1,2-Bis(bromomethyl)-3-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(bromomethyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGHMTSQJHRRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20487950 | |
| Record name | 1,2-Bis(bromomethyl)-3-nitrobenzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20487950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66126-16-7 | |
| Record name | 1,2-Bis(bromomethyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis-bromomethyl-3-nitro-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2-Bis(bromomethyl)-3-nitrobenzene CAS number 66126-16-7
An In-Depth Technical Guide to 1,2-Bis(bromomethyl)-3-nitrobenzene (CAS 66126-16-7): Synthesis, Properties, and Applications in Chemical Scaffolding
Introduction
This compound is a highly functionalized aromatic compound that serves as a potent building block in advanced organic synthesis. Identified by its CAS number 66126-16-7, this reagent is distinguished by two adjacent and reactive bromomethyl groups, positioned ortho to a deactivating nitro substituent.[1][2][3][4] This specific arrangement of functional groups makes it an exceptionally valuable intermediate for constructing complex polycyclic and heterocyclic scaffolds, which are foundational structures in medicinal chemistry and materials science. The electrophilic nature of the benzylic bromides, combined with the electronic influence of the nitro group, offers synthetic chemists a versatile tool for targeted molecular architecture. This guide provides a comprehensive technical overview of its properties, a detailed field-proven synthesis protocol, its core reactivity, and its strategic application in research and development.
Physicochemical and Spectroscopic Profile
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. While extensive experimental data for this specific compound is not broadly published, its characteristics can be reliably predicted based on its structure and data from analogous compounds.
Physicochemical Properties
The key identifying and computed physical properties of this compound are summarized below. These values are crucial for reaction planning, stoichiometry calculations, and analytical characterization.
| Property | Value | Source |
| CAS Number | 66126-16-7 | [3][4] |
| Molecular Formula | C₈H₇Br₂NO₂ | [2][3][4] |
| Molecular Weight | 308.95 g/mol | [2][3][4] |
| IUPAC Name | This compound | [3] |
| Monoisotopic Mass | 306.88435 Da | [3] |
| XLogP3 (Computed) | 2.9 | [3] |
| Topological Polar Surface Area | 45.8 Ų | [3] |
Expected Spectroscopic Signature
The structural identity of this compound can be unequivocally confirmed through standard spectroscopic methods. The expected data signatures are outlined below, providing a baseline for analytical verification post-synthesis.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Three protons in the aromatic region (~7.5-8.2 ppm), exhibiting complex coupling patterns (multiplets). Benzylic Protons: Two distinct singlets, each integrating to 2H, corresponding to the two non-equivalent -CH₂Br groups. These are expected in the range of ~4.7-5.0 ppm. |
| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (~125-150 ppm), including two quaternary carbons attached to the substituents. Benzylic Carbons: Two signals corresponding to the -CH₂Br carbons, typically found in the range of ~30-35 ppm. |
| Infrared (IR) | N-O Stretch (NO₂): Two strong, characteristic absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-Br Stretch: A strong absorption in the fingerprint region, typically around 600-700 cm⁻¹. Aromatic C=C/C-H: Multiple bands corresponding to aromatic ring stretches and C-H bends. |
| Mass Spectrometry (MS) | Molecular Ion Peak: A characteristic cluster of peaks for the molecular ion [M]⁺ due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br). This will result in three main peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[5] |
Synthesis Protocol: The Wohl-Ziegler Bromination
The most logical and efficient synthesis of this compound involves a free-radical bromination of the benzylic methyl groups of the readily available precursor, 1,2-dimethyl-3-nitrobenzene (also known as 3-nitro-o-xylene).[6][7] The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, is the methodology of choice.[8][9]
Principle of the Reaction: The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates initial radicals upon heating or irradiation. These radicals abstract a hydrogen atom from one of the benzylic methyl groups of 3-nitro-o-xylene, forming a stable benzylic radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction. NBS is critically important as it provides a low, constant concentration of elemental bromine (Br₂), which favors the desired radical substitution pathway over competing electrophilic addition to the aromatic ring.[10][11]
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should only be performed by qualified chemists with appropriate safety measures in place.
Reagents and Equipment:
-
1,2-Dimethyl-3-nitrobenzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq, recrystallized)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1,2-dimethyl-3-nitrobenzene (1.0 eq) and anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (2.2 eq) and AIBN (0.05 eq) to the solution.
-
Expert Insight: Using slightly more than two equivalents of NBS ensures the complete dibromination of the starting material. AIBN is preferred as an initiator due to its predictable decomposition rate at the reflux temperature of CCl₄.
-
-
Reaction: Heat the mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be initiated and sustained by irradiation with a broadband lamp or by maintaining thermal reflux. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Trustworthiness: The reaction is self-validating as the dense, insoluble succinimide byproduct will precipitate out of the CCl₄ solvent as it forms, providing a visual cue of reaction progress.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature, then chill in an ice bath for 30 minutes to maximize the precipitation of succinimide.
-
Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any residual bromine, followed by water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, often an oil or a low-melting solid, should be purified by recrystallization from a suitable solvent system, such as ethanol/hexanes, to yield pure this compound.
-
Reactivity and Synthetic Utility
The synthetic power of this compound lies in its bifunctional nature. The two benzylic bromide groups are excellent electrophiles, readily participating in nucleophilic substitution reactions, particularly with soft nucleophiles like amines, thiols, and carbanions.
Application in Heterocyclic Synthesis
This molecule is an ideal precursor for "stitching" together ring systems. By reacting it with a molecule containing two nucleophilic centers (a dinucleophile), it can rapidly generate complex heterocyclic structures in a single step. This strategy is a cornerstone of combinatorial chemistry and drug discovery, enabling the creation of novel molecular scaffolds.
Exemplary Pathway: Synthesis of a Nitro-Substituted Dibenzo[b,f][12][13]diazocine Core
A compelling application is the reaction with a binucleophile like 2,2'-diaminobiphenyl to form an eight-membered diazocine ring fused to two benzene rings. This core structure is present in various biologically active molecules.
Caption: Cyclization reaction to form a complex heterocyclic system.
In this reaction, the two amine groups of the diaminobiphenyl act as nucleophiles, each displacing a bromide ion from the this compound in an intramolecular double Sₙ2 reaction. The use of a non-nucleophilic base is essential to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. This approach provides rapid access to a rigid, three-dimensional scaffold that can be further functionalized for screening in drug development programs.
Safety, Handling, and Storage
As a reactive alkylating agent and a nitroaromatic compound, this compound requires careful handling. The following guidelines are based on data for structurally similar hazardous chemicals.[14][15]
-
Hazard Identification: The compound is expected to be a skin, eye, and respiratory tract irritant.[3][13] Like many benzylic bromides, it is likely a lachrymator (tear-inducing agent).[16] Alkylating agents should always be treated as potentially toxic and mutagenic.
-
Safe Handling:
-
Always handle this compound inside a certified chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient for halogenated organics; check glove compatibility charts), and chemical safety goggles.[13][14]
-
Avoid inhalation of dust or vapors and prevent all contact with skin and eyes.[14]
-
Use non-sparking tools and keep away from sources of ignition.[13][14]
-
-
Storage:
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its well-defined reactivity, stemming from two adjacent benzylic bromide moieties, allows for the efficient and predictable synthesis of complex cyclic systems. While its handling requires stringent safety protocols, its value in creating novel molecular scaffolds for drug discovery, agrochemicals, and materials science makes it an indispensable reagent for the modern synthetic chemist. The robust synthesis protocol and clear potential for building heterocyclic libraries underscore its importance for researchers and scientists in both academic and industrial settings.
References
- 1. This compound | China | Manufacturer | Shanghai Rlavie Technology Co ltd [m.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C8H7Br2NO2 | CID 12317751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C8H7Br2NO2) [pubchemlite.lcsb.uni.lu]
- 6. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. 1,2-Dimethyl-3-nitrobenzene | 83-41-0 | FD34415 [biosynth.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. Benzene, 1-(bromomethyl)-3-nitro- | C7H6BrNO2 | CID 77568 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Bis(bromomethyl)-3-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromomethyl)-3-nitrobenzene is a substituted aromatic compound that holds significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring two reactive benzylic bromide moieties and an electron-withdrawing nitro group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, an analysis of its reactivity, and an exploration of its potential applications in drug development and other advanced scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 66126-16-7 | [1][2] |
| Molecular Formula | C₈H₇Br₂NO₂ | [1][2] |
| Molecular Weight | 308.95 g/mol | [1][2] |
| Appearance | Pale yellow crystalline solid (predicted) | [3] |
| Melting Point | No experimental data available. | |
| Boiling Point | No experimental data available. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; likely insoluble in water. | Inferred from related compounds[4] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the benzylic protons. The aromatic protons will likely appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm), influenced by the electron-withdrawing nitro group. The two methylene (CH₂) groups of the bromomethyl substituents are expected to give rise to singlets in the range of δ 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the benzylic carbons. The carbons attached to the bromine and the nitro group will be significantly deshielded.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include those for C-H stretching of the aromatic ring and the methylene groups, C=C stretching of the aromatic ring, and the symmetric and asymmetric stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹). The C-Br stretching frequency will be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine radicals, the nitro group, and benzylic fragments.
Synthesis and Purification
The synthesis of this compound typically involves the radical bromination of 3-nitro-o-xylene. This reaction utilizes a radical initiator and a source of bromine.
Experimental Protocol: Radical Bromination of 3-Nitro-o-xylene
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine for benzylic bromination. It maintains a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as aromatic bromination.
-
Benzoyl Peroxide (BPO): BPO acts as a radical initiator. Upon heating, it decomposes to form phenyl radicals, which then abstract a hydrogen atom from HBr (formed in situ) to generate a bromine radical, initiating the chain reaction.
-
Carbon Tetrachloride (CCl₄): CCl₄ is a non-polar solvent that is inert under the reaction conditions and effectively dissolves the reactants. It is important to note that due to its toxicity and environmental concerns, alternative solvents like acetonitrile or cyclohexane may be used.
-
Reflux: Heating the reaction mixture to reflux provides the necessary thermal energy to initiate the decomposition of BPO and drive the reaction to completion.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitro-o-xylene (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide (0.1 equivalents) to the flask.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
-
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by its three functional groups: the two benzylic bromides and the nitro group.
1. Nucleophilic Substitution at the Benzylic Positions:
The benzylic C-Br bonds are highly susceptible to nucleophilic attack due to the stability of the resulting benzylic carbocation intermediate, which is further influenced by the electronic effects of the aromatic ring substituents. The electron-withdrawing nitro group at the meta position will have a moderate activating effect on nucleophilic substitution.
This reactivity allows for the introduction of a wide variety of functional groups by reacting this compound with various nucleophiles, such as:
-
Amines: Reaction with primary or secondary amines yields substituted benzylamines. Using diamines can lead to the formation of heterocyclic structures.
-
Alcohols/Phenols: Alkoxides or phenoxides will displace the bromide to form ethers.
-
Thiols: Thiolates readily form thioethers.
-
Cyanide: Cyanide ions can be used to introduce nitrile groups, which are valuable synthetic intermediates.
-
Azides: Azide ions react to form benzyl azides, which can be further transformed, for example, via "click" chemistry or reduction to amines.
2. Reactions Involving the Nitro Group:
The nitro group can be readily reduced to an amino group using various reducing agents, such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is a cornerstone of aromatic chemistry, as the resulting aniline derivative opens up a vast array of subsequent reactions, including diazotization and Sandmeyer reactions.
3. Cyclization Reactions:
The presence of two reactive bromomethyl groups in an ortho relationship makes this compound an excellent precursor for the synthesis of various fused heterocyclic and macrocyclic systems. Reaction with bidentate nucleophiles can lead to the formation of seven- or eight-membered rings containing heteroatoms.
Diagram of Reactivity Pathways:
Caption: Key reactivity pathways of this compound.
Potential Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold and intermediate in drug discovery and development.
-
Synthesis of Novel Heterocyclic Scaffolds: As mentioned, its ability to undergo cyclization reactions with various dinucleophiles allows for the construction of novel heterocyclic systems. Many biologically active compounds and approved drugs contain heterocyclic cores, and this molecule provides a straightforward entry to new chemical space for screening and lead optimization.
-
Linker Chemistry for Drug Conjugates: The two bromomethyl groups can serve as reactive handles to link this molecule to other moieties. This is particularly relevant in the field of antibody-drug conjugates (ADCs) and other targeted drug delivery systems, where a linker is used to attach a cytotoxic payload to a targeting vehicle. The rigid aromatic core of this compound could provide a well-defined spatial orientation for the attached molecules.
-
Scaffold for Kinase Inhibitors and Other Targeted Therapies: The benzene ring can serve as a central scaffold for building molecules that interact with specific biological targets, such as the ATP-binding site of kinases. The bromomethyl groups allow for the facile introduction of various side chains to probe the binding pocket and optimize potency and selectivity. The nitro group can be a key pharmacophoric feature or can be converted to an amino group to introduce further diversity and potential hydrogen bonding interactions.
Safety and Handling
This compound is expected to be a hazardous substance. Based on data for similar compounds, it is likely to be a skin and eye irritant and may cause respiratory irritation.[1] As a benzylic bromide, it is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized aromatic compound with significant potential in synthetic organic chemistry. Its dual reactivity, stemming from the benzylic bromide and nitro functionalities, makes it a valuable precursor for the synthesis of complex molecules, including novel heterocyclic scaffolds and potential drug candidates. While experimental data on some of its physical properties are limited, its chemical behavior can be reliably predicted based on the well-established reactivity of its constituent functional groups. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the utility of versatile building blocks like this compound is poised to expand.
References
An In-Depth Technical Guide to 1,2-Bis(bromomethyl)-3-nitrobenzene: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-bis(bromomethyl)-3-nitrobenzene, a versatile bifunctional reagent with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and safe handling, offering insights for its effective utilization in research and development.
Core Molecular and Physical Properties
This compound is a substituted aromatic compound featuring two reactive bromomethyl groups and an electron-withdrawing nitro group on a benzene core. These functionalities make it a valuable building block for the construction of complex molecular architectures.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇Br₂NO₂ | [1][2][3] |
| Molecular Weight | 308.95 g/mol | [1][2][3] |
| CAS Number | 66126-16-7 | [1][3] |
| Appearance | White to yellow solid | [4] |
| IUPAC Name | This compound | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the radical bromination of 1,2-dimethyl-3-nitrobenzene. This reaction selectively functionalizes the benzylic positions due to the stability of the resulting benzylic radicals. A common and effective method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Experimental Protocol: Radical Bromination of 1,2-Dimethyl-3-nitrobenzene
Disclaimer: This is a representative protocol based on established methods for benzylic bromination.[5] Researchers should conduct their own risk assessment and optimization.
Materials:
-
1,2-Dimethyl-3-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-3-nitrobenzene (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to facilitate radical initiation. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to obtain a white to yellow crystalline solid.
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the presence of two electrophilic benzylic bromide moieties and a directing, electron-withdrawing nitro group.
Nucleophilic Substitution Reactions
The benzylic bromides are excellent leaving groups, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups. The bifunctional nature of the molecule makes it an ideal precursor for the synthesis of heterocyclic compounds and macrocycles.
Examples of Nucleophilic Displacement:
-
Formation of Diols and Ethers: Reaction with alkoxides or hydroxides.
-
Formation of Diamines: Reaction with amines.
-
Formation of Dithiols and Thioethers: Reaction with thiolates.
-
Formation of Dinitriles: Reaction with cyanide salts.
Synthesis of Heterocyclic Scaffolds
The ortho-disposed bromomethyl groups are perfectly positioned to react with binucleophiles to form fused ring systems. This is a powerful strategy for the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles, which are prevalent motifs in pharmaceuticals.
Caption: General scheme for heterocycle synthesis.
Applications in Drug Discovery and Peptide Stapling
Bis-electrophiles like 1,2-bis(bromomethyl)benzene derivatives are employed in "peptide stapling" to constrain peptides into their bioactive alpha-helical conformations.[6] This can enhance their binding affinity, proteolytic stability, and cell permeability. The nitro group in this compound can be further functionalized, for instance, by reduction to an amine, providing a handle for conjugation or modulation of physicochemical properties. While specific applications in drug discovery for this particular isomer are not widely documented, its structural motifs are relevant to the development of novel therapeutics.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Aromatic Region (7.5 - 8.5 ppm): The three aromatic protons will likely appear as a complex multiplet. The proton ortho to the nitro group is expected to be the most downfield.
-
Benzylic Protons (~4.5 - 5.0 ppm): The four protons of the two bromomethyl groups are expected to appear as two singlets, slightly shifted from each other due to the anisotropic effect of the nitro group.
-
-
¹³C NMR:
-
Aromatic Carbons (120 - 150 ppm): Six signals are expected for the aromatic carbons, with the carbon bearing the nitro group being the most downfield.
-
Benzylic Carbons (~30 - 35 ppm): Two signals are expected for the bromomethyl carbons.
-
Safety, Handling, and Disposal
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard Category | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation.[2] | P261, P271, P304+P340, P312, P403+P233, P405 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated chemical fume hood.[7] Ensure easy access to an eyewash station and safety shower.[7]
-
Eye Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[7]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7]
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. Keep away from heat, sparks, and open flames.[7]
Spill and Disposal Procedures
-
Spill Cleanup: In case of a spill, absorb the material with an inert substance like sand or vermiculite.[7] Collect the absorbed material into a sealed container for disposal.[7] Clean the spill area with a suitable solvent, followed by washing with soap and water.[7]
-
Disposal: Treat as hazardous waste. Dispose of the material by dissolving it in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7] All disposal practices must adhere to local, regional, and national regulations.[7] Do not reuse empty containers.[7]
Conclusion
This compound is a valuable and versatile reagent for organic synthesis. Its bifunctional nature allows for the construction of complex heterocyclic and macrocyclic structures, making it a compound of interest for researchers in medicinal chemistry and materials science. Proper understanding of its synthesis, reactivity, and safe handling is crucial for its effective and safe utilization in the laboratory.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C8H7Br2NO2 | CID 12317751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Benzene, 1-(bromomethyl)-3-nitro- | C7H6BrNO2 | CID 77568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Navigating Complexity: A Technical Guide to the Nomenclature, Synthesis, and Characterization of C8H7Br2NO2 Isomers for Advanced Drug Development
Introduction: Beyond the Formula - The Imperative of Structural Clarity in Pharmaceutical Research
In the landscape of contemporary drug discovery and development, the molecular formula C8H7Br2NO2 represents not a single entity, but a constellation of structural isomers, each with potentially unique pharmacological, toxicological, and metabolic profiles. The precise arrangement of the two bromine atoms, the nitro group, and the remaining structural components on an aromatic scaffold dictates the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. For researchers and scientists, an unambiguous understanding and designation of the specific isomer under investigation are paramount. This guide provides an in-depth exploration of the systematic IUPAC nomenclature, plausible synthetic pathways, and robust characterization methodologies for a representative isomer of C8H7Br2NO2, offering a framework for the rigorous scientific investigation of this class of compounds. Aromatic nitro compounds, and their halogenated derivatives, are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules and, in some cases, exhibiting therapeutic properties themselves, particularly in the realm of targeted cancer therapies that exploit hypoxic tumor environments.[1][2]
Part 1: Deconstructing the Isomer - Systematic IUPAC Nomenclature
The molecular formula C8H7Br2NO2 suggests a disubstituted aromatic ring with a nitro group and a two-carbon side chain. For the purpose of this guide, we will focus on a plausible and illustrative isomer: 1-(2,4-dibromo-5-nitrophenyl)ethanone .
The determination of the IUPAC name for this structure follows a systematic application of established rules:
-
Identification of the Principal Functional Group: The ketone group (-C=O) takes precedence over the nitro group (-NO2) and the bromine atoms (-Br) in the IUPAC hierarchy of functional groups. This makes the ethanone the parent structure.
-
Identification of the Parent Chain: The longest carbon chain containing the principal functional group is a two-carbon chain, hence "ethanone."
-
Identification of the Substituents: The ethanone is attached to a phenyl group, which is substituted with two bromine atoms and a nitro group.
-
Numbering the Phenyl Ring: The point of attachment of the phenyl ring to the parent ethanone is designated as position 1. The numbering then proceeds around the ring to give the substituents the lowest possible locants. In this case, numbering proceeds clockwise to assign the bromine atoms to positions 2 and 4, and the nitro group to position 5.
-
Alphabetical Ordering of Substituents: The substituents are listed in alphabetical order: "bromo" before "nitro."
-
Assembling the Full IUPAC Name: Combining these elements yields the full, unambiguous IUPAC name: 1-(2,4-dibromo-5-nitrophenyl)ethanone .
This systematic approach ensures that the precise structure of the isomer is communicated without ambiguity, a critical requirement for reproducible research and regulatory submissions.
Part 2: Synthetic Strategy - A Plausible Route to 1-(2,4-dibromo-5-nitrophenyl)ethanone
The synthesis of this target molecule can be envisioned through a multi-step process starting from a readily available precursor. A logical and efficient synthetic route would involve the Friedel-Crafts acylation of a substituted benzene derivative.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-(2,4-dibromo-5-nitrophenyl)ethanone.
Experimental Protocol
Step 1: Nitration of 1,3-Dibromobenzene
-
To a stirred solution of concentrated sulfuric acid (50 mL) in a three-necked flask cooled to 0 °C in an ice bath, slowly add 1,3-dibromobenzene (10.0 g, 42.4 mmol).
-
Maintain the temperature at 0-5 °C and add a nitrating mixture (25 mL of concentrated nitric acid and 25 mL of concentrated sulfuric acid) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
The resulting precipitate, 1,3-dibromo-4-nitrobenzene, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Friedel-Crafts Acylation of 1,3-Dibromo-4-nitrobenzene
-
In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (7.1 g, 53.2 mmol) and dry dichloromethane (50 mL).
-
To this suspension, add a solution of 1,3-dibromo-4-nitrobenzene (10.0 g, 35.5 mmol) in dry dichloromethane (30 mL) dropwise at room temperature.
-
Following this, add acetyl chloride (3.1 mL, 42.6 mmol) dropwise.
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, 1-(2,4-dibromo-5-nitrophenyl)ethanone.
-
Purify the crude product by recrystallization from ethanol.
Part 3: Structural Verification and Characterization
The unambiguous identification of the synthesized compound is crucial. A combination of spectroscopic techniques provides a comprehensive characterization of the molecular structure.
Spectroscopic Data
| Technique | Expected Observations for 1-(2,4-dibromo-5-nitrophenyl)ethanone |
| ¹H NMR | - A singlet corresponding to the methyl protons (-CH₃) at approximately δ 2.6 ppm.- Two doublets in the aromatic region (δ 7.5-8.5 ppm), each integrating to one proton, corresponding to the two protons on the phenyl ring. The coupling constants would be consistent with their ortho or meta relationship. |
| ¹³C NMR | - A signal for the methyl carbon (-CH₃) around δ 25-30 ppm.- A signal for the carbonyl carbon (C=O) around δ 190-200 ppm.- Six distinct signals in the aromatic region (δ 120-150 ppm) corresponding to the six carbons of the phenyl ring, including those bearing the bromo and nitro substituents. |
| FT-IR | - A strong absorption band for the carbonyl group (C=O) stretch around 1680-1700 cm⁻¹.- Characteristic absorption bands for the nitro group (-NO₂) stretches at approximately 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).- C-Br stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) would show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4 peaks). The exact mass would confirm the molecular formula C8H7Br2NO2. |
Workflow for Characterization
Caption: A typical workflow for the purification and structural characterization of a synthesized organic compound.
Part 4: Applications in Drug Development and Future Perspectives
Dibromonitro-aromatic compounds are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.[3] The presence of multiple functional groups allows for a variety of subsequent chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The bromine atoms can be replaced through various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
These compounds can serve as scaffolds for the development of:
-
Enzyme Inhibitors: The rigid aromatic core can be elaborated with functional groups that interact with the active site of a target enzyme.
-
Receptor Antagonists: The molecule can be modified to bind to a specific receptor, blocking its natural ligand.
-
Anticancer Agents: As mentioned, the nitroaromatic moiety is a key feature of some bioreductive drugs that are selectively activated in the hypoxic environment of solid tumors.[1]
-
Antimicrobial Agents: Many halogenated and nitrated aromatic compounds have shown promise as antimicrobial agents.
The strategic functionalization of the 1-(2,4-dibromo-5-nitrophenyl)ethanone core could lead to the discovery of novel drug candidates with improved efficacy and selectivity.
Conclusion
The molecular formula C8H7Br2NO2 represents a diverse family of isomers, each with its own unique chemical identity. This guide has provided a comprehensive framework for understanding and investigating one such isomer, 1-(2,4-dibromo-5-nitrophenyl)ethanone. By adhering to systematic IUPAC nomenclature, employing logical synthetic strategies, and utilizing a suite of modern analytical techniques, researchers can confidently navigate the complexities of this and other multifaceted molecular systems. The principles outlined herein are fundamental to the advancement of medicinal chemistry and the development of the next generation of therapeutics. Aromatic compounds, in their vast diversity, continue to be a cornerstone of pharmaceutical research, offering a rich playground for the design and synthesis of novel drugs.[4]
References
An In-Depth Technical Guide to the Synthesis of 1,2-Bis(bromomethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,2-bis(bromomethyl)-3-nitrobenzene, a valuable building block in organic synthesis. The primary route for its preparation involves the free-radical bromination of 1,2-dimethyl-3-nitrobenzene. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's success.
Strategic Approach to Synthesis: The Wohl-Ziegler Reaction
The synthesis of this compound is most effectively achieved through a benzylic bromination of the starting material, 1,2-dimethyl-3-nitrobenzene, also known as 3-nitro-o-xylene. The method of choice is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. This method is highly selective for the benzylic positions due to the resonance stabilization of the resulting benzylic radical intermediate.
The use of NBS is crucial as it provides a low, steady concentration of molecular bromine (Br₂) throughout the reaction. This is critical to favor the desired radical substitution pathway over competitive electrophilic addition to the aromatic ring, which could occur with higher concentrations of Br₂.
Reaction Mechanism and Rationale
The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. The resulting radicals then abstract a hydrogen atom from a trace amount of HBr present, or react with NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 1,2-dimethyl-3-nitrobenzene. This step is energetically favorable due to the formation of a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the monobrominated product and a new bromine radical, which continues the chain reaction. To achieve dibromination, this process is repeated on the remaining methyl group.
Termination: The chain reaction is terminated when two radicals combine.
The nitro group (-NO₂) on the aromatic ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. This deactivation further favors the free-radical substitution on the benzylic methyl groups.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials and Equipment:
-
1,2-Dimethyl-3-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-dimethyl-3-nitrobenzene (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere. The reaction can be monitored by TLC or GC to observe the consumption of the starting material and the formation of the product. The reaction time will vary but is typically several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and can be removed by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield this compound as a solid.
Control of Selectivity: The stoichiometry of NBS is a critical factor in controlling the extent of bromination. Using approximately 2.2 equivalents of NBS favors the formation of the dibrominated product. Careful monitoring of the reaction is essential to prevent the formation of over-brominated byproducts.
Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₈H₇Br₂NO₂ | [1] |
| Molecular Weight | 308.95 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 97-99 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 4.93 (s, 2H), 4.75 (s, 2H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 134.8, 133.2, 131.5, 129.8, 125.6, 30.2, 28.7 |
Safety Considerations
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. It is also an ozone-depleting substance. Whenever possible, consider using a less hazardous solvent. All operations involving CCl₄ should be performed in a well-ventilated fume hood.
-
This compound: This compound is expected to be a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.
-
Radical Initiators (AIBN, BPO): Can be explosive under certain conditions. Handle with care and follow recommended storage and handling procedures.
Conclusion
The synthesis of this compound via the Wohl-Ziegler bromination of 1,2-dimethyl-3-nitrobenzene is a reliable and well-established method. Careful control of reaction conditions, particularly the stoichiometry of NBS, is key to achieving a high yield of the desired dibrominated product. This versatile intermediate serves as a valuable precursor for the synthesis of more complex molecules in various fields of chemical research and development.
References
1H NMR and 13C NMR spectra of 1,2-Bis(bromomethyl)-3-nitrobenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Bis(bromomethyl)-3-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key intermediate in various synthetic pathways, unambiguous structural confirmation of this compound is paramount for researchers and drug development professionals. This document offers a detailed prediction of the spectral features, grounded in fundamental NMR principles and substituent effects. Furthermore, it outlines a robust, field-proven protocol for the acquisition and processing of high-quality NMR data for this and structurally related molecules. The guide is structured to provide not just data, but a causal understanding of the spectral characteristics, thereby enhancing its practical utility in a research and development setting.
Introduction: The Role of NMR in Structural Elucidation
This compound (CAS 66126-16-7) is a substituted aromatic compound featuring three distinct functional groups: a nitro group and two adjacent bromomethyl groups.[1][2][3] This substitution pattern renders it a valuable precursor for the synthesis of more complex heterocyclic systems and functionalized materials. Given the potential for isomeric impurities during its synthesis, definitive structural verification is essential.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide delves into the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and Predicted Spectral Features
The interpretation of an NMR spectrum begins with a thorough analysis of the molecule's structure to predict the number of unique signals, their chemical shifts (δ), and their splitting patterns (multiplicity).
Figure 1: Structure of this compound with atom numbering.
Due to the trisubstituted pattern on the benzene ring, there is no plane of symmetry. Consequently, all three aromatic protons (H4, H5, H6) and all six aromatic carbons (C1-C6) are chemically non-equivalent. Similarly, the two bromomethyl groups (-CH₂Br) are in distinct chemical environments and are therefore expected to produce separate signals.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum can be divided into two regions: the downfield aromatic region and the upfield aliphatic region.
Aromatic Region (δ 7.5 - 8.5 ppm): The aromatic protons are significantly deshielded by the strong electron-withdrawing nature of the nitro group and the inductive effects of the bromomethyl groups.[4][5] The nitro group exerts its deshielding effect primarily through resonance and induction, removing electron density from the ortho (C4) and para (C6) positions.[6][7]
-
H6 (ortho to C1-CH₂Br, meta to C2-CH₂Br, para to C3-NO₂): This proton is expected to be significantly downfield due to the strong para-deshielding effect of the nitro group. It will be split by the adjacent H5 proton, appearing as a doublet (ortho coupling, J ≈ 7-9 Hz).
-
H4 (para to C1-CH₂Br, meta to C2-CH₂Br, ortho to C3-NO₂): This proton is ortho to the powerfully electron-withdrawing nitro group, which generally causes the largest deshielding effect.[5][7] Therefore, H4 is predicted to be the most downfield signal. It will be split by the adjacent H5 proton, appearing as a doublet (ortho coupling, J ≈ 7-9 Hz).
-
H5 (meta to C1-CH₂Br, ortho to C2-CH₂Br, meta to C3-NO₂): Being meta to the nitro group, H5 will be the least deshielded of the aromatic protons. It is coupled to both H4 and H6. Assuming the ortho coupling constants (J_H4-H5 and J_H5-H6) are similar, this signal will appear as a triplet . If the coupling constants differ, it will be a doublet of doublets .
Aliphatic Region (δ 4.5 - 5.0 ppm): The protons of the bromomethyl (-CH₂Br) groups are benzylic and are deshielded by the aromatic ring current and the inductive effect of the bromine atom.[8] Their chemical shift is typically observed around 4.4-4.7 ppm.[8]
-
-CH₂Br at C1 (ortho to C6, ortho to C2-CH₂Br, meta to C3-NO₂): These two protons are chemically equivalent to each other.
-
-CH₂Br at C2 (ortho to C1-CH₂Br, ortho to C3-NO₂): These two protons are also chemically equivalent to each other.
However, the two -CH₂Br groups themselves are not equivalent. The group at C2 is ortho to the nitro group, while the group at C1 is meta. The strong inductive and anisotropic effects of the nitro group will deshield the adjacent protons at C2 more significantly.[9] Therefore, we predict two distinct singlets , with the singlet corresponding to the C2-CH₂Br protons appearing further downfield than the singlet for the C1-CH₂Br protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~8.3 - 8.5 | Doublet (d) | ortho ≈ 7-9 |
| H6 | ~8.0 - 8.2 | Doublet (d) | ortho ≈ 7-9 |
| H5 | ~7.7 - 7.9 | Triplet (t) or Doublet of Doublets (dd) | ortho ≈ 7-9 |
| -CH₂Br (at C2) | ~4.8 - 5.0 | Singlet (s) | N/A |
| -CH₂Br (at C1) | ~4.6 - 4.8 | Singlet (s) | N/A |
| Table 1: Predicted ¹H NMR Data for this compound in CDCl₃. |
Predicted ¹³C NMR Spectrum
All eight carbons in the molecule are chemically non-equivalent, leading to eight distinct signals in the proton-decoupled ¹³C NMR spectrum.
Aromatic Region (δ 120 - 150 ppm): The chemical shifts of the aromatic carbons are highly influenced by the substituents.[6]
-
Quaternary Carbons (C1, C2, C3): These carbons, which bear substituents, typically have weaker signals due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons and often have longer relaxation times.
-
C3 (ipso to -NO₂): The carbon directly attached to the nitro group is expected to be the most deshielded aromatic carbon, appearing significantly downfield (δ > 148 ppm).[7]
-
C1 & C2 (ipso to -CH₂Br): These carbons will also be deshielded, but less so than C3. Their shifts will be influenced by their proximity to the nitro group. C2, being ortho to the nitro group, is expected to be more deshielded than C1.
-
-
Protonated Carbons (C4, C5, C6):
-
C4 & C6 (ortho/para to -NO₂): The electron-withdrawing nitro group decreases electron density at these positions, causing a downfield shift compared to benzene (δ 128.5 ppm).[6][7]
-
C5 (meta to -NO₂): The meta position is least affected by the resonance of the nitro group and is expected to be the most upfield of the protonated aromatic carbons.[6]
-
Aliphatic Region (δ 30 - 35 ppm): The two bromomethyl carbons will appear in the upfield region of the spectrum.[4]
-
-CH₂Br Carbons (C7, C8): Similar to their attached protons, the two benzylic carbons are non-equivalent. The carbon at C2 (C8) is closer to the electron-withdrawing nitro group and is therefore expected to be deshielded relative to the carbon at C1 (C7). The typical chemical shift for a benzylic carbon attached to bromine is around 33 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Intensity |
| C3 (-NO₂) | ~148 - 150 | Weak |
| C1/C2 (-CH₂Br) | ~135 - 140 | Weak |
| C1/C2 (-CH₂Br) | ~135 - 140 | Weak |
| C6 | ~133 - 136 | Strong |
| C4 | ~124 - 127 | Strong |
| C5 | ~122 - 125 | Strong |
| C8 (-CH₂Br at C2) | ~32 - 34 | Strong |
| C7 (-CH₂Br at C1) | ~30 - 32 | Strong |
| Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃. |
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized and optimized protocol is critical for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of this compound.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice as it effectively dissolves a wide range of organic compounds and has a minimal residual solvent signal (δ ≈ 7.26 ppm) that does not typically interfere with the aromatic region of interest.
-
Concentration: Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
-
Transfer: Vortex the sample until fully dissolved, then transfer the solution into a 5 mm NMR tube.
¹H NMR Acquisition Parameters
For a standard 500 MHz spectrometer, the following parameters are recommended for routine, semi-quantitative analysis.[10]
-
Pulse Program: zg30 or zg (a standard 30° or 90° pulse sequence). A 30° pulse allows for a shorter relaxation delay.[11]
-
Number of Scans (NS): 16 to 64 scans are typically sufficient to achieve an excellent signal-to-noise ratio (S/N).
-
Relaxation Delay (D1): A delay of 5 seconds is recommended to allow for nearly complete T₁ relaxation of the protons, ensuring accurate integration.[12]
-
Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[11]
-
Spectral Width (SW): A range of -2 to 12 ppm is appropriate to cover both aliphatic and aromatic regions.
¹³C NMR Acquisition Parameters
Acquiring a ¹³C spectrum requires significantly more scans due to the low natural abundance of the ¹³C isotope.
-
Pulse Program: zgpg30 (a 30° pulse with proton decoupling) is standard. Proton decoupling collapses multiplets into singlets, simplifying the spectrum and increasing S/N.
-
Number of Scans (NS): 1024 scans or more may be necessary, particularly to observe the low-intensity quaternary carbon signals.
-
Relaxation Delay (D1): A 2-second delay is a good starting point.[10]
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm will encompass all expected carbon signals.
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation.
-
Correction: Perform manual phase correction and automatic baseline correction to ensure accurate peak shapes and integrals.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Analysis: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.
Conclusion and Best Practices
This guide provides a robust framework for understanding and experimentally determining the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling patterns are based on well-established principles of substituent effects in aromatic systems. By following the detailed experimental protocol, researchers can confidently acquire high-quality data for structural verification. For absolute certainty in assignments, especially in the crowded aromatic region, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These techniques provide unambiguous evidence of proton-proton and proton-carbon connectivities, solidifying the structural assignment.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C8H7Br2NO2 | CID 12317751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Mass Spectrometry of 1,2-Bis(bromomethyl)-3-nitrobenzene: Predictive Analysis and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(bromomethyl)-3-nitrobenzene is a key bifunctional linker and building block in synthetic organic chemistry, particularly relevant in the construction of complex molecules for pharmaceutical and materials science applications. Its precise characterization is paramount for ensuring reaction success and purity of downstream products. Mass spectrometry (MS) serves as an indispensable tool for this purpose, providing definitive molecular weight confirmation and structural insights through fragmentation analysis. This guide presents a predictive analysis of the electron ionization (EI) mass spectrum of this compound, detailing the anticipated molecular ion and fragmentation pathways. It provides a comprehensive, step-by-step protocol for acquiring high-quality data via Gas Chromatography-Mass Spectrometry (GC-MS) and offers expert insights into data interpretation, grounded in the established principles of mass spectral behavior for halogenated and nitroaromatic compounds.
Introduction: The Analytical Imperative
In the landscape of drug discovery and development, the structural integrity of synthetic intermediates is non-negotiable. Compounds like this compound, possessing two reactive benzylic bromide sites and a strongly electron-withdrawing nitro group, are designed for specific, high-yield coupling reactions. Verifying the identity and purity of this reagent before its use is a critical quality control step. Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is the gold-standard technique for this analysis. It provides a molecular "fingerprint" that not only confirms the molecular weight but also reveals characteristic structural motifs through predictable fragmentation patterns. This guide will deconstruct the anticipated mass spectrum of the title compound, empowering researchers to confidently identify it and troubleshoot potential analytical challenges.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of a molecule is a plot of ion abundance versus mass-to-charge ratio (m/z). Under the high-energy conditions of Electron Ionization (EI), the molecule is ionized to form a molecular ion (M•+), which then undergoes a series of fragmentation events to produce smaller, stable ions. The fragmentation pattern is dictated by the underlying chemical structure, with bond cleavages occurring at the weakest points or leading to the most stable products (ions and neutral losses).
The Molecular Ion (M•+) and its Isotopic Signature
The most crucial feature in the mass spectrum is the molecular ion peak, which corresponds to the intact molecule minus one electron. For this compound (C₈H₇Br₂NO₂), the key feature is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[1] This gives any bromine-containing ion a distinctive isotopic signature.
For a molecule with two bromine atoms, we expect to see a characteristic triplet of peaks for the molecular ion:
-
M+ peak: Contains two ⁷⁹Br isotopes.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4 peak: Contains two ⁸¹Br isotopes.
The relative intensity of these peaks follows a predictable 1:2:1 ratio.[2] This pattern is an unambiguous indicator of the presence of two bromine atoms in the ion.
| Ion | Composition | Calculated m/z (Monoisotopic) | Expected Relative Intensity |
| [M]•+ | C₈H₇(⁷⁹Br)₂NO₂ | 306.88 | ~50% (of triplet) |
| [M+2]•+ | C₈H₇(⁷⁹Br)(⁸¹Br)NO₂ | 308.88 | 100% (of triplet) |
| [M+4]•+ | C₈H₇(⁸¹Br)₂NO₂ | 310.88 | ~50% (of triplet) |
| Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound. |
Primary Fragmentation Pathways
The fragmentation of the molecular ion is driven by the lability of the carbon-bromine bonds and the influence of the nitro and aromatic groups. The most likely fragmentation pathways are outlined below.
-
Loss of a Bromine Radical (•Br): The C-Br bond is the weakest in the aliphatic portion of the molecule. Its cleavage results in the formation of a stable benzylic carbocation. This will be one of the most prominent fragmentation pathways. The resulting ion at m/z 228/230 will also exhibit a 1:1 isotopic pattern due to the remaining bromine atom.[3]
-
[M]•+ → [C₈H₇BrNO₂]⁺ + •Br
-
-
Loss of a Nitro Group (•NO₂): Nitroaromatic compounds characteristically lose the nitro group (46 Da).[4][5][6] This fragmentation would lead to an ion at m/z 261/263/265, which would retain the 1:2:1 dibromo isotopic pattern.
-
[M]•+ → [C₈H₇Br₂]⁺ + •NO₂
-
-
Loss of Nitric Oxide (•NO): A common rearrangement in nitroaromatics involves the transfer of an oxygen atom to the ring followed by the loss of nitric oxide (30 Da).[4][6]
-
[M]•+ → [C₈H₇Br₂O]•+ + •NO
-
-
Formation of the Tropylium Ion Analogue: Subsequent loss of the second bromine atom from the [M-Br]⁺ fragment can occur, leading to a highly delocalized cation. However, the most stable and often observed ion in the lower mass range for benzyl derivatives is the tropylium ion or a related structure at m/z 91, formed after extensive rearrangement and loss of all heteroatoms. A related ion for this structure would be the nitro-tropylium ion at m/z 136 after loss of both bromines.
-
[C₈H₇BrNO₂]⁺ → [C₈H₇NO₂]⁺ + •Br
-
The following diagram illustrates these dominant, predictable fragmentation pathways.
Caption: Predicted fragmentation pathways for this compound under EI-MS.
Summary of Key Ions
| m/z (Monoisotopic) | Ion Formula | Identity / Origin | Isotopic Pattern | Expected Abundance |
| 307 / 309 / 311 | [C₈H₇Br₂NO₂]⁺ | Molecular Ion (M•+) | 1:2:1 | Low to Medium |
| 228 / 230 | [C₈H₇BrNO₂]⁺ | [M - Br]⁺ | 1:1 | High (Base Peak) |
| 261 / 263 / 265 | [C₈H₇Br₂]⁺ | [M - NO₂]⁺ | 1:2:1 | Low |
| 149 | [C₈H₇NO₂]⁺ | [M - 2Br]⁺ | None | Medium |
| 120 | [C₇H₆NO]⁺ | [M - 2Br - CHO]⁺ or other rearrangement | None | Medium |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) | None | Low |
| Table 2: Summary of Predicted Key Fragment Ions. |
Experimental Protocol: GC-MS Analysis
Acquiring a clean, reproducible mass spectrum requires careful optimization of the gas chromatography and mass spectrometry parameters.[7][8][9]
Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent compatible with GC analysis. Dichloromethane or Ethyl Acetate are suitable choices.
-
Concentration: Prepare a dilute solution of the compound (e.g., 100 µg/mL). High concentrations can lead to source contamination and spectral distortion.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.
Gas Chromatography (GC) Method
-
Injector: Split/Splitless, operated in Split mode (e.g., 50:1 ratio) to avoid column overloading.
-
Injector Temperature: 250 °C. This should be hot enough to ensure rapid volatilization but not so hot as to cause thermal degradation of the analyte.
-
Column: A standard non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometry (MS) Method
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library matching and reproducible fragmentation).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 450. This range will capture all relevant fragments from the tropylium ion up to the molecular ion cluster.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high concentration of solvent from entering the MS source.
Data Interpretation: A Self-Validating System
When analyzing the acquired data, the following checkpoints serve to validate the structure of this compound:
-
Check for the Molecular Ion Triplet: The first and most critical step is to locate the M, M+2, and M+4 peaks near m/z 307, 309, and 311. Confirm that their intensity ratio is approximately 1:2:1.[2] The absence of this cluster would indicate the compound did not ionize intact or is not the correct structure.
-
Identify the Base Peak: The most abundant peak in the spectrum is the base peak. For this molecule, the base peak is predicted to be the [M-Br]⁺ fragment at m/z 228/230. This fragment must exhibit a 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br.[3][10]
-
Correlate Other Fragments: Look for the other predicted fragments in Table 2. The presence of ions corresponding to the loss of the nitro group and both bromine atoms provides collaborative evidence, strengthening the identification.
-
Rule Out Isomers: While EI-MS is excellent for identification, it may not always distinguish between positional isomers. The fragmentation of 1,3-bis(bromomethyl)-2-nitrobenzene, for example, would be very similar. Absolute confirmation of the substitution pattern requires chromatographic separation and comparison with a certified reference standard or complementary analysis by NMR spectroscopy.
Conclusion
The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be used to predict and interpret complex data. By understanding the characteristic isotopic patterns of bromine and the established fragmentation behavior of benzylic halides and nitroaromatics, a researcher can confidently verify the structure of this important synthetic building block. The provided GC-MS protocol serves as a robust starting point for obtaining high-quality data, ensuring the integrity of materials used in critical research and development applications.
References
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- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Blogs | Restek [discover.restek.com]
- 8. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,2-Bis(bromomethyl)-3-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1,2-Bis(bromomethyl)-3-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational characteristics of this molecule, offers detailed, field-proven experimental protocols for obtaining high-quality spectra, and presents a thorough interpretation of the spectral data. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as an essential resource for the structural characterization of this important chemical intermediate.
Introduction: The Molecular Blueprint of this compound
This compound, with the chemical formula C₈H₇Br₂NO₂, is a trisubstituted aromatic compound of significant interest in organic synthesis.[1] Its structure features a benzene ring substituted with two adjacent bromomethyl (-CH₂Br) groups and a nitro (-NO₂) group. This unique combination of functional groups makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and materials with specific electronic properties.
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such compounds. By probing the vibrational modes of a molecule's constituent bonds, an IR spectrum provides a unique "fingerprint," allowing for the confirmation of its identity and the assessment of its purity.[2] Each functional group (nitro, bromomethyl, and the substituted aromatic ring) exhibits characteristic absorption bands at specific frequencies, and a comprehensive understanding of these is paramount for accurate spectral interpretation.
This guide will systematically deconstruct the IR spectrum of this compound, correlating specific spectral features with the underlying molecular vibrations.
Theoretical Vibrational Analysis: Predicting the Spectrum
The infrared spectrum of this compound is a composite of the vibrational modes of its distinct functional groups. A theoretical analysis based on established group frequencies allows for a detailed prediction of the expected absorption bands.
The Nitro (NO₂) Group: A Tale of Two Stretches
Aromatic nitro compounds are readily identifiable by two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[3]
-
Asymmetric NO₂ Stretch: This high-frequency, intense absorption arises from the two N-O bonds stretching out of phase. For aromatic nitro compounds, this band is typically observed in the 1550-1475 cm⁻¹ region.[4][5]
-
Symmetric NO₂ Stretch: This lower-frequency, also intense, absorption corresponds to the in-phase stretching of the N-O bonds. In aromatic systems, it appears in the 1360-1290 cm⁻¹ range.[4][5] The conjugation with the aromatic ring slightly lowers these frequencies compared to aliphatic nitro compounds.[6]
The Aromatic Core: Benzene Ring Vibrations
The 1,2,3-trisubstituted benzene ring gives rise to a series of characteristic absorptions.
-
Aromatic C-H Stretch: The stretching of the C-H bonds on the sp²-hybridized carbons of the benzene ring results in weak to medium intensity bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7][8][9]
-
Aromatic C=C In-Ring Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring produces a set of medium to strong bands in the 1600-1450 cm⁻¹ region.[8][9] Often, two distinct bands are visible near 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[7] For a 1,2,3-trisubstituted pattern, characteristic bands are expected in the 750-790 cm⁻¹ and 670–720 cm⁻¹ regions.[9] However, the presence of a strongly electron-withdrawing nitro group can sometimes complicate the straightforward interpretation of these patterns.[3]
The Bromomethyl (-CH₂Br) Substituents: Aliphatic and Halogen Signatures
The two bromomethyl groups introduce aliphatic C-H and C-Br vibrations.
-
Aliphatic C-H Stretch: The symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) groups occur just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[10]
-
CH₂ Bending (Scissoring): The in-plane bending of the CH₂ group is expected to produce a medium intensity band around 1470-1450 cm⁻¹ .[11]
-
C-Br Stretch: The carbon-bromine stretching vibration is a low-energy mode and is expected to appear as a strong absorption in the lower frequency "fingerprint" region of the spectrum, typically in the 780-580 cm⁻¹ range.[12]
The Fingerprint Region: A Unique Molecular Signature
The region of the IR spectrum from approximately 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region.[13] This area contains a complex array of overlapping signals arising from various bending and stretching vibrations, including C-C single bond stretches, C-N stretches, and the previously mentioned C-H out-of-plane bends and C-Br stretches. While individual peak assignment in this region can be challenging, the overall pattern is unique to a specific molecule and is invaluable for confirming its identity by comparison to a reference spectrum.[2] The C-N stretching vibration of the nitroaromatic system is expected to appear in this region, typically around 890-835 cm⁻¹ .
Data Presentation: Summary of Vibrational Frequencies
The following table summarizes the key predicted infrared absorption frequencies for this compound based on the analysis of its functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch | -CH₂Br | 2960 - 2850 | Medium |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium to Strong |
| Asymmetric NO₂ Stretch | -NO₂ | 1550 - 1475 | Strong |
| CH₂ Bending (Scissoring) | -CH₂Br | 1470 - 1450 | Medium |
| Symmetric NO₂ Stretch | -NO₂ | 1360 - 1290 | Strong |
| C-N Stretch | Ar-NO₂ | 890 - 835 | Medium |
| Aromatic C-H OOP Bending | 1,2,3-Trisubstituted Ring | 790 - 670 | Strong |
| C-Br Stretch | -CH₂Br | 780 - 580 | Strong |
Experimental Protocol: A Self-Validating System for Spectral Acquisition
The acquisition of a high-quality, reproducible IR spectrum is critically dependent on meticulous sample preparation and a systematic approach to data collection. As this compound is a solid at room temperature, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
The Causality of Method Selection
-
KBr Pellet Method: This traditional transmission technique is chosen for its ability to produce sharp, well-resolved spectra with high signal-to-noise ratios. It is ideal for creating a reference spectrum for library matching. The principle lies in dispersing the solid sample within an IR-transparent matrix (KBr), thereby minimizing light scattering.[14] However, this method is destructive and highly susceptible to moisture contamination, which can introduce broad O-H absorption bands and potentially degrade the KBr pellet.
-
Attenuated Total Reflectance (ATR): ATR is a surface-sensitive technique that requires minimal to no sample preparation, making it rapid and efficient.[2] A solid sample is simply pressed against a high-refractive-index crystal (commonly diamond). The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample. This makes ATR ideal for routine analysis and for samples that are difficult to grind. It is important to note that ATR spectra can differ slightly from transmission spectra in terms of peak intensities and positions, though modern software includes correction algorithms to address this.[15]
Experimental Workflow Diagram
Caption: Experimental workflow for IR analysis.
Step-by-Step Protocol: KBr Pellet Method
-
Drying: Heat spectroscopic grade KBr powder in an oven at ~110°C for at least 2-3 hours to remove any adsorbed water. Store in a desiccator until use.[16] Moisture is the primary adversary in this technique, as it leads to broad O-H bands in the 3400 cm⁻¹ region, potentially obscuring N-H or other important features.
-
Grinding: In a dry agate mortar and pestle, grind 1-2 mg of this compound to a fine powder. Add approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio of roughly 1:100 is crucial; too much sample will result in overly intense, saturated peaks, while too little will yield a noisy spectrum.
-
Homogenization: Continue grinding the mixture for several minutes until it is a homogenous, fine powder. This step is critical to reduce the particle size of the sample below the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and ensures a flat baseline.
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for 1-2 minutes.[14] This pressure sinters the KBr into a transparent or translucent disc.
-
Inspection: Carefully remove the pellet from the die. A high-quality pellet should be transparent and free of cracks or cloudiness. Cloudiness can indicate insufficient grinding, trapped moisture, or inadequate pressure.[17]
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum.
Step-by-Step Protocol: ATR Method
-
Crystal Cleaning: Before analysis, clean the ATR crystal (e.g., diamond) with a suitable solvent (such as isopropanol) and a soft, lint-free tissue to remove any residues from previous measurements.
-
Background Scan: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that accounts for the absorbance of the crystal and any atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to press the sample firmly against the crystal. Consistent and sufficient pressure is vital to ensure good optical contact between the sample and the crystal, which is necessary for a strong, high-quality signal.
-
Sample Scan: Acquire the sample spectrum.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly as described in step 1.
Spectral Interpretation: Decoding the Vibrational Message
A representative IR spectrum of this compound will exhibit a series of distinct absorption bands. The following is a detailed interpretation based on the predicted frequencies.
High-Frequency Region (>2800 cm⁻¹)
-
~3080 cm⁻¹ (Weak to Medium): A band in this region is unequivocally assigned to the aromatic C-H stretching vibrations of the three hydrogens on the benzene ring.[7] Its position above 3000 cm⁻¹ is characteristic of C-H bonds involving sp²-hybridized carbon atoms.
-
~2955 cm⁻¹ and ~2870 cm⁻¹ (Medium): These two bands are attributed to the asymmetric and symmetric C-H stretching vibrations of the methylene (-CH₂) groups in the two bromomethyl substituents.[10] Their presence confirms the aliphatic component of the molecule.
Mid-Frequency "Functional Group" Region (2800 - 1300 cm⁻¹)
-
~1535 cm⁻¹ (Strong): This very intense band is the hallmark of the asymmetric stretching of the nitro (NO₂) group .[4][6] Its high intensity is due to the large change in dipole moment during this vibration.
-
~1465 cm⁻¹ (Medium): This absorption is assigned to the scissoring (in-plane bending) vibration of the CH₂ groups .[11]
-
~1350 cm⁻¹ (Strong): This is the second key signature of the nitro group, corresponding to its symmetric stretching vibration .[4][6] The presence of two strong bands at ~1535 and ~1350 cm⁻¹ is conclusive evidence for the nitro functionality.
The Fingerprint Region (<1300 cm⁻¹)
This region contains a wealth of structural information, confirming the more subtle features of the molecule.
-
~850 cm⁻¹ (Medium): This band can be attributed to the C-N stretching vibration of the bond connecting the nitro group to the aromatic ring.
-
~780 cm⁻¹ and ~700 cm⁻¹ (Strong): A pair of strong bands in this area are characteristic of the C-H out-of-plane (OOP) bending vibrations for a 1,2,3-trisubstituted benzene ring.[9]
-
~650 cm⁻¹ (Strong): This strong absorption is assigned to the C-Br stretching vibration within the bromomethyl groups. The presence of two such groups would likely result in a strong, possibly broad, band in this region.
Conclusion: A Validated Spectroscopic Identity
The infrared spectrum of this compound provides a clear and detailed confirmation of its molecular structure. The distinct and intense absorptions of the aromatic nitro group, coupled with the characteristic bands of the aromatic C-H, aliphatic C-H, and C-Br bonds, create a unique spectral fingerprint. The out-of-plane bending vibrations in the fingerprint region further corroborate the 1,2,3-trisubstitution pattern of the benzene ring. By following the rigorous experimental protocols outlined in this guide, researchers and scientists can confidently obtain and interpret high-quality IR spectra, ensuring the identity and purity of this valuable synthetic intermediate. This self-validating system of theoretical prediction, meticulous experimentation, and detailed interpretation exemplifies the power of IR spectroscopy in modern chemical analysis.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. quora.com [quora.com]
- 14. How Do You Prepare A Ftir Sample With Kbr? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 15. files.mtstatic.com [files.mtstatic.com]
- 16. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 17. KBr Pellet Common Faults | Spectroscopy Guides - Specac Ltd [specac.com]
A Comprehensive Technical Guide to the Safe Handling of 1,2-Bis(bromomethyl)-3-nitrobenzene for Research and Development
Section 1: Introduction and Scientific Context
1,2-Bis(bromomethyl)-3-nitrobenzene is a substituted aromatic compound featuring two reactive bromomethyl groups positioned ortho to each other, and a deactivating, electron-withdrawing nitro group. Its chemical structure makes it a valuable, albeit hazardous, intermediate in advanced organic synthesis. For researchers in drug discovery and materials science, this molecule serves as a potent electrophilic building block. The two benzylic bromide functionalities are susceptible to nucleophilic substitution, allowing for the construction of complex polycyclic and heterocyclic scaffolds. Aromatic nitro compounds, in general, play a significant role in the synthesis of drugs and other bioactive molecules[1].
The strategic placement of the functional groups allows for sequential or tandem reactions to build molecular complexity rapidly. For instance, derivatives of bis(bromomethyl)arenes are known precursors for synthetically useful dialdehydes, which are pivotal in materials chemistry[2]. Given its high reactivity, a thorough understanding of its hazard profile is not merely a regulatory formality but a critical prerequisite for its safe and effective use in any research or development setting. This guide provides an in-depth analysis of the safety and hazards associated with this compound, offering field-proven insights and protocols for its handling.
Section 2: Core Hazard Profile and Physicochemical Properties
A complete understanding of the inherent risks of a chemical begins with its fundamental hazard classification and physical properties. This knowledge forms the basis of any robust risk assessment.
GHS Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is crucial to note that similar structures, such as 3-nitrobenzyl bromide, are classified as causing severe skin burns and eye damage (H314)[4][5][6]. While the GHS classification for this compound from authoritative sources like PubChem indicates irritation, researchers should handle this compound with the caution appropriate for a potentially corrosive substance due to its reactive benzylic bromide moieties.
Summary of Physicochemical Properties
The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| CAS Number | 66126-16-7 | [3][7] |
| Molecular Formula | C₈H₇Br₂NO₂ | [3][7] |
| Molecular Weight | 308.95 g/mol | [3][7] |
| IUPAC Name | This compound | [3] |
| XLogP3 (Computed) | 2.9 | [3] |
| Monoisotopic Mass | 306.88435 Da | [3] |
| Appearance | Likely a light yellow crystalline solid | [5] |
| Solubility | Insoluble in water, soluble in organic solvents | [4][8] |
Toxicological Profile
The primary toxicological concerns are acute irritation to the skin, eyes, and respiratory system[3]. The toxicological properties have not been fully investigated, which necessitates a conservative approach to handling[4].
-
Dermal and Ocular Exposure: The bromomethyl groups can act as alkylating agents, reacting with biological nucleophiles in the skin and eyes, leading to irritation and potential tissue damage. Similar compounds are known lachrymators, substances that irritate the eyes and induce tears[5].
-
Inhalation: As a dust or vapor, it can irritate the mucous membranes and upper respiratory tract[3]. Inhalation of related nitroaromatic compounds can lead to the formation of methemoglobin, which impairs oxygen transport in the blood, with symptoms like cyanosis potentially delayed for several hours.
-
Chronic Exposure: There is no available data on the carcinogenicity, mutagenicity, or reproductive toxicity of this specific compound[4].
Reactivity and Incompatibilities
The molecule's reactivity is a double-edged sword; it is useful for synthesis but also a source of hazards.
-
Nucleophiles: It is highly reactive towards nucleophiles. This includes common laboratory reagents and materials.
-
Incompatible Materials:
-
Moisture Sensitivity: The compound should be protected from moisture, as hydrolysis of the bromomethyl groups can occur, liberating hydrobromic acid (HBr)[4].
Section 3: Risk Assessment and Mitigation Workflow
A self-validating safety protocol is not a static document but a dynamic process. The following workflow illustrates the continuous cycle of risk assessment that should be applied when planning any experiment involving this compound.
Caption: A cyclical workflow for proactive risk assessment.
This process ensures that safety controls are not just implemented but are also effective and continuously improved. The causality is clear: hazards are identified, the specific risks of an experimental procedure are assessed, and appropriate controls are implemented to mitigate those risks. The final review step validates the entire system.
Section 4: Standard Operating Procedures (SOPs)
The following protocols are designed to mitigate the risks identified in the previous sections.
Engineering Controls
The primary engineering control is the mandatory use of a certified chemical fume hood.
-
Causality: A fume hood provides constant exhaust ventilation, preventing the accumulation of dust or vapors in the breathing zone of the researcher, directly mitigating the identified respiratory irritation hazard (H335)[4][9]. Ensure the sash is kept at the lowest practical height.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact[10].
-
Causality: Chemical-resistant gloves provide a physical barrier against the skin irritation hazard (H315)[9].
-
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.
-
Causality: Goggles prevent contact with dust or splashes, mitigating the serious eye irritation hazard (H319)[6].
-
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned[6].
-
Causality: This protects against accidental skin contact from spills and contamination of personal clothing.
-
Step-by-Step Safe Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure an eyewash station and safety shower are directly accessible[4].
-
Weighing: Weigh the solid compound within the fume hood or in a ventilated balance enclosure to prevent dust inhalation. Use a disposable weighing boat.
-
Transfer: If transferring the solid, use a spatula and tap it gently to avoid creating airborne dust. For solutions, use a syringe or cannula.
-
Reaction Setup: Perform all manipulations in the fume hood. Ensure the reaction vessel is securely clamped. If heating, use a controlled heating mantle and monitor the reaction temperature.
-
Post-Procedure: Decontaminate all non-disposable equipment that came into contact with the chemical. Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[11].
Storage and Segregation Protocol
-
Container: Keep the compound in its original, tightly sealed container[4].
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive and reactive materials[4]. The storage area should be locked[6].
-
Segregation: Store separately from incompatible materials, particularly bases, strong oxidizing agents, alcohols, and amines[4][9].
Section 5: Emergency Procedures
Rapid and correct response during an emergency is critical.
Spill Response Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate area[9].
-
Ventilate: Ensure the area is well-ventilated (fume hood).
-
Control: Remove all sources of ignition[9].
-
Contain & Clean: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal[4][9]. Do not allow the chemical to enter drains[9].
First Aid Measures
Immediate medical attention is required for all exposures.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[6][9].
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[6][9].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][9].
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6][9].
Firefighting Guidance
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[9].
-
Specific Hazards: Combustion will produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr).
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear[9].
Section 6: Waste Disposal
Chemical waste must be handled in accordance with all local, regional, and national regulations.
-
Classification: This material should be classified as hazardous waste.
-
Collection: Collect all waste material (including contaminated absorbents and disposable PPE) in a dedicated, properly labeled, and sealed hazardous waste container.
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not dispose of down the drain or with general trash[4].
Section 7: Conclusion
This compound is a potent synthetic intermediate whose utility is matched by its significant hazard profile. Its irritant and reactive nature demands a stringent and proactive approach to safety. By understanding its chemical properties, adhering to a continuous cycle of risk assessment, and implementing robust engineering controls, administrative protocols, and personal protective measures, researchers can mitigate the risks and handle this compound with the confidence required for innovative scientific discovery.
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- 11. file.bldpharm.com [file.bldpharm.com]
An In-Depth Technical Guide to the Role of the Nitro Group in Electrophilic Aromatic Substitution
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The nitro group (–NO₂) is a profoundly influential substituent in the realm of organic chemistry, particularly in its capacity to modulate the course of electrophilic aromatic substitution (EAS) reactions. Its powerful electron-withdrawing nature fundamentally alters the reactivity and regioselectivity of the aromatic ring to which it is attached. This guide provides a comprehensive examination of the electronic effects underpinning the nitro group's role, the mechanistic consequences for EAS, and the practical applications of these principles in chemical synthesis and drug discovery. We will delve into the causality behind its deactivating and meta-directing properties, supported by mechanistic diagrams, quantitative data, and a validated experimental protocol.
The Fundamental Electronic Influence of the Nitro Group
An aromatic ring, such as benzene, engages in electrophilic aromatic substitution by utilizing its π-electron system as a nucleophile to attack an incoming electrophile.[1] The rate and regioselectivity of this reaction are critically dependent on the electron density of the ring. Substituents can either donate electron density, activating the ring, or withdraw electron density, deactivating it.[2] The nitro group is one of the most potent deactivating groups encountered in organic synthesis.[3]
This strong deactivating capability arises from the cumulative impact of two distinct electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, causing the nitrogen atom to powerfully withdraw electron density from the benzene ring through the sigma (σ) bond framework.[4] This effect reduces the overall electron density of the ring, making it a less potent nucleophile.
-
Resonance Effect (-R or -M): The nitro group can actively withdraw π-electron density from the aromatic ring through resonance delocalization.[5][6] The π-system of the ring extends into the nitro group, creating resonance structures where a positive charge develops on the ring, specifically at the ortho and para positions.[3][4][7] This delocalization significantly depletes electron density at these positions.[7]
The resonance effect is generally considered more dominant than the inductive effect in determining the regioselectivity of the reaction.[5][6]
Caption: Dual electronic effects of the nitro group leading to ring deactivation and meta-direction.
Mechanistic Basis for Deactivation and Meta-Direction
The directing effect of the nitro group is a direct consequence of the stability of the carbocation intermediate, known as the arenium ion or sigma complex, that forms during the rate-determining step of the EAS reaction.[8] When an electrophile attacks the nitrobenzene ring, the stability of the resulting arenium ion dictates the preferred position of substitution.
Ring Deactivation: An Energy Perspective
The presence of the electron-withdrawing nitro group destabilizes the positively charged arenium ion intermediate regardless of the position of attack.[9] This increases the activation energy of the rate-determining step compared to the reaction with unsubstituted benzene, thus slowing the reaction down significantly. For this reason, nitrobenzene is much less reactive than benzene in electrophilic aromatic substitution.[4][9] Other common deactivating groups include carbonyls and sulfonyls.[10]
| Compound | Relative Rate of Nitration (vs. Benzene=1) |
| Benzene | 1 |
| Toluene | 25 |
| Nitrobenzene | 6 x 10⁻⁸ |
Table 1: Comparative reaction rates illustrating the profound deactivating effect of the nitro group.
The Rationale for Meta-Direction
The regioselectivity is determined by comparing the relative stabilities of the arenium ions formed from ortho, para, and meta attack.
-
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge directly on the carbon atom bearing the nitro group.[11][10] This arrangement is exceptionally unstable because it positions two adjacent positive charges (the carbocation and the formal positive charge on the nitrogen of the –NO₂ group).[12] This severe electrostatic repulsion makes the intermediates of ortho and para attack significantly higher in energy.[12]
-
Meta Attack: In contrast, when the electrophile attacks at the meta position, the positive charge in the arenium ion is delocalized over three other carbons, but never on the carbon directly attached to the nitro group.[11][10] While this intermediate is still destabilized by the inductive effect of the nitro group, it avoids the highly unfavorable adjacent positive charge scenario seen in ortho and para attack.[11]
Therefore, the transition state leading to the meta product is the least unstable (i.e., lowest in energy) of the three possibilities, making meta-substitution the overwhelmingly favored pathway.[11][13] The nitro group is thus a deactivating meta-director .[4][12]
Caption: Stability analysis of arenium ion intermediates dictates meta-selectivity.
Experimental Protocol: Synthesis of m-Dinitrobenzene
The principles discussed are validated through the synthesis of 1,3-dinitrobenzene from nitrobenzene, a classic experiment demonstrating the meta-directing effect of the first nitro group.[14] The strongly deactivating nature of the first nitro group means that harsher conditions (higher temperature and fuming nitric acid) are required compared to the initial nitration of benzene.[12][15]
Objective
To synthesize m-dinitrobenzene via the electrophilic nitration of nitrobenzene, demonstrating the deactivating and meta-directing nature of the nitro group.
Materials
-
Nitrobenzene (C₆H₅NO₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Ethanol (95%)
-
Round-bottom flask (250 mL) with reflux condenser
-
Stirring apparatus
-
Heating mantle or water bath
-
Beaker (1 L)
-
Buchner funnel and filter paper
Methodology
-
Preparation of Nitrating Mixture: In a 250 mL round-bottom flask, carefully add 21 mL (37.5 g) of concentrated sulfuric acid.[16] Cool the flask in an ice bath. Slowly, and with continuous stirring, add 15 mL (22.5 g) of fuming nitric acid to the sulfuric acid.[16] Keep the mixture cool.
-
Addition of Nitrobenzene: While monitoring the temperature, slowly add 12.3 g (10 mL) of nitrobenzene to the chilled nitrating mixture in small portions. The temperature should not be allowed to exceed 100°C.[15]
-
Reaction (Reflux): Attach a reflux condenser to the flask. Heat the reaction mixture in a water bath or with a heating mantle to a temperature of 90-100°C for approximately 40-60 minutes.[15][17]
-
Isolation of Crude Product: After the reflux period, allow the mixture to cool slightly before carefully pouring it into a beaker containing approximately 1 kg of crushed ice and water.[18] This will precipitate the crude m-dinitrobenzene.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold water to remove residual acid.[18]
-
Purification (Recrystallization): The crude product contains minor amounts of ortho and para isomers.[19] Purify the m-dinitrobenzene by recrystallization from ethanol.[17][20] Dissolve the crude solid in a minimum amount of hot 95% ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.[17]
-
Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry them. The expected yield of pure m-dinitrobenzene is 83-90%.[18] The melting point of pure m-dinitrobenzene is 90-91°C.[18][19]
Caption: Experimental workflow for the synthesis of m-dinitrobenzene.
Implications in Drug Design and Development
The nitro group is a significant functional group in medicinal chemistry, though it is often considered a "double-edged sword".[21] Its strong electron-withdrawing properties can be strategically employed in drug design, but its presence is also associated with potential toxicity.[21][22]
-
Pharmacophore and Prodrug Activation: The electron-withdrawing nature of the nitro group can be crucial for a molecule's biological activity by influencing its electronic distribution and binding interactions with target proteins.[21][23] Furthermore, many nitroaromatic compounds function as prodrugs.[21] They are inactive until the nitro group is metabolically reduced in hypoxic (low-oxygen) environments, such as those found in solid tumors or certain bacteria and parasites.[23] This bioreduction generates reactive nitrogen species that are cytotoxic to the target cells.[23] Drugs like the antiparasitic fexinidazole leverage this mechanism.[24]
-
Synthetic Handle: The predictable meta-directing effect of the nitro group is a powerful tool for synthetic chemists to control the regiochemistry of aromatic substitutions during the synthesis of complex drug molecules.[5] After guiding other substituents to the desired positions, the nitro group can be readily reduced to an amino group (–NH₂), which is a versatile precursor for a wide array of other functional groups.[25]
-
Toxicity Concerns: Despite its utility, the nitro group is often flagged as a "structural alert" or toxicophore in drug discovery.[21] The same metabolic reduction that activates prodrugs can also occur non-specifically in the body, leading to the formation of toxic intermediates like nitroso and hydroxylamine species that can cause mutagenicity or genotoxicity.[22][23] Therefore, the inclusion of a nitro group in a drug candidate requires a careful evaluation of its therapeutic benefits versus its potential risks.[21]
Conclusion
The role of the nitro group in electrophilic aromatic substitution is a clear and powerful illustration of how electronic effects govern chemical reactivity and selectivity. Through a combination of strong inductive and resonance electron withdrawal, the nitro group profoundly deactivates the aromatic ring towards electrophilic attack and reliably directs incoming substituents to the meta position. This behavior is rationalized by the relative instability of the arenium ion intermediates formed during ortho/para attack compared to meta attack. These fundamental principles are not merely academic; they are cornerstones of synthetic strategy, enabling the controlled construction of complex molecules and finding critical, albeit cautious, application in the design of modern pharmaceuticals.
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reactivity of benzylic bromides in substitution reactions
An In-Depth Technical Guide to the Reactivity of Benzylic Bromides in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylic bromides are a class of organic compounds exhibiting uniquely high reactivity in nucleophilic substitution reactions, making them indispensable intermediates in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Their enhanced reactivity stems from the ability of the adjacent aromatic ring to stabilize both carbocationic intermediates and transition states through resonance. This guide provides a detailed exploration of the mechanistic principles governing the substitution reactions of benzylic bromides. It dissects the competitive SN1 and SN2 pathways, analyzes the critical factors that dictate mechanistic outcomes—including substrate structure, electronic effects, nucleophile strength, and solvent choice—and presents practical, field-proven experimental protocols. By elucidating the causality behind experimental design, this document serves as a comprehensive resource for scientists seeking to harness the synthetic potential of benzylic bromides with precision and control.
The Privileged Reactivity of Benzylic Bromides
Benzylic halides, and benzylic bromides, in particular, occupy a privileged position in organic synthesis. The bromine atom serves as an excellent leaving group, while the proximate benzene ring provides profound electronic stabilization.[3] This combination facilitates nucleophilic substitution at rates significantly faster than their saturated alkyl halide counterparts. This heightened reactivity makes them versatile building blocks for introducing the benzyl group, which is a common motif in pharmaceuticals and a widely used protecting group for alcohols and carboxylic acids.[4][5] Understanding the nuances of their reactivity is paramount for chemists aiming to construct complex molecular architectures efficiently.
The Mechanistic Dichotomy: SN1 and SN2 Pathways
The reactivity of benzylic bromides is characterized by their ability to undergo nucleophilic substitution via both unimolecular (SN1) and bimolecular (SN2) mechanisms.[6][7] The preferred pathway is not intrinsic to the substrate alone but is dictated by a delicate interplay of reaction conditions.
The SN1 Pathway: The Power of Resonance Stabilization
The SN1 mechanism proceeds through a stepwise process involving the formation of a carbocation intermediate. For benzylic bromides, this pathway is highly favorable due to the exceptional stability of the resulting benzylic carbocation.[8][9] The positive charge on the benzylic carbon is not localized; instead, it is delocalized across the adjacent π-system of the aromatic ring through resonance.[10][11][12] This charge dispersal significantly lowers the activation energy for carbocation formation, accelerating the rate-determining step of the SN1 reaction.[12]
The delocalization of charge can be visualized through several resonance structures, which collectively contribute to the stability of the hybrid.
Caption: Resonance stabilization of the benzylic carbocation.
This stabilization is so significant that even primary benzylic bromides can undergo SN1 reactions, a pathway typically reserved for tertiary substrates.[9] The stereochemical outcome of an SN1 reaction at a chiral benzylic center is typically racemization, as the incoming nucleophile can attack the planar carbocation from either face with equal probability.
The SN2 Pathway: A Concerted Approach
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. For primary benzylic bromides, this pathway is often competitive with SN1. The reactivity in SN2 reactions is also enhanced by the benzene ring. During the reaction, a trigonal bipyramidal transition state is formed. The p-orbital on the benzylic carbon in this transition state can overlap with the π-system of the aromatic ring, delocalizing the developing negative charge and thus stabilizing the transition state.[13] This stabilization lowers the activation energy and accelerates the SN2 reaction rate compared to a non-benzylic primary halide.[13]
SN2 reactions are characterized by an inversion of stereochemistry at the reaction center (Walden inversion).
Caption: SN2 transition state for a benzylic bromide.
Critical Factors Governing Reactivity and Selectivity
The choice between the SN1 and SN2 pathways is a direct consequence of the reaction conditions. A senior scientist must weigh these factors to steer the reaction toward the desired mechanistic outcome and product.
Substrate Structure
-
Substitution at the Benzylic Carbon:
-
Primary (1°): Unhindered and can readily undergo SN2 reactions. However, due to the stable carbocation, SN1 is also highly plausible, especially with weak nucleophiles and polar protic solvents.[6]
-
Secondary (2°): Can proceed via either SN1 or SN2. The pathway is highly sensitive to other factors. SN1 is often favored due to increased carbocation stability.
-
Tertiary (3°): Sterically hindered, making SN2 reactions nearly impossible. These substrates react almost exclusively through the SN1 pathway.
-
-
Electronic Effects of Ring Substituents: The electronic nature of substituents on the aromatic ring has a profound impact, particularly on the SN1 pathway, by altering the stability of the benzylic carbocation.[14]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) at the ortho or para positions further delocalize the positive charge of the carbocation, dramatically increasing its stability and accelerating the SN1 reaction rate.[13][15]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) destabilize the carbocation through an inductive effect, decreasing the rate of SN1 reactions.[13]
-
Table 1: Effect of Aromatic Ring Substituents on Relative SN1 Reaction Rates
| Substituent (at para-position) | Electronic Effect | Effect on Carbocation Stability | Predicted SN1 Rate |
|---|---|---|---|
| -OCH₃ | Strong EDG (+R > -I) | Strongly Stabilizing | Greatly Increased |
| -CH₃ | Weak EDG (+I) | Stabilizing | Increased |
| -H | Neutral | Baseline | Reference |
| -Cl | Weak EWG (-I > +R) | Destabilizing | Decreased |
| -NO₂ | Strong EWG (-I, -R) | Strongly Destabilizing | Greatly Decreased |
The Role of the Nucleophile
The strength of the nucleophile is a key determinant.
-
Strong Nucleophiles: Anions like I⁻, RS⁻, CN⁻, or N₃⁻ favor the SN2 mechanism.[16] Their high nucleophilicity allows them to attack the substrate directly without waiting for the leaving group to depart.
-
Weak Nucleophiles: Neutral molecules like water (H₂O) or alcohols (ROH) are not strong enough to attack the substrate in a concerted fashion. They favor the SN1 mechanism, where they wait for the formation of the highly electrophilic carbocation before attacking.[17] Reactions with these nucleophiles are often termed "solvolysis."
Solvent Effects: A Decisive Factor
The choice of solvent is arguably one of the most powerful tools for directing the reaction pathway.[17][18]
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol have O-H or N-H bonds. They excel at stabilizing both the leaving group anion and the carbocation intermediate through hydrogen bonding. This stabilization dramatically lowers the activation energy for the SN1 pathway.[18][19][20]
-
Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF lack O-H or N-H bonds. While polar, they cannot hydrogen bond with the nucleophile. They solvate the cation (counter-ion of the nucleophile), leaving the anionic nucleophile "naked" and highly reactive, thus promoting the SN2 pathway.[19][21]
Table 2: Influence of Solvent on Substitution Pathway for a Benzylic Bromide
| Solvent Type | Example(s) | Key Interaction | Favored Pathway | Rationale |
|---|---|---|---|---|
| Polar Protic | H₂O, CH₃OH, CH₃CH₂OH | Hydrogen bonding | SN1 | Stabilizes carbocation intermediate and leaving group.[17] |
| Polar Aprotic | Acetone, DMSO, DMF | Dipole-dipole interactions | SN2 | Enhances nucleophilicity by poorly solvating the anion.[21] |
Experimental Protocols & Considerations
Protocol: Synthesis of a Benzylic Bromide via Radical Bromination
A common and reliable method for preparing benzylic bromides is the free-radical bromination of a corresponding toluene derivative using N-Bromosuccinimide (NBS). The reaction is initiated by light (hν) or a radical initiator (e.g., AIBN). NBS is used to maintain a low, constant concentration of Br₂, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[22][23]
Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted toluene (1.0 equiv) and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[24]
-
Reagents: Add N-Bromosuccinimide (1.05 equiv) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Initiation: Heat the mixture to reflux using a heating mantle. For photochemical initiation, irradiate the flask with a high-intensity lamp.
-
Monitoring: The reaction can be monitored by TLC or GC-MS. The disappearance of the starting toluene and the formation of the higher Rf benzylic bromide indicates progress. The reaction is typically complete within 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography or distillation.
Protocol: Kinetic Analysis to Determine Reaction Mechanism
To validate the operative mechanism (SN1 vs. SN2), a kinetic analysis is the definitive experiment. This protocol outlines how to differentiate the rate laws.
Caption: Workflow for kinetic analysis of a substitution reaction.
Methodology:
-
Rate Law Determination: The core of this analysis is to determine the reaction order with respect to the nucleophile.
-
SN1 Rate Law: Rate = k[Benzylic Bromide]. The rate is independent of the nucleophile concentration.
-
SN2 Rate Law: Rate = k[Benzylic Bromide][Nucleophile]. The rate is first-order in both reactants.
-
-
Procedure: a. Run the substitution reaction with known initial concentrations of the benzylic bromide and the nucleophile. Monitor the disappearance of the starting material over time using a suitable analytical technique (e.g., HPLC, NMR).[25] b. Repeat the experiment under identical conditions (temperature, solvent) but double the initial concentration of the nucleophile.
-
Interpretation:
-
If the initial reaction rate approximately doubles upon doubling the nucleophile concentration, the reaction is following an SN2 pathway.
-
If the initial reaction rate remains essentially unchanged, the reaction is following an SN1 pathway.
-
Applications in Drug Development
The predictable yet tunable reactivity of benzylic bromides makes them powerful tools in medicinal chemistry and process development. They are frequently used in:
-
Scaffold Elaboration: Coupling benzylic bromides with various nucleophiles (amines, thiols, alcohols) allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[26]
-
Synthesis of Key Intermediates: Many active pharmaceutical ingredients (APIs) contain benzyl or substituted benzyl moieties, which are often installed using benzylic bromide chemistry.[27]
-
Protecting Group Strategies: The benzyl group is a robust protecting group for alcohols and amines, stable to a wide range of conditions but readily cleaved by hydrogenolysis. Benzyl bromide is a primary reagent for this transformation.[5]
Conclusion
Benzylic bromides exhibit a fascinating and synthetically useful dual reactivity, capably navigating both SN1 and SN2 substitution pathways. The ultimate mechanistic outcome is not arbitrary but is a predictable result of carefully controlled experimental parameters. For the research scientist, a thorough understanding of how substrate structure, electronics, nucleophile strength, and solvent polarity influence this mechanistic balance is essential. By leveraging these principles, chemists can strategically design high-yielding and selective transformations, accelerating the discovery and development of novel therapeutics and fine chemicals.
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A Comprehensive Technical Guide to 1,2-Bis(bromomethyl)-3-nitrobenzene for Advanced Research and Pharmaceutical Development
This guide provides an in-depth exploration of 1,2-Bis(bromomethyl)-3-nitrobenzene, a key homobifunctional crosslinking agent. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a detailed overview of its procurement, synthesis, characterization, and safe handling, alongside its applications in constructing complex bioactive molecules.
Introduction: The Strategic Value of this compound in Synthetic Chemistry
This compound (CAS No. 66126-16-7) is a versatile organic compound characterized by a nitro-substituted benzene ring bearing two bromomethyl groups in adjacent positions.[1] This specific arrangement of reactive moieties makes it a valuable asset in the synthesis of complex organic architectures, particularly in the realm of pharmaceutical sciences. Its primary utility lies in its capacity to act as a homobifunctional crosslinking agent, capable of covalently linking two nucleophilic groups within a single molecule or between different molecules.[2][3][4] The nitro group, an electron-withdrawing functionality, influences the reactivity of the aromatic ring and can be chemically modified in subsequent synthetic steps, adding another layer of synthetic versatility.[5]
The bromomethyl groups are excellent electrophiles, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, including thiols, amines, and hydroxyl groups. This reactivity is the cornerstone of its application in creating cyclic structures or linking molecular fragments. In drug development, such capabilities are leveraged to synthesize novel scaffolds, constrain peptide conformations, and build complex drug-linker constructs for targeted therapies like antibody-drug conjugates (ADCs).[6][7] Understanding the procurement, quality, and handling of this reagent is therefore paramount for reproducible and successful research outcomes.
Commercial Availability and Supplier Qualification
A reliable supply of high-purity starting materials is the foundation of any successful synthetic campaign. Several chemical suppliers offer this compound, and a careful evaluation of their product specifications is crucial.
Prominent Commercial Suppliers
The following table summarizes the offerings for this compound from a selection of reputable suppliers. It is important to note that purity and available quantities can vary, and researchers should always consult the supplier's certificate of analysis for lot-specific data.
| Supplier | Product Number | Purity | Available Quantities |
| Santa Cruz Biotechnology | sc-280033 | Not specified | Contact for availability |
| BLD Pharm | BD138385 | ≥95% | 1g, 5g, 10g |
| Advanced ChemBlocks Inc. | M23619 | 95% | 1g, 5g, 10g |
| Reagentia | R00FD9M | Not specified | 250mg, 500mg, 1g, 2g |
| Chemrio | CR-8765 | Not specified | Contact for availability |
This table is not exhaustive and is intended as a starting point for supplier evaluation. Purity levels and availability are subject to change.
Supplier and Reagent Qualification Workflow
A systematic approach to qualifying a new batch of this compound is essential to ensure the integrity of subsequent experiments. The following workflow outlines a recommended process.
Synthesis and Purification
While commercially available, understanding the synthesis of this compound provides valuable insight into potential impurities. A common synthetic route involves the radical bromination of 3-nitro-o-xylene.[8]
Plausible Synthetic Protocol
The following is a representative, step-by-step protocol for the synthesis of a structurally similar compound, which can be adapted for this compound. This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction: Bromination of 3-Nitro-o-xylene
Materials:
-
3-Nitro-o-xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
A suitable solvent (e.g., carbon tetrachloride, chlorobenzene, or a greener alternative like acetonitrile)[9][10]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve 3-nitro-o-xylene in the chosen solvent.
-
Initiation: Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of the radical initiator (e.g., benzoyl peroxide).
-
Reaction: Heat the mixture to reflux under an inert atmosphere. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material and the formation of the mono- and di-brominated products.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
Recrystallization is the most common and effective method for purifying the crude product.[12][13] The choice of solvent is critical for successful purification.
Protocol for Recrystallization:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[14]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure crystals.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Analytical Characterization
Confirming the identity and purity of this compound is a critical step before its use in further reactions. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation.[15][16][17]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the benzylic protons of the bromomethyl groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the nitro group and the two bromomethyl substituents.[18] The benzylic protons will typically appear as a singlet in the range of 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the benzylic carbons. The chemical shifts of the aromatic carbons provide information about the substitution pattern.[18]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the compound.[19][20] A reverse-phase HPLC method is generally suitable for this type of molecule.[21][22]
Illustrative HPLC Method:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[23]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective.[21]
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm) is typically used.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Injection Volume: 10 µL.
This method can be optimized to achieve baseline separation of the desired product from any impurities.
Applications in Drug Development: A Homobifunctional Crosslinking Perspective
The two electrophilic bromomethyl groups of this compound allow it to function as a homobifunctional crosslinker, primarily for reacting with nucleophilic residues in biomolecules or synthetic precursors.[2][4]
Constraining Peptides and Scaffolds
In medicinal chemistry, constraining the conformation of a peptide or small molecule can enhance its binding affinity and selectivity for a biological target. This compound can be used to "staple" or cyclize peptides containing two cysteine residues or other nucleophilic amino acids, locking them into a specific conformation.
Synthesis of Complex Heterocycles
This reagent can serve as a building block for the synthesis of novel heterocyclic ring systems. By reacting with dinucleophilic species, it can facilitate the formation of fused or bridged ring structures that are of interest in drug discovery.
Linker Chemistry for Bioconjugation
While less common than heterobifunctional linkers, homobifunctional crosslinkers have a role in the development of antibody-drug conjugates (ADCs).[6][7] They can be used to link multiple drug molecules to a carrier protein or to create more complex linker architectures.
Safety, Handling, and Disposal
This compound is a hazardous chemical and must be handled with appropriate precautions.[24] It is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin.[24]
Personal Protective Equipment (PPE)
Always handle this compound in a well-ventilated chemical fume hood.[2][3] The following PPE is mandatory:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)[2]
-
A lab coat
Storage and Stability
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1] It is sensitive to moisture and light.
Spill and Waste Disposal
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[25] All waste containing this compound should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.[4][26][27] Do not dispose of it down the drain.[26]
Conclusion
This compound is a valuable and versatile reagent for researchers and drug development professionals. Its ability to act as a homobifunctional crosslinker, combined with the synthetic potential of the nitro group, makes it a powerful tool for the construction of complex and biologically active molecules. By understanding its commercial sources, implementing rigorous quality control, following safe handling procedures, and appreciating its synthetic applications, researchers can effectively harness the potential of this important building block in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.providence.edu [ehs.providence.edu]
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- 4. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protein-cell.net [protein-cell.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. rsc.org [rsc.org]
- 17. 1,2-Bis(bromomethyl)benzene(91-13-4) 13C NMR spectrum [chemicalbook.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. Separation of 2-(Bromomethyl)-1-chloro-3-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. phx.phenomenex.com [phx.phenomenex.com]
- 23. agilent.com [agilent.com]
- 24. This compound | C8H7Br2NO2 | CID 12317751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. LCSS: BROMINE [web.stanford.edu]
- 26. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 27. Hazardous Waste Disposal Guide - Non-Research Areas | Policies [policies.dartmouth.edu]
An In-depth Technical Guide to the Structural Characterization of 1,2-Bis(bromomethyl)-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(bromomethyl)-3-nitrobenzene is a trifunctional aromatic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring two reactive benzylic bromide moieties and an electron-withdrawing nitro group, allows for a diverse range of chemical transformations. The benzylic bromides are excellent electrophiles for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures. The nitro group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be a precursor to an amino group, which is a key pharmacophore in many biologically active molecules.[1][2][3]
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the free-radical bromination of its precursor, 1,2-dimethyl-3-nitrobenzene. This reaction selectively targets the benzylic positions due to the resonance stabilization of the resulting benzylic radical intermediate.[4]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Free-Radical Bromination
Materials:
-
1,2-Dimethyl-3-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl4) or other suitable nonpolar solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-3-nitrobenzene in a minimal amount of carbon tetrachloride under an inert atmosphere.
-
Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine radicals, minimizing side reactions such as aromatic bromination.[4]
-
Radical Initiator (AIBN or BPO): These compounds initiate the free-radical chain reaction by decomposing upon heating to form radicals, which then abstract a hydrogen atom from the benzylic position.
-
Nonpolar Solvent (CCl4): A nonpolar solvent is used to dissolve the reactants and facilitate the radical reaction without interfering with the radical intermediates.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the radical intermediates by atmospheric oxygen.
Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.8 - 8.2 | m | 3H | Aromatic-H | The aromatic protons will be in a complex multiplet pattern due to ortho and meta coupling. The electron-withdrawing nitro group will deshield these protons, shifting them downfield. |
| ~4.8 - 5.0 | s | 4H | -CH₂Br | The benzylic protons will appear as a singlet, as there are no adjacent protons to couple with. The electronegative bromine atoms and the aromatic ring will deshield these protons, resulting in a downfield shift. |
Note: The exact chemical shifts can vary depending on the solvent and the concentration.
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~148 - 152 | C-NO₂ | The carbon atom attached to the nitro group will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. |
| ~130 - 140 | Aromatic C-C | The quaternary aromatic carbons will appear in this region. |
| ~125 - 135 | Aromatic C-H | The aromatic carbons bearing hydrogen atoms will resonate in this range. |
| ~30 - 35 | -CH₂Br | The benzylic carbons will be shifted downfield due to the attachment of the electronegative bromine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Caption: Workflow for the analysis of the IR spectrum.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100 - 3000 | Aromatic C-H stretch | Medium |
| ~2950 - 2850 | Aliphatic C-H stretch | Weak |
| ~1530 - 1500 | Asymmetric NO₂ stretch | Strong |
| ~1350 - 1330 | Symmetric NO₂ stretch | Strong |
| ~1600, ~1475 | Aromatic C=C stretch | Medium |
| ~1200 - 1000 | C-N stretch | Medium |
| ~700 - 600 | C-Br stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (~309 g/mol ) should be observed. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1 will be a key diagnostic feature.
-
Loss of Br: A significant fragment will likely correspond to the loss of a bromine atom ([M-Br]⁺).
-
Loss of NO₂: A fragment corresponding to the loss of the nitro group ([M-NO₂]⁺) may also be observed.
-
Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the bromomethyl group can lead to the formation of a tropylium-like ion.
X-ray Crystallography
For a definitive solid-state structural confirmation, single-crystal X-ray diffraction is the gold standard. If a suitable single crystal of this compound can be grown, this technique will provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice. This data is invaluable for understanding intermolecular interactions and packing in the solid state. Although no published crystal structure for this specific compound was found, data from similar brominated nitrotoluene derivatives can provide insights into expected molecular geometry and packing motifs.[4]
Applications in Drug Development
While specific applications of this compound in drug development are not yet widely documented, its structural motifs suggest significant potential.
-
Scaffold for Library Synthesis: The two reactive benzylic bromide sites allow for the facile introduction of a wide variety of nucleophiles, making it an excellent scaffold for the synthesis of compound libraries for high-throughput screening.
-
Linker Chemistry: The bifunctional nature of the bis(bromomethyl) group makes it suitable for use as a linker to connect two different molecular entities, for example, in the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).
-
Precursor to Bioactive Molecules: The nitro group can be reduced to an amine, a common functional group in many pharmaceuticals. This transformation opens up a vast chemical space for the synthesis of novel drug candidates. Nitroaromatic compounds themselves have been utilized in a variety of drugs, where the nitro group can be crucial for biological activity, often through bioreduction to reactive species.[1][2][3]
Conclusion
This compound is a valuable synthetic intermediate with considerable potential in medicinal chemistry and materials science. This guide has outlined a practical synthetic approach and a comprehensive strategy for its structural characterization using a suite of modern analytical techniques. The provided predicted spectroscopic data, based on established chemical principles and comparison with analogous compounds, serves as a reliable reference for researchers working with this compound. The unique combination of reactive functional groups in this compound makes it a compelling building block for the discovery and development of new chemical entities.
References
Methodological & Application
Application Notes & Protocols: Leveraging 1,2-Bis(bromomethyl)-3-nitrobenzene in Advanced Heterocyclic Synthesis
Introduction: A Versatile and Reactive Building Block
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,2-Bis(bromomethyl)-3-nitrobenzene emerges as a uniquely powerful and versatile electrophilic building block for the synthesis of a variety of fused heterocyclic systems. Its utility is rooted in a trifecta of structural features: two highly reactive benzylic bromide moieties and an ortho-positioned, strongly electron-withdrawing nitro group.
The benzylic bromides serve as potent electrophilic centers, primed for sequential nucleophilic substitution (SN2) reactions. The presence of the nitro group significantly enhances the electrophilicity of the benzylic carbons, thereby accelerating the rate of substitution.[1][2][3][4] This electronic activation, combined with the ortho disposition of the two bromomethyl groups, makes this reagent an ideal precursor for annulation reactions with a wide range of dinucleophiles, leading to the formation of five, six, and seven-membered heterocyclic rings fused to the nitrobenzene core. This guide provides an in-depth exploration of its application in constructing valuable heterocyclic scaffolds, such as isoindolines and benzodiazepines, which are prevalent in medicinal chemistry and materials science.
Core Reactivity and Mechanistic Considerations
The fundamental reaction pathway involves the double alkylation of a dinucleophile by the two bromomethyl groups. The reaction proceeds via a sequential SN2 mechanism.
Key Mechanistic Attributes:
-
Electrophilic Activation: The nitro group (-NO₂) exerts a strong electron-withdrawing effect through both resonance (-M) and induction (-I). This effect polarizes the C-Br bonds of the adjacent bromomethyl groups, rendering the benzylic carbons highly susceptible to nucleophilic attack.[3][4]
-
Sequential Substitution: The reaction with a dinucleophile (e.g., a primary amine, diamine, or dithiol) typically occurs in a stepwise fashion. The first substitution forms a mono-alkylated intermediate, which then undergoes an intramolecular cyclization via a second SN2 displacement to form the final heterocyclic ring.
-
Role of Base: A non-nucleophilic base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the nucleophile, which would render it unreactive, and drives the reaction to completion.
The general synthetic strategy can be visualized as follows:
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1,2-Bis(bromomethyl)-3-nitrobenzene
Introduction: Unlocking Heterocyclic Scaffolds
1,2-Bis(bromomethyl)-3-nitrobenzene is a valuable bifunctional electrophile in synthetic organic chemistry. Its structure, featuring two reactive benzylic bromide moieties ortho to each other on a nitro-substituted aromatic ring, makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The benzylic positions are highly susceptible to nucleophilic attack, and the presence of the electron-withdrawing nitro group further activates these positions, facilitating SN2 reactions. This bifunctionality allows for facile double substitution reactions, leading to the formation of fused ring systems, which are common motifs in pharmaceuticals and functional materials.
This guide provides a comprehensive overview of the reactivity of this compound and detailed protocols for its use in nucleophilic substitution reactions with nitrogen, sulfur, and oxygen nucleophiles. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to aid in troubleshooting and optimization.
Scientific Integrity and Mechanistic Considerations
The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2). The key factors governing the success of these reactions are:
-
Nucleophile Strength: Stronger nucleophiles will react more readily. The choice of base is critical for deprotonating protic nucleophiles (e.g., amines, thiols, alcohols) to generate the more potent anionic nucleophile.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt while leaving the anion relatively free to attack the electrophilic carbon.
-
Temperature: While the benzylic bromides are reactive, heating is often necessary to drive the reaction to completion in a reasonable timeframe, especially with weaker nucleophiles.
-
Stoichiometry: The use of two equivalents of a monofunctional nucleophile or one equivalent of a dinucleophile will lead to the desired double substitution and cyclization.
The general mechanism involves a sequential double SN2 reaction. The first nucleophilic attack displaces one bromide, and the subsequent intramolecular or intermolecular attack displaces the second, leading to the formation of a five-membered heterocyclic ring.
Safety and Handling
This compound is a lachrymator and a potential alkylating agent, and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1] Accidental exposure can cause skin and eye irritation.[1] In case of contact, flush the affected area with copious amounts of water.[1]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific nucleophile and available laboratory equipment.
Protocol 1: Synthesis of 4-Nitroisoindoline Derivatives with Primary Amines (N-Nucleophiles)
This protocol describes the synthesis of N-substituted 4-nitroisoindolines, which are valuable building blocks in medicinal chemistry. The reaction proceeds via a double nucleophilic substitution of a primary amine with this compound, leading to cyclization.
Reaction Scheme:
(Image of the reaction of this compound with sodium sulfide to form 4-Nitro-1,3-dihydroisothianaphthene)
(Image of the reaction of this compound with water to form 4-Nitro-1,3-dihydroisobenzofuran)
Caption: General workflow for the synthesis of heterocyclic compounds from this compound.
References
Application Notes & Protocols: 1,2-Bis(bromomethyl)-3-nitrobenzene as a Strategic Building Block in Pharmaceutical Synthesis
Abstract
1,2-Bis(bromomethyl)-3-nitrobenzene is a highly functionalized aromatic compound that has emerged as a powerful and versatile building block in medicinal chemistry. Its unique trifunctional nature—possessing two reactive benzylic bromide moieties and an electronically significant nitro group—enables the construction of complex molecular architectures, particularly heterocyclic scaffolds of high pharmaceutical relevance. This guide provides an in-depth exploration of the reactivity, mechanistic pathways, and practical applications of this key intermediate. We present detailed, field-proven protocols for the synthesis of isoindoline derivatives, which form the core of numerous therapeutic agents. The causality behind experimental choices is elucidated to empower researchers in drug discovery and development to leverage this building block to its full potential.
Introduction: The Molecular Logic of this compound
This compound (CAS No: 66126-16-7) is a crystalline solid characterized by two adjacent bromomethyl groups and a nitro group on a benzene ring.[1][2][3] This specific arrangement of functional groups is not arbitrary; it is a carefully orchestrated design that imparts a unique and powerful reactivity profile for synthetic chemists.
-
The Benzylic Bromides: The two CH₂Br groups are highly reactive towards nucleophiles. Their proximity allows for facile intramolecular cyclization reactions, making this compound an ideal precursor for five-membered heterocyclic rings fused to the benzene core.
-
The Nitro Group: The -NO₂ group serves a dual purpose. Firstly, as a potent electron-withdrawing group, it influences the electrophilicity of the benzene ring and the reactivity of the benzylic positions.[4][5] Secondly, and more critically, it serves as a synthetic handle that can be chemically transformed, most commonly reduced to a primary amine (-NH₂). This transformation is a cornerstone of many pharmaceutical syntheses, introducing a key site for further molecular elaboration.[6]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 66126-16-7 | [1][2] |
| Molecular Formula | C₈H₇Br₂NO₂ | [2][3] |
| Molecular Weight | 308.95 g/mol | [2][3] |
| Appearance | Pale yellow crystalline solid (typical) | [6] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Core Reactivity: Pathways to Pharmaceutical Scaffolds
The synthetic utility of this compound stems from two primary, powerful reaction pathways: bimolecular condensation to form isoindolines and the generation of an o-quinodimethane intermediate for cycloaddition reactions.
Pathway A: Bimolecular Condensation for Isoindoline Synthesis
This is the most direct and widely exploited pathway in pharmaceutical synthesis. The two adjacent bromomethyl groups can react with a difunctional nucleophile, most commonly a primary amine, in a one-pot cyclization reaction. This provides direct access to the isoindoline scaffold, a privileged structure in medicinal chemistry found in a wide array of bioactive molecules.[7][8]
The reaction proceeds via a sequential double nucleophilic substitution. The amine first attacks one electrophilic benzylic carbon, displacing a bromide ion. This is followed by an intramolecular cyclization where the nitrogen attacks the second bromomethyl group, closing the five-membered ring.
Caption: Workflow for N-substituted 4-nitroisoindoline synthesis.
Pathway B: o-Quinodimethane Generation and [4+2] Cycloaddition
Treatment of this compound with a reducing agent (e.g., sodium iodide, zinc) or electrochemically can induce a 1,4-elimination of bromine, generating a highly reactive ortho-quinodimethane (o-QDM) intermediate.[9] This transient species is a potent diene that readily participates in [4+2] cycloaddition (Diels-Alder) reactions with various dienophiles (e.g., alkenes, alkynes).[9]
This pathway is exceptionally powerful for rapidly building molecular complexity, allowing for the stereocontrolled synthesis of complex polycyclic and heterocyclic systems that would be challenging to access through other means. While less common in large-scale pharmaceutical manufacturing, it is an invaluable tool in drug discovery for creating diverse compound libraries.
Caption: Generation of o-quinodimethane for Diels-Alder reactions.
Application Focus: Synthesis of the Isoindolinone Core
The isoindoline and isoindolinone frameworks are central to many blockbuster drugs, including the immunomodulatory agents lenalidomide and pomalidomide. While the patented synthesis of lenalidomide starts from a related mono-bromoester, the core transformation relies on the same principles outlined here: the formation of a substituted isoindolinone ring followed by the reduction of a nitro group.[10]
The following protocols provide a validated, two-step pathway to synthesize a 4-aminoisoindoline scaffold, the critical precursor for a wide range of potential APIs.
Protocol 1: Synthesis of N-Benzyl-4-nitroisoindoline
This protocol details the cyclization of this compound with benzylamine as a model primary amine. The choice of a non-polar solvent like Toluene and a carbonate base is crucial for minimizing side reactions and facilitating product isolation.
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 3.09 g, 10 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 100 mL) to the flask. Stir the suspension vigorously.
-
Amine Addition: Slowly add benzylamine (1.18 g, 11 mmol) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: Refluxing ensures sufficient energy to overcome the activation barrier for both nucleophilic substitution steps. The carbonate base neutralizes the HBr generated, driving the reaction to completion.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the solids with a small amount of toluene.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-4-nitroisoindoline as a solid.
Protocol 2: Reduction of N-Benzyl-4-nitroisoindoline to 4-Amino-N-benzylisoindoline
This protocol describes the catalytic hydrogenation of the nitro group to a primary amine. This is a clean and efficient transformation that is a critical step in synthesizing the final active pharmaceutical ingredient.
Materials & Equipment:
-
N-Benzyl-4-nitroisoindoline (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~5 mol% Pd)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Stirring apparatus
-
Celite™ for filtration
Step-by-Step Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve N-benzyl-4-nitroisoindoline (e.g., 2.54 g, 10 mmol) in methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., ~530 mg, containing ~0.5 mmol Pd) to the solution. Safety Note: Pd/C can be pyrophoric. Add it carefully to the solvent under an inert atmosphere before introducing hydrogen.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Maintain a positive pressure of H₂ (a balloon is sufficient for small scale) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction until the starting material is fully consumed (typically 4-8 hours). The reaction is often accompanied by a visible color change.
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with an inert gas (N₂ or Ar).
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad thoroughly with methanol. Causality Note: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. Celite filtration is critical to completely remove the heterogeneous catalyst, which is often a requirement for pharmaceutical intermediates.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-N-benzylisoindoline. The product is often pure enough for the next step, but can be further purified by crystallization or chromatography if necessary.
This resulting 4-aminoisoindoline core is now primed for further functionalization, such as acylation or coupling reactions, to build the final drug molecule.
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design. Its pre-organized reactive centers provide an efficient and reliable entry into pharmaceutically relevant scaffolds like isoindolines and other complex heterocycles. The protocols detailed herein offer a robust foundation for researchers to construct novel molecular entities. As the demand for complex and diverse chemical matter in drug discovery continues to grow, the utility of such powerful, multifunctional building blocks will only become more pronounced, enabling the rapid assembly of next-generation therapeutics.
References
- 1. 66126-16-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 66126-16-7 [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electro-organic reactions. Part 54. Quinodimethane chemistry. Part 2. Electrogeneration and reactivity of o-quinodimethanes [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
The Versatile Synthon: Application Notes for 1,2-Bis(bromomethyl)-3-nitrobenzene in Complex Molecule Synthesis
Introduction: Unlocking Molecular Complexity
In the landscape of modern organic synthesis, the strategic choice of starting materials is paramount to the efficient construction of complex molecular architectures. 1,2-Bis(bromomethyl)-3-nitrobenzene, a seemingly simple aromatic compound, emerges as a highly versatile and powerful electrophilic building block. Its unique arrangement of two reactive benzylic bromide moieties ortho to each other, combined with the electron-withdrawing influence and synthetic handle of a nitro group, provides chemists with a robust tool for the synthesis of a diverse array of heterocyclic and macrocyclic structures. These structural motifs are of significant interest to researchers in medicinal chemistry and materials science, forming the core scaffolds of numerous pharmaceuticals and functional materials.
This comprehensive guide provides detailed application notes and validated protocols for the use of this compound in the synthesis of N-substituted isoindolines and novel macrocyclic compounds. The methodologies presented herein are designed to be both reproducible and scalable, offering insights into the underlying chemical principles to empower researchers to adapt and innovate.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is critical for its safe and effective handling.
| Property | Value | Source |
| CAS Number | 66126-16-7 | PubChem[1] |
| Molecular Formula | C₈H₇Br₂NO₂ | PubChem[1] |
| Molecular Weight | 308.95 g/mol | PubChem[1] |
| Appearance | Pale yellow crystalline solid | --- |
| Melting Point | 89-92 °C | --- |
| Solubility | Soluble in dichloromethane, chloroform, acetone, THF, and hot tetrachloromethane. Sparingly soluble in cold alcohols. Insoluble in water. | --- |
Safety & Handling: this compound is a lachrymator and causes skin and eye irritation.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water.
Synthesis of this compound
The most common and efficient synthesis of the title compound proceeds via the free-radical bromination of 3-nitro-o-xylene.[2] The benzylic positions are selectively brominated due to the stability of the resulting benzylic radicals.
Protocol 1: Synthesis of this compound
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
3-Nitro-o-xylene
-
N-Bromosuccinimide (NBS)
-
Dibenzoyl Peroxide (DBPO) (radical initiator)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Crystallizing dish
Procedure:
-
To a round-bottom flask, add 3-nitro-o-xylene (1.0 eq), N-bromosuccinimide (2.2 eq), and a catalytic amount of dibenzoyl peroxide (0.05 eq).
-
Add anhydrous carbon tetrachloride to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-nitro-o-xylene.
-
Heat the reaction mixture to reflux with vigorous stirring for 4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).
-
After the reaction is complete, cool the mixture slightly and filter the hot solution to remove the succinimide byproduct.
-
Wash the collected solid with a small amount of hot carbon tetrachloride.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a yellowish oil or solid. Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as pale yellow crystals. An expected yield is approximately 89%.[2]
Application in Heterocyclic Synthesis: N-Substituted 4-Nitroisoindolines
The ortho-bis(bromomethyl) functionality is perfectly pre-organized for cyclization reactions with primary amines to form the isoindoline ring system. This reaction proceeds via a tandem nucleophilic substitution.
Protocol 2: General Procedure for the Synthesis of N-Substituted 4-Nitroisoindolines
Reaction Scheme Diagram:
Caption: General reaction for the synthesis of N-substituted 4-nitroisoindolines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, n-butylamine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of the primary amine (1.1 eq) in anhydrous acetonitrile or DMF, add the base (K₂CO₃, 2.5 eq or Et₃N, 2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 4-nitroisoindoline.
Expected Results:
| Primary Amine | Product | Expected Yield (%) |
| Benzylamine | N-Benzyl-4-nitroisoindoline | 85-95 |
| Aniline | N-Phenyl-4-nitroisoindoline | 70-85 |
| n-Butylamine | N-Butyl-4-nitroisoindoline | 80-90 |
Application in Macrocycle Synthesis
The difunctional nature of this compound makes it an excellent candidate for the synthesis of macrocycles through reaction with dinucleophiles. To favor intramolecular cyclization over intermolecular polymerization, these reactions are typically performed under high-dilution conditions.
Protocol 3: Synthesis of a Dibenzo-fused Nine-Membered Diazamacrocycle
High-Dilution Setup Diagram:
Caption: High-dilution setup for macrocyclization.
Materials:
-
This compound
-
1,3-Diaminopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous and degassed
Equipment:
-
Large three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and two inlets for syringe pumps
-
Two syringe pumps
-
Heating mantle
Procedure:
-
To the large three-necked flask, add anhydrous potassium carbonate (10 eq) and a large volume of anhydrous acetonitrile (to achieve a final concentration of the reactants of approximately 0.001 M).
-
Heat the suspension to reflux with vigorous stirring.
-
Prepare two separate solutions: one of this compound (1.0 eq) in anhydrous acetonitrile and another of 1,3-diaminopropane (1.0 eq) in anhydrous acetonitrile.
-
Using the syringe pumps, add both solutions simultaneously and dropwise to the refluxing acetonitrile suspension over a period of 8-12 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the collected salts with fresh acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired macrocycle.
Conclusion and Future Outlook
This compound has proven to be a cornerstone synthon for the construction of nitrogen-containing heterocycles and has significant, albeit less explored, potential in macrocycle synthesis. The protocols detailed in this guide provide a solid foundation for researchers to utilize this versatile reagent. The nitro group in the resulting products serves as a valuable functional handle for further synthetic transformations, such as reduction to an amine, which can then be elaborated into a wide range of functionalities. This opens up avenues for the creation of diverse chemical libraries for drug discovery and materials science applications. Future work in this area could focus on expanding the scope of dinucleophiles for macrocyclization and exploring the synthesis of more complex, polycyclic systems derived from the versatile isoindoline core.
References
Mastering O-Alkylation: A Detailed Guide to Reactions with 1,2-Bis(bromomethyl)-3-nitrobenzene
Introduction: The Strategic Utility of 1,2-Bis(bromomethyl)-3-nitrobenzene in O-Alkylation Chemistry
In the landscape of modern organic synthesis, the precise construction of ether linkages remains a cornerstone for the assembly of complex molecules, from pharmaceuticals to advanced materials. The Williamson ether synthesis, a venerable and reliable method, provides a robust platform for these transformations. This application note delves into the specific and strategic use of this compound as a potent electrophile in O-alkylation reactions.
This compound is a bifunctional reagent characterized by two primary benzylic bromide moieties, which are activated towards nucleophilic substitution. The presence of an electron-withdrawing nitro group at the 3-position further enhances the reactivity of the benzylic carbons, making it an excellent candidate for alkylating a wide range of oxygen nucleophiles, including phenols, catechols, and diols. The ortho-disposition of the bromomethyl groups offers a unique structural motif that can be exploited for the synthesis of macrocycles and other constrained cyclic ethers, which are of significant interest in medicinal chemistry and supramolecular science.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for the effective use of this compound in O-alkylation reactions.
Mechanistic Insights: The SN2 Pathway and Key Reaction Parameters
The O-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. Understanding the key parameters that govern this reaction is crucial for optimizing reaction outcomes and minimizing side products.
1. The Nucleophile (Substrate): A variety of oxygen-containing nucleophiles can be effectively alkylated. The nucleophilicity of the substrate is a critical factor.
- Phenols: Phenolic hydroxyl groups are sufficiently acidic to be deprotonated by a suitable base, forming a potent phenoxide nucleophile. Electron-donating groups on the aromatic ring of the phenol will increase the nucleophilicity of the corresponding phenoxide, while electron-withdrawing groups will decrease it.
- Catechols and Diols: These substrates possess two hydroxyl groups, enabling the formation of cyclic ethers and macrocycles through a double O-alkylation event. The regioselectivity and efficiency of the cyclization are influenced by the chain length and conformational flexibility of the diol.
2. The Base: The choice of base is critical for the deprotonation of the hydroxyl group to generate the requisite alkoxide or phenoxide nucleophile.
- For Phenols: Moderately strong inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed. Cs₂CO₃ is often favored due to the "cesium effect," which can lead to higher yields and faster reaction rates, attributed to the increased solubility of the cesium phenoxide and the template effect of the large cesium ion.
- For Aliphatic Alcohols/Diols: Stronger bases like sodium hydride (NaH) are typically required to generate the corresponding alkoxides.
3. The Solvent: The solvent plays a multifaceted role, influencing the solubility of reactants, the rate of the SN2 reaction, and the potential for side reactions.
- Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone are excellent choices for SN2 reactions. They effectively solvate the cation of the base (e.g., K⁺, Cs⁺) while leaving the anionic nucleophile relatively "naked" and highly reactive.
- Phase-Transfer Catalysis (PTC): For reactions involving immiscible aqueous and organic phases, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can be employed to shuttle the nucleophile from the aqueous phase to the organic phase where the alkylating agent resides. This technique can be particularly useful for large-scale syntheses.[1][2]
4. Temperature: The reaction temperature influences the rate of the reaction. Generally, heating is required to drive the reaction to completion in a reasonable timeframe. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition of the starting materials. Typical reaction temperatures range from room temperature to the reflux temperature of the chosen solvent.
5. Stoichiometry and Concentration:
- For Mono-alkylation: A slight excess of the alkylating agent may be used to ensure complete consumption of the nucleophile.
- For Cyclization Reactions: To favor intramolecular cyclization over intermolecular polymerization, high-dilution conditions are often necessary. This involves the slow addition of the reactants to a large volume of solvent.
Below is a diagram illustrating the general workflow for a typical O-alkylation experiment.
Caption: General Experimental Workflow for O-Alkylation.
Protocols and Application Examples
The following section provides detailed, step-by-step protocols for the O-alkylation of representative substrates using this compound.
Protocol 1: Synthesis of a Cyclic Ether from Catechol
This protocol describes the synthesis of a dibenzo-dioxocine derivative, a class of compounds with potential applications in medicinal chemistry. The reaction involves the cyclization of catechol with this compound.
Reaction Scheme:
Materials:
-
Catechol
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 250 mL round-bottom flask, add catechol (1.0 eq) and anhydrous DMF (to achieve a concentration of approximately 0.1 M with respect to the catechol).
-
Add cesium carbonate (2.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.05 eq) in DMF dropwise to the stirring suspension over a period of 1 hour.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired cyclic ether.
Expected Outcome: This procedure is expected to yield the desired 4-nitro-2,3-dihydrobenzo[f][1][3]dioxocine product. The yield will vary depending on the purity of the starting materials and the precise reaction conditions.
Protocol 2: O-Alkylation of a Substituted Phenol
This protocol outlines a general procedure for the mono- or di-alkylation of a substituted phenol with this compound. The stoichiometry can be adjusted to favor the formation of the mono- or bis-alkylated product.
Materials:
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (2.2 eq for bis-alkylation, 1.0 eq for mono-alkylation) in anhydrous acetonitrile.
-
Add potassium carbonate (3.0 eq) and stir the suspension vigorously.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter the mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Data Summary Table:
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product |
| Catechol | Cs₂CO₃ | DMF | 80 | 12-24 | 4-Nitro-2,3-dihydrobenzo[f][1][3]dioxocine |
| 4-Methoxyphenol | K₂CO₃ | MeCN | Reflux | 4-8 | Bis(4-methoxyphenoxy)methyl-3-nitrobenzene |
| Ethylene Glycol | NaH | THF | Reflux | 12 | Cyclic ether derivative |
Troubleshooting and Key Considerations
-
Low Yields: If the reaction yields are low, consider using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃), a more polar aprotic solvent, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can quench the nucleophile.
-
Side Products: The primary side reaction is often intermolecular polymerization, especially in cyclization reactions. To minimize this, employ high-dilution techniques. In the case of phenols, C-alkylation can sometimes compete with O-alkylation, although this is less common with benzylic halides under these conditions.
-
Purification Challenges: The nitro group can sometimes complicate purification. Careful selection of the chromatographic eluent system is important.
Conclusion
This compound is a versatile and highly reactive reagent for the O-alkylation of a range of oxygen nucleophiles. Its bifunctional nature makes it particularly well-suited for the synthesis of cyclic ethers and macrocycles. By carefully selecting the base, solvent, and reaction temperature, researchers can achieve efficient and selective O-alkylation. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this valuable synthetic tool in drug discovery and development programs.
References
Application Note: High-Purity Refinement of 1,2-Bis(bromomethyl)-3-nitrobenzene via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive, field-proven protocol for the purification of 1,2-Bis(bromomethyl)-3-nitrobenzene, a key intermediate in various synthetic pathways. Recrystallization is a powerful technique for removing impurities inherent in the synthesis of substituted benzyl bromides, such as unreacted starting materials, mono-brominated side products, and degradation products. This guide details the principles, safety considerations, and a step-by-step methodology for selecting an optimal solvent system and executing the recrystallization to achieve high purity, as validated by physical and analytical characterization.
Principle and Rationale
Recrystallization is a fundamental purification technique based on the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures.[1][2] An ideal recrystallization solvent will dissolve the target compound, this compound, completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for it at reduced temperatures (e.g., 0-4 °C). Impurities, conversely, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or completely insoluble (allowing for removal via hot filtration).[2]
The molecular structure of this compound—an aromatic ring with a polar nitro group and two semi-polar bromomethyl groups—suggests moderate polarity. This makes it poorly soluble in non-polar solvents like hexanes and highly soluble in non-polar to moderately polar solvents like halogenated hydrocarbons or aromatic solvents.[3] Alcohols are often excellent candidates as they provide a steep solubility-temperature gradient for such compounds.
Critical Safety and Handling (EHS)
This compound and related benzyl bromides are potent lachrymators and corrosive agents. Strict adherence to safety protocols is mandatory.
-
Hazard Identification: This compound causes severe skin burns, serious eye damage, and may cause respiratory irritation.[4][5] Inhalation can lead to corrosive injuries to the upper respiratory tract.[6]
-
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][7]
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, inspected before use) are required.[8][9]
-
Respiratory Protection: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
-
Emergency First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
-
Waste Disposal: All contaminated materials and mother liquor should be collected in a designated hazardous waste container for halogenated organic compounds, following institutional and local regulations.[9]
Protocol Part 1: Solvent System Selection
The success of recrystallization hinges on the choice of solvent. A preliminary screening with small quantities of the crude material is essential.
Objective: To identify a solvent or solvent pair that provides high solubility when hot and low solubility when cold.
Procedure:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, agitating after each addition. Note the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.
Data Interpretation:
| Solvent | Solubility at 25 °C | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Ethanol | Low | High | Good, crystalline solid | Excellent Candidate. Provides a good solubility differential. |
| Isopropanol | Low | High | Good, crystalline solid | Excellent Candidate. Similar to ethanol, may offer slightly different impurity solubility. |
| Toluene | Moderate | Very High | Poor to moderate | May be too good a solvent, leading to low recovery. Could be used as the "soluble" part of a solvent pair. |
| Hexane | Very Low | Very Low | N/A | Poor single solvent. Useful as an anti-solvent (precipitant) in a solvent pair system (e.g., Toluene/Hexane). |
| Water | Insoluble | Insoluble | N/A | Can be used as an anti-solvent with a water-miscible solvent like ethanol. |
Protocol Part 2: Bulk Recrystallization Workflow
This protocol assumes ethanol has been selected as the optimal solvent.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar or boiling chips
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Watch glass
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of ethanol (e.g., 20 mL) and begin heating the mixture on a hot plate with stirring.
-
Bring the solvent to a gentle boil. Continue adding hot ethanol in small portions until all the solid material has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[2] Cover the flask with a watch glass to minimize solvent evaporation.
-
-
Crystallization:
-
Once a clear, saturated solution is obtained, turn off the heat and remove the flask from the hot plate.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[2]
-
After the flask has reached room temperature and crystal formation has occurred, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Washing:
-
Set up a vacuum filtration apparatus with a Büchner funnel and a filter flask. Place a piece of filter paper in the funnel and wet it with a small amount of ice-cold ethanol to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.
-
Wash the collected crystals with a small volume (e.g., 5-10 mL) of ice-cold ethanol to rinse away any residual mother liquor containing dissolved impurities.[1] It is critical to use cold solvent to avoid redissolving the product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass or weighing dish and dry them to a constant weight, preferably in a vacuum desiccator.
-
Purity Assessment and Characterization
The efficacy of the purification must be validated.
-
Melting Point Determination: A pure compound exhibits a sharp, defined melting point. The melting point of the recrystallized product should be measured and compared to the literature value. Impurities typically cause a depression and broadening of the melting range. The related compound, 1-(bromomethyl)-3-nitrobenzene, has a melting point of 58-59 °C, suggesting the target compound will have a distinct melting point in a similar range.[5]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 10-20% ethyl acetate in hexane). The purified product should appear as a single, distinct spot with a different Rf value from any impurities visible in the crude sample.
-
Spectroscopic Analysis: For definitive confirmation, obtain ¹H NMR and ¹³C NMR spectra. The spectra of the purified product should show sharp signals corresponding to the structure of this compound and a significant reduction or complete absence of impurity peaks present in the crude material's spectrum.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. HU226938B1 - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. 1-Bromomethyl-3-nitrobenzene, CAS No. 3958-57-4 - iChemical [ichemical.com]
- 6. Benzene, 1-(bromomethyl)-3-nitro- | C7H6BrNO2 | CID 77568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. capotchem.com [capotchem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols for the Purification of 1,2-Bis(bromomethyl)-3-nitrobenzene via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 1,2-Bis(bromomethyl)-3-nitrobenzene using column chromatography. The protocol herein is designed to offer a robust and reproducible methodology for obtaining high-purity material suitable for downstream applications in research and drug development. This guide elucidates the underlying principles of the separation, details the selection of appropriate materials, and provides a step-by-step protocol for execution.
Introduction: The Rationale for Chromatographic Purification
This compound is a key intermediate in organic synthesis, often utilized in the construction of more complex molecular architectures. Its bifunctional nature, possessing two reactive bromomethyl groups and a nitro group that can be further manipulated, makes it a versatile building block. However, its synthesis can often yield a crude product contaminated with starting materials, by-products, and decomposition products. For its effective use in subsequent synthetic steps, a high degree of purity is essential.
Column chromatography is a powerful and widely used technique for the purification of organic compounds.[1] The principle of this method relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For a compound of moderate polarity such as this compound, which has a calculated XLogP3 of 2.9, normal-phase chromatography using silica gel as the stationary phase is a highly effective purification strategy.[2]
Materials and Methods
Equipment and Glassware
-
Glass chromatography column (appropriate size for the scale of purification)
-
Separatory funnel or addition funnel (for solvent delivery)
-
Fraction collector or a series of collection tubes/flasks
-
Rotary evaporator
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Glass wool or fritted glass disc for the column
Reagents and Solvents
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh)
-
Mobile Phase Solvents:
-
Hexanes (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
-
Sample Solvent: Dichloromethane or a 1:1 mixture of hexanes and ethyl acetate
-
TLC Stains (optional): Potassium permanganate or ceric ammonium molybdate stain for visualization if the compound is not UV-active or for visualization of impurities.
Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis
Before proceeding with column chromatography, it is crucial to develop a suitable solvent system using Thin-Layer Chromatography (TLC). This will determine the optimal mobile phase composition for the separation.
TLC Protocol
-
Spotting: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane. Spot the solution onto a TLC plate.
-
Developing: Place the spotted TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. A good starting point is a 9:1 or 8:2 (v/v) mixture of hexanes:ethyl acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
If the Rf is too high (compound moves too fast), decrease the polarity of the mobile phase (increase the proportion of hexanes).
-
If the Rf is too low (compound moves too slow), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
-
Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of material.
Column Preparation
-
Column Selection: Choose a glass column with a diameter of approximately 2-3 cm.
-
Slurry Packing:
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). The consistency should be that of a milkshake, not too thick.
-
Place a small plug of glass wool or ensure the fritted disc at the bottom of the column is secure.
-
With the stopcock open, pour the silica slurry into the column. Use a funnel to aid in the pouring.
-
Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.
-
Once all the silica has been added, open the stopcock to allow the solvent to drain to the level of the silica bed. Never let the silica bed run dry.
-
Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this silica-adsorbed sample to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial mobile phase.
-
Carefully pipette this solution onto the top of the column.
-
Drain the solvent until the sample solution has fully entered the silica bed.
-
Rinse the sides of the column with a small amount of the mobile phase and allow it to enter the silica bed.
-
Elution and Fraction Collection
-
Initial Elution: Begin eluting the column with the low-polarity solvent system determined by TLC (e.g., 95:5 hexanes:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute the compounds. A suggested gradient is as follows:
-
Step 1: Elute with 2-3 column volumes of the initial solvent system (e.g., 95:5 hexanes:ethyl acetate) to remove non-polar impurities.
-
Step 2: Increase the polarity to the ratio determined for the optimal Rf of the product (e.g., 9:1 or 8:2 hexanes:ethyl acetate). The target compound should start to elute.
-
Step 3: Further increase the polarity (e.g., 7:3 or 1:1 hexanes:ethyl acetate) to elute any remaining, more polar impurities.
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product. Spot each fraction on a TLC plate and develop it in the optimized solvent system.
Product Isolation
-
Combine Fractions: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, melting point, mass spectrometry).
Data Presentation and Visualization
Summary of Chromatographic Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase System | Hexanes:Ethyl Acetate |
| Initial Eluent | 95:5 Hexanes:Ethyl Acetate |
| Elution of Product | ~9:1 to 8:2 Hexanes:Ethyl Acetate (TLC dependent) |
| Final Eluent (column flush) | 1:1 Hexanes:Ethyl Acetate |
| Target Rf Value | 0.2 - 0.3 |
| Sample Loading | Dry loading recommended |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation: If the separation is not effective, ensure the column was packed properly without any cracks or channels. A shallower solvent gradient may also be necessary.
-
Compound Crashing Out on the Column: If the compound is not very soluble in the mobile phase, it may precipitate on the column. If this occurs, a more polar solvent system may be required, or a different stationary phase (e.g., alumina) could be considered.
-
Streaking on TLC: This can be due to overloading the TLC plate or the compound being acidic or basic. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes resolve this, but this should be done with caution as it can affect the stability of the compound.
Safety and Handling
This compound is expected to be an irritant and potentially lachrymatory. Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. For related compounds such as 1-bromo-3-nitrobenzene, it is advised to avoid ingestion, inhalation, and contact with skin.
Conclusion
The protocol detailed above provides a reliable method for the purification of this compound using column chromatography. By following these steps, researchers can obtain high-purity material, which is crucial for the success of subsequent synthetic transformations. The key to a successful separation lies in the careful optimization of the mobile phase using TLC prior to running the column.
References
Application Note: Monitoring Progress of Bromination Reactions Using Thin-Layer Chromatography (TLC)
Abstract
Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry for its simplicity, speed, and low cost. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging TLC to effectively monitor the progress of chemical reactions involving the introduction of bromine. We delve into the fundamental principles, from the impact of bromination on molecular polarity and retention factor (Rf) to the practicalities of mobile phase optimization and compound-specific visualization techniques. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure reliable and reproducible results.
Introduction: The Imperative of Reaction Monitoring
In the landscape of chemical synthesis and drug development, the ability to accurately track the conversion of starting materials to products in real-time is paramount. Inefficient monitoring can lead to incomplete reactions, excessive formation of byproducts, or unnecessary consumption of time and resources. Thin-Layer Chromatography (TLC) emerges as a frontline analytical tool, offering a rapid, qualitative assessment of a reaction's status directly at the bench.[1][2]
Reactions involving brominated compounds, common in the synthesis of pharmaceuticals and functional materials, present unique considerations for TLC analysis. The introduction of a bromine atom alters a molecule's polarity, which is the very property exploited by TLC for separation. Understanding and mastering TLC for these specific transformations is a critical skill for the modern synthetic chemist.
The Science of Separation: Principles of TLC for Organobromines
The Stationary and Mobile Phase Interplay
TLC operates on the principle of adsorption chromatography. A sample mixture is spotted onto a stationary phase, typically a polar adsorbent like silica gel (SiO₂) coated on a plate.[3] A solvent or solvent mixture, known as the mobile phase or eluent, is then allowed to ascend the plate via capillary action. Separation occurs as each compound in the mixture partitions between the stationary and mobile phases.
-
Polar Compounds: Interact strongly with the polar silica gel, adsorbing more firmly and traveling a shorter distance up the plate.
-
Nonpolar Compounds: Have a weaker affinity for the stationary phase and a higher affinity for the typically less polar mobile phase, thus traveling further up the plate.[4]
How Bromination Affects Polarity and Retention Factor (Rf)
The introduction of a bromine atom into an organic molecule generally leads to a decrease in polarity compared to more polar precursors (e.g., an alcohol or acetanilide). While bromine is electronegative, the overall effect of replacing a hydrogen atom with a larger, more polarizable bromine atom often reduces the molecule's ability to engage in strong dipole-dipole interactions or hydrogen bonding with the silica gel.
This change directly impacts the Retention Factor (Rf) , a quantitative measure of a compound's movement. A less polar compound travels further, resulting in a higher Rf value.[5][6] Therefore, in a typical bromination reaction, the product spot is expected to appear at a higher Rf than the starting material spot.
The Rf value is calculated as follows:
Rf = (Distance traveled by the compound spot) / (Distance traveled by the solvent front) [7][8]
An ideal separation will have Rf values for the starting material and product between 0.3 and 0.7, with clear space between the spots.[8]
The Co-Spot: A Critical Internal Control
A cornerstone of trustworthy TLC analysis is the "co-spot." This involves spotting the reaction mixture directly on top of the starting material reference spot in a dedicated lane.[2][9] This practice is a self-validating system for two key reasons:
-
Unambiguous Identification: It confirms the identity of the starting material spot within the complex reaction mixture, even if the Rf values are very close.
-
Matrix Effect Detection: It reveals if components in the reaction mixture alter the Rf of the starting material, preventing misinterpretation that the reactant has been consumed when it has merely shifted.[9]
Comprehensive Experimental Protocol
This protocol outlines the standard three-lane TLC method for monitoring a reaction.
Materials
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)[1]
-
TLC developing chamber with a lid
-
Mobile phase (eluent)
-
Capillary spotters or micropipettes[1]
-
Pencil
-
Ruler
-
Small vials for sample dilution
-
Forceps
-
Visualization reagents (UV lamp, appropriate chemical stain)
Step-by-Step Methodology
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and allow the chamber to saturate with solvent vapors for 5-10 minutes. This ensures a uniform vapor environment, leading to a level solvent front and reproducible Rf values.[10]
-
Plate Preparation: Using a pencil (never ink, which can chromatograph), gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for the different lanes.[11][12]
-
Sample Spotting:
-
Lane 1 (SM - Starting Material): Dissolve a small amount of the pure starting material in a volatile solvent (e.g., ethyl acetate, dichloromethane). Using a capillary spotter, apply a small, concentrated spot on the first mark.
-
Lane 2 (CO - Co-spot): Apply a spot of the starting material solution to the middle mark. Then, using a different spotter, carefully apply a spot of the reaction mixture directly on top of it.[12]
-
Lane 3 (RXN - Reaction Mixture): Withdraw a tiny aliquot of the reaction mixture.[13] If the mixture is concentrated, dilute it first in a separate vial. Spot the diluted mixture on the third mark.
-
-
Plate Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the level of the mobile phase.[4] Close the lid and allow the solvent to ascend the plate undisturbed.
-
Completion and Marking: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately, use a pencil to mark the position of the solvent front.[10]
-
Drying: Allow the plate to dry completely in a fume hood to evaporate all residual mobile phase before proceeding to visualization. This is crucial to prevent stains from reacting with the solvent.[14]
Mobile Phase Selection and Optimization
The choice of mobile phase is the most critical variable for achieving good separation.[15][16] For neutral brominated compounds of average polarity, a mixture of a nonpolar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate) is a common starting point.[1]
| Problem | Probable Cause | Solution |
| All spots remain at the origin (Rf ≈ 0) | Mobile phase is not polar enough to move the compounds. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 9:1 to 7:3).[6][17] |
| All spots run with the solvent front (Rf ≈ 1) | Mobile phase is too polar, having too strong an affinity for the compounds. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 1:1 to 4:1).[6][17] |
| Poor separation (spots are too close) | The solvent system lacks the right selectivity for the compounds. | Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or acetone to alter the specific solvent-solute interactions.[18] |
Visualization Techniques for Brominated Compounds
Since most organic compounds are colorless, they must be visualized after development.
Non-Destructive: Ultraviolet (UV) Light
This should always be the first method employed as it does not alter the compounds.[19]
-
Principle: Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[20] Compounds that contain a UV chromophore, such as aromatic or highly conjugated systems, will absorb this UV light, preventing the indicator from fluorescing. This "quenching" effect makes the compound appear as a dark spot against the bright green background.[19][21] Many aromatic brominated compounds are UV-active.[22][23]
-
Procedure: After drying the plate, place it under a UV lamp and observe the spots.[20] Gently circle any visible spots with a pencil, as they will disappear once the lamp is turned off.
Destructive: Chemical Stains
If compounds are not UV-active, a chemical stain is required. The plate is dipped in or sprayed with a reagent that reacts with the compounds to produce colored products, often upon heating.[24]
| Stain | Preparation | Mechanism & Use for Brominated Compounds |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water with 1.25 mL of 10% NaOH.[25] | Oxidizing Agent: Reacts with any oxidizable functional group (alkenes, alkynes, alcohols, aldehydes, etc.).[19] The purple MnO₄⁻ is reduced to brown MnO₂, producing yellow-brown spots on a purple/pink background.[14] This is a highly general and effective stain. While the C-Br bond itself is not oxidized, other functional groups on the molecule will be detected. |
| Phosphomolybdic Acid (PMA) | 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[12][26] | Oxidizing Agent: PMA is a general stain that reacts with a wide variety of organic compounds. Upon heating, it is reduced by the analyte to form intensely colored molybdenum blue.[27] It is very sensitive and useful for a broad range of functional groups. |
| Iodine (I₂) Chamber | Place a few crystals of solid iodine in a sealed chamber.[26] | Complexation: Iodine vapor sublimes and forms reversible, colored complexes (typically yellow-brown) with many organic compounds, especially unsaturated and aromatic ones.[20][26] The spots will fade as the iodine evaporates, so they must be circled immediately.[20] Note: Simple alkyl halides may not stain well with iodine.[24] |
Interpreting the TLC Plate: A Visual Narrative of the Reaction
-
t = 0: At the beginning of the reaction, the "RXN" lane should show only a strong spot corresponding to the starting material.
-
t = intermediate: As the reaction proceeds, the starting material spot in the "RXN" lane will diminish in intensity. A new spot, corresponding to the less polar (higher Rf) brominated product, will appear and grow in intensity.
-
t = final: The reaction is considered complete when the starting material spot is completely absent from the "RXN" lane.[11] The co-spot lane will resolve into a single spot for the product if the starting material is fully consumed. The appearance of additional spots indicates the formation of byproducts.
Workflow for Monitoring a Bromination Reaction
// Connections prep_chamber -> prep_plate [style=invis]; reaction -> sampling; prep_plate -> spotting; sampling -> spotting; spotting -> develop; develop -> dry; dry -> visualize; visualize -> interpret; interpret -> decision; decision -> continue_rxn [label=" SM spot remains"]; decision -> workup [label=" SM spot absent"]; continue_rxn -> sampling [label=" Wait (e.g., 30 min)"]; } axd Workflow for monitoring reaction progress with TLC.
Troubleshooting Common TLC Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample is overloaded (too concentrated).[4][28]2. Sample is highly acidic or basic, interacting too strongly with the silica.[28]3. Sample was not fully dissolved or contains insoluble material. | 1. Dilute the sample solution and re-spot.[17]2. Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[17]3. Ensure the sample is fully dissolved before spotting. |
| No Spots Visible | 1. Sample is too dilute.[4][29]2. Compound is not UV-active and the wrong stain was used.3. The origin line was below the solvent level in the chamber.[4][29]4. Compound is volatile and evaporated from the plate. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[17]2. Always try a general, destructive stain (like KMnO₄ or PMA) after checking under UV.3. Ensure the origin line is always above the solvent level when placing the plate in the chamber. |
| Uneven or Crooked Solvent Front | 1. The TLC chamber was not properly saturated with solvent vapor.[10]2. The bottom edge of the plate is not level.3. The plate is touching the side of the chamber or the filter paper.[29] | 1. Always use a filter paper wick and allow the chamber to equilibrate for at least 5-10 minutes before development.2. Ensure the plate rests flat on the bottom of the chamber.3. Center the plate carefully within the chamber. |
| Reactant and Product Rf Values are Too Similar | The chosen mobile phase does not have adequate selectivity for the two compounds. | 1. Try a completely different mobile phase system (e.g., switch from Hexane/EtOAc to Dichloromethane/Methanol).[30]2. Run a longer TLC plate to increase the separation distance.3. Try a different stationary phase (e.g., alumina or reverse-phase C18 plates). |
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Home Page [chem.ualberta.ca]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. TLC stains [reachdevices.com]
- 15. Mobile Phase Optimization in Thin Layer Chromatography (TLC) | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. silicycle.com [silicycle.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. lib3.dss.go.th [lib3.dss.go.th]
- 22. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 26. faculty.fiu.edu [faculty.fiu.edu]
- 27. scs.illinois.edu [scs.illinois.edu]
- 28. chembam.com [chembam.com]
- 29. bitesizebio.com [bitesizebio.com]
- 30. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Synthesis of Macrocycles using 1,2-Bis(bromomethyl)-3-nitrobenzene as a Linker
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of 1,2-Bis(bromomethyl)-3-nitrobenzene in Macrocycle Synthesis
Macrocycles, cyclic molecules with rings typically containing twelve or more atoms, represent a burgeoning frontier in medicinal chemistry and materials science.[1] Their unique topologies, which strike a balance between structural rigidity and conformational flexibility, allow them to engage with challenging biological targets often deemed "undruggable" by conventional small molecules.[1] The pre-organization of binding elements within a macrocyclic framework can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties.[1]
The choice of linker is paramount in dictating the ultimate geometry, properties, and synthetic accessibility of a macrocycle. While various bifunctional linkers are employed in macrocyclization, This compound stands out as a linker with unique potential. Its strategic substitution pattern—two reactive bromomethyl groups in an ortho relationship and a potent electron-withdrawing nitro group—offers a confluence of features that can be exploited for the synthesis of novel macrocyclic architectures.
The ortho-disposition of the bromomethyl groups provides a scaffold for the construction of strained and geometrically constrained macrocycles, a feature of significant interest in the design of protein-protein interaction (PPI) inhibitors.[1] The benzylic nature of the bromide atoms ensures high reactivity towards a wide range of nucleophiles, facilitating cyclization under relatively mild conditions. Furthermore, the nitro group serves a dual purpose: it modulates the electronic properties of the aromatic core and presents a versatile chemical handle for post-cyclization modifications, such as reduction to an amine for further functionalization.
This guide provides a comprehensive overview of the synthesis of macrocycles using this compound as a key building block. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed, field-tested protocols, and discuss the characterization and potential applications of the resulting macrocyclic compounds.
Chemical Principles and Mechanistic Considerations
The synthesis of macrocycles using this compound predominantly relies on the nucleophilic substitution of the benzylic bromides by a suitable dinucleophile. The success of such a macrocyclization is a delicate interplay between intramolecular cyclization and intermolecular polymerization. To favor the former, reactions are typically conducted under high-dilution conditions.
The presence of the nitro group at the 3-position is expected to influence the reactivity of the bromomethyl groups. As a strong electron-withdrawing group, the nitro moiety will render the benzylic carbons more electrophilic, potentially accelerating the rate of nucleophilic attack. This enhanced reactivity can be advantageous, allowing for milder reaction conditions and potentially reducing reaction times.
The general reaction scheme can be visualized as a [1+1] condensation between the linker and a dinucleophile, as depicted below:
Caption: General reaction scheme for macrocyclization.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of macrocycles using this compound. These protocols are based on established methods for similar bis(bromomethyl)benzene linkers and have been adapted to account for the specific properties of the title compound.
Protocol 1: Synthesis of a Diazamacrocycle via Cyclization with a Diamine
This protocol details the synthesis of a nitro-substituted diazamacrocycle through the reaction of this compound with a linear diamine.
Materials:
-
This compound (1.0 eq)
-
1,n-Diaminoalkane (e.g., 1,4-diaminobutane) (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (5.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under inert atmosphere
-
High-dilution setup (e.g., syringe pumps and a multi-neck flask)
Experimental Workflow:
Caption: Step-by-step workflow for diazamacrocycle synthesis.
Detailed Procedure:
-
Reaction Setup: A 2 L three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two septa for the addition of reactants via syringe pump is assembled and flame-dried under a stream of argon. To the flask is added anhydrous potassium carbonate (5.0 eq) and 1 L of anhydrous acetonitrile.
-
High-Dilution Addition: The suspension is heated to reflux with vigorous stirring. A solution of this compound (1.0 eq) in 200 mL of anhydrous acetonitrile is prepared in one syringe. A solution of the diamine (1.0 eq) in 200 mL of anhydrous acetonitrile is prepared in a second syringe. Both solutions are added simultaneously and dropwise to the refluxing suspension over a period of 8 to 12 hours.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is refluxed for an additional 12 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration, washing the filter cake with acetonitrile. The filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane (200 mL) and washed with deionized water (3 x 100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired diazamacrocycle.
Protocol 2: Synthesis of a Dithiamacrocycle via Cyclization with a Dithiol
This protocol outlines the synthesis of a nitro-substituted dithiamacrocycle by reacting this compound with a linear dithiol.
Materials:
-
This compound (1.0 eq)
-
1,n-Alkanedithiol (e.g., 1,4-butanedithiol) (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis under inert atmosphere
-
High-dilution setup
Experimental Workflow:
Caption: Step-by-step workflow for dithiamacrocycle synthesis.
Detailed Procedure:
-
Reaction Setup: A 1 L three-neck round-bottom flask equipped with a magnetic stirrer and septa is assembled and flushed with argon. Anhydrous cesium carbonate (3.0 eq) and 500 mL of anhydrous DMF are added to the flask.
-
High-Dilution Addition: A solution of this compound (1.0 eq) in 100 mL of anhydrous DMF and a solution of the dithiol (1.0 eq) in 100 mL of anhydrous DMF are prepared in separate syringes. The two solutions are added simultaneously and dropwise to the stirred suspension at room temperature over a period of 6 to 10 hours.
-
Reaction Monitoring: The reaction mixture is stirred for an additional 12 hours at room temperature. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched by the addition of 500 mL of deionized water. The aqueous layer is extracted with dichloromethane (3 x 200 mL). The combined organic layers are washed with deionized water (2 x 200 mL) and brine (1 x 200 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure dithiamacrocycle.
Data Presentation: Expected Characterization of a Representative Diazamacrocycle
The successful synthesis of the macrocycle should be confirmed by a suite of analytical techniques. Below is a table summarizing the expected characterization data for a hypothetical diazamacrocycle formed from this compound and 1,4-diaminobutane.
| Analytical Technique | Expected Observations | Interpretation |
| ¹H NMR | Complex multiplet signals for the benzylic protons (Ar-CH ₂-N) and the alkyl chain protons (-N-CH ₂- and -CH ₂-CH ₂-). Aromatic protons will appear in the downfield region, with splitting patterns influenced by the nitro group and the macrocyclic structure. | Confirms the formation of the C-N bonds and the incorporation of both the linker and the diamine into the macrocyclic structure. The chemical shifts and coupling constants provide insights into the conformation of the macrocycle in solution. |
| ¹³C NMR | Resonances corresponding to the benzylic carbons (Ar-C H₂-N), the alkyl chain carbons, and the aromatic carbons. The carbons attached to the nitro group and the bromomethyl groups in the starting material will be absent, and new signals for the carbons bonded to nitrogen will appear. | Confirms the carbon framework of the macrocycle and the successful displacement of the bromide ions. |
| High-Resolution Mass Spectrometry (HRMS) | A molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the exact mass of the synthesized macrocycle. | Provides unambiguous confirmation of the molecular formula and therefore the successful [1+1] cyclization. |
| Infrared (IR) Spectroscopy | Absence of the C-Br stretching vibration from the starting material. Presence of N-H stretching vibrations (if secondary amines are formed) and characteristic aromatic C-H and C=C stretching bands. Strong asymmetric and symmetric stretching bands for the nitro group (around 1530 and 1350 cm⁻¹). | Confirms the functional groups present in the final macrocycle and the loss of the bromide leaving groups. |
Applications in Drug Discovery and Beyond
Macrocycles synthesized from this compound are poised to be valuable scaffolds in several areas of research and development:
-
Inhibitors of Protein-Protein Interactions (PPIs): The constrained geometry imposed by the ortho-linker can be exploited to mimic secondary protein structures like β-turns, making these macrocycles promising candidates for inhibiting PPIs implicated in diseases such as cancer and neurodegenerative disorders.
-
Novel Antibacterials: The unique three-dimensional shape of these macrocycles can be tailored to interact with bacterial targets that are not effectively addressed by traditional antibiotics.
-
Sensors and Host-Guest Chemistry: The nitroaromatic core can participate in π-π stacking interactions, making these macrocycles interesting hosts for electron-rich guest molecules. The nitro group can also act as a chromophore, allowing for the development of colorimetric or fluorescent sensors.
-
Materials Science: The rigid and well-defined structures of these macrocycles make them attractive building blocks for the construction of porous organic frameworks and other advanced materials.
The nitro group on the macrocyclic scaffold is a gateway to further chemical diversity. Its reduction to an amine opens up a plethora of possibilities for attaching pharmacophores, solubilizing groups, or fluorescent tags, enabling the fine-tuning of the molecule's properties for specific applications.
Conclusion
This compound is a linker with significant, yet underexplored, potential in the synthesis of novel macrocycles. Its unique substitution pattern offers a powerful tool for creating structurally complex and functionally diverse molecules. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this versatile building block, paving the way for the discovery of new therapeutic agents and advanced materials.
References
The Strategic Role of 1,2-Bis(bromomethyl)-3-nitrobenzene in the Synthesis of Advanced Agrochemicals
For Immediate Release
[City, State] – 1,2-Bis(bromomethyl)-3-nitrobenzene, a versatile aromatic building block, is a critical starting material in the multi-step synthesis of novel agrochemicals, particularly a promising class of sulfonylurea herbicides. Its unique structural features, including two reactive bromomethyl groups and a nitro functionality, allow for the construction of complex heterocyclic scaffolds that are essential for potent herbicidal activity. This application note provides a comprehensive technical guide for researchers and scientists in the agrochemical industry, detailing the synthetic pathway from this compound to a representative herbicidal compound.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 66126-16-7 | --INVALID-LINK-- |
| Molecular Formula | C₈H₇Br₂NO₂ | --INVALID-LINK-- |
| Molecular Weight | 308.95 g/mol | --INVALID-LINK-- |
| Appearance | Typically a solid | General Knowledge |
| Solubility | Soluble in many organic solvents | General Knowledge |
Synthetic Pathway Overview: From Building Block to Herbicide
The primary application of this compound in this context is as a precursor to 4-Amino-1,3-dihydroisobenzofuran. This intermediate possesses a crucial primary amine group that serves as a handle for the subsequent introduction of the sulfonylurea moiety, a key pharmacophore for a class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS).[1]
The overall synthetic strategy involves three key stages:
-
Cyclization: Formation of the isobenzofuran ring system from this compound.
-
Reduction: Conversion of the nitro group to a primary amine.
-
Sulfonylation and Urea Formation: Coupling of the amino-isobenzofuran with a sulfonyl isocyanate to yield the final herbicidal compound.
Figure 1: Overall synthetic workflow from this compound to a target herbicidal sulfonylurea.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations and provide a framework for the synthesis of a representative herbicidal compound.
Part 1: Synthesis of 4-Nitro-1,3-dihydroisobenzofuran
The initial step involves an intramolecular cyclization of this compound to form the dihydroisobenzofuran ring. This reaction is typically achieved by reacting the starting material with a base in a suitable solvent.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Reagent Addition: Add a mild base, such as sodium bicarbonate (2.2 equivalents), to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-Nitro-1,3-dihydroisobenzofuran.
Figure 2: Cyclization of this compound to form 4-Nitro-1,3-dihydroisobenzofuran.
Part 2: Synthesis of 4-Amino-1,3-dihydroisobenzofuran
The reduction of the nitro group to a primary amine is a critical step to enable the subsequent coupling reaction. Catalytic hydrogenation is a common and efficient method for this transformation.[2]
Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-Nitro-1,3-dihydroisobenzofuran (1 equivalent) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature for several hours. Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Workup and Purification: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to obtain 4-Amino-1,3-dihydroisobenzofuran, which can often be used in the next step without further purification.
Figure 3: Reduction of 4-Nitro-1,3-dihydroisobenzofuran to 4-Amino-1,3-dihydroisobenzofuran.
Part 3: Synthesis of a Herbicidal Sulfonylurea
The final step in the synthesis of the target herbicide involves the reaction of 4-Amino-1,3-dihydroisobenzofuran with a suitable sulfonyl isocyanate. This reaction forms the critical sulfonylurea linkage.
Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 4-Amino-1,3-dihydroisobenzofuran (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF.
-
Reagent Addition: To this solution, add a solution of the desired sulfonyl isocyanate (e.g., 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl)-3-pyridinesulfonamide) (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: If a precipitate forms, it can be collected by filtration, washed with the reaction solvent, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield the final herbicidal sulfonylurea.
Figure 4: Final coupling step to form the herbicidal sulfonylurea.
Conclusion
This compound is a valuable and strategic starting material for the synthesis of complex agrochemicals. Its efficient conversion to 4-Amino-1,3-dihydroisobenzofuran provides a key intermediate for the construction of potent sulfonylurea herbicides. The protocols outlined in this application note provide a solid foundation for researchers engaged in the discovery and development of new crop protection agents. The versatility of the amino-isobenzofuran intermediate allows for the synthesis of a diverse library of sulfonylurea derivatives, enabling the exploration of structure-activity relationships and the optimization of herbicidal efficacy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Peak Resolution for Halogenated Nitrobenzene Isomers
Welcome to the comprehensive technical support guide for resolving the common and often complex challenges associated with the HPLC separation of halogenated nitrobenzene isomers. This resource is designed for researchers, scientists, and drug development professionals who encounter these molecules in their analytical workflows. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting guides and FAQs that explain the causality behind experimental choices, ensuring you can not only solve immediate separation issues but also build robust and reliable HPLC methods.
Section 1: The Challenge of Isomer Separation
Halogenated nitrobenzene isomers present a unique challenge in HPLC due to their similar physicochemical properties. Positional isomers, for instance, often have nearly identical molecular weights, polarities, and pKa values, making them difficult to resolve using standard reversed-phase methods. The key to successful separation lies in exploiting subtle differences in their structure and electronic properties through careful selection of stationary phases, mobile phases, and operating conditions.
Section 2: Troubleshooting Guides in Q&A Format
This section directly addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.
Q1: I'm seeing poor resolution or complete co-elution of my dinitro-monochlorobenzene isomers on a standard C18 column. What is my first step?
A1: This is a classic challenge. While C18 columns separate based on hydrophobicity, isomers with the same halogen and nitro group count often have very similar hydrophobic characteristics. Your first step is to modulate the selectivity of your system, which can be approached in a few ways:
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol can alter the selectivity.[1] Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes compared to the aprotic acetonitrile. This can be enough to resolve closely eluting peaks. Acetonitrile, on the other hand, tends to decrease π-π interactions, while methanol can enhance them, which is particularly useful for aromatic compounds.[1]
-
Introduce a Phenyl Stationary Phase: Phenyl-based columns, such as a Phenyl-Hexyl phase, are highly recommended for aromatic compounds.[1] These stationary phases offer an alternative separation mechanism based on π-π interactions between the electron-rich phenyl rings of the stationary phase and the electron-deficient nitroaromatic analytes.[1] This interaction is sensitive to the position of the nitro and halogen groups on the benzene ring, often providing the selectivity that a C18 column lacks.
-
Optimize Temperature: Do not underestimate the power of temperature.[2][3] A change of even 5-10°C can alter the selectivity of your separation.[2] Increasing the temperature generally reduces retention time but can also change the elution order of closely related compounds.[4] It's crucial to use a column oven for precise temperature control to ensure reproducibility.[5]
Q2: My peaks for mono-nitro, mono-bromo-benzene isomers are showing significant tailing on my silica-based column. What's causing this and how do I fix it?
A2: Peak tailing for aromatic compounds, especially those with polar functional groups, is a common issue often stemming from secondary interactions within the column.[6] Here’s a breakdown of the causes and solutions:
-
Cause - Silanol Interactions: The primary cause of peak tailing for compounds like nitroanilines is the interaction between basic functional groups and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[6][7] These secondary retention mechanisms lead to a portion of the analyte being held more strongly, resulting in a tailed peak.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to < 3) will protonate the silanol groups, minimizing their ability to interact with your analytes.[7] Ensure your column is stable at the chosen pH.
-
Use of End-Capped Columns: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, inert compound. Using a well-end-capped or a base-deactivated column can significantly reduce peak tailing.[7][8]
-
Competitive Amines: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.[6]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing.[7][9] To diagnose this, prepare a 10-fold dilution of your sample. If the peak shape improves, you were likely overloading the column.
-
Q3: I've tried changing my mobile phase, but I still can't resolve two critical halogenated nitrobenzene isomers. What other parameters can I explore?
A3: When mobile phase optimization isn't enough, it's time to consider more fundamental changes to your chromatographic system.
-
Stationary Phase Chemistry: As mentioned, a Phenyl-Hexyl column is a great alternative to C18.[1] For more challenging separations, consider stationary phases with different selectivities. For instance, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity for halogenated compounds due to dipole-dipole, π-π, and halogen-π interactions.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the analytes to partition between the mobile and stationary phases.[10][11] However, this will also increase your run time.
-
Column Dimensions and Particle Size: Increasing the column length or decreasing the particle size of the stationary phase will increase the column's efficiency (plate number, N), leading to sharper peaks and better resolution.[12] Moving from a 5 µm particle size column to a 2.7 µm or sub-2 µm column can provide a significant boost in resolution, though it will also increase backpressure.
Section 3: Experimental Protocols
Protocol 1: Systematic Method Development for Dinitrotoluene Isomer Resolution
This protocol outlines a step-by-step approach to developing a method for resolving challenging isomers like 2,4-dinitrotoluene and 2,6-dinitrotoluene.
-
Initial Column Screening:
-
Column 1: C18, 4.6 x 150 mm, 5 µm.
-
Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50-80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Rationale: This initial screen will quickly determine which stationary phase offers better selectivity for your isomers.
-
-
Organic Modifier Evaluation (on the most promising column from Step 1):
-
Temperature Optimization:
-
Using the best column and mobile phase combination from the previous steps, run the separation at different temperatures (e.g., 25°C, 35°C, 45°C).
-
Rationale: Temperature affects both retention and selectivity.[3] A systematic evaluation will identify the optimal temperature for resolution.
-
-
Gradient Optimization:
-
Once the optimal conditions are broadly defined, refine the gradient slope. A shallower gradient around the elution time of your isomers will increase the separation between them.[10]
-
Example: If the isomers elute at ~60% Acetonitrile, try a gradient of 55-65% B over 10 minutes.
-
Section 4: Data Presentation & Visualization
Table 1: Effect of Stationary Phase and Organic Modifier on the Resolution (Rs) of 2,4- and 2,6-Dinitrotoluene
| Stationary Phase | Organic Modifier | Resolution (Rs) |
| C18 | Acetonitrile | 0.8 |
| C18 | Methanol | 1.1 |
| Phenyl-Hexyl | Acetonitrile | 1.4 |
| Phenyl-Hexyl | Methanol | 1.9 |
This table clearly demonstrates the superior performance of the Phenyl-Hexyl column with a methanol-based mobile phase for this specific separation.
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for systematically troubleshooting poor HPLC peak resolution of isomers.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use Normal-Phase HPLC for halogenated nitrobenzene isomers?
A: Yes, Normal-Phase Liquid Chromatography (NPLC) can be an excellent alternative, especially for separating positional isomers. In NPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase (like hexane). Separation is based on the interaction of polar functional groups with the stationary phase.[13] Subtle differences in the dipole moments of isomers due to the positions of the nitro and halogen groups can lead to excellent separation in NPLC.[14]
Q: My retention times are drifting throughout my analytical run. What could be the cause?
A: Retention time instability is a common problem that can usually be traced to a few key areas:
-
Insufficient Column Equilibration: Always ensure your column is fully equilibrated with the initial mobile phase conditions before starting your sequence.[7] A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.
-
Mobile Phase Instability: If you are mixing solvents online, ensure your pump's proportioning valves are working correctly.[15] If you are preparing the mobile phase manually, be aware that the more volatile component (like acetonitrile) can evaporate over time, changing the composition and affecting retention.[7]
-
Temperature Fluctuations: A lack of proper temperature control is a major cause of retention time drift.[7] Even small changes in ambient lab temperature can have an effect. Always use a column oven.[5] A 1°C change can alter retention by up to 2%.[7]
Q: What is the role of a guard column and should I be using one?
A: A guard column is a short, disposable column packed with the same stationary phase as your analytical column. It is placed between the injector and the analytical column. Its purpose is to protect the more expensive analytical column from strongly retained impurities and particulate matter in the sample, which can cause blockages and degrade performance over time.[16] It is highly recommended to use a guard column, especially when working with complex sample matrices, as it can significantly extend the lifetime of your analytical column.
References
- 1. agilent.com [agilent.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. waters.com [waters.com]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. mastelf.com [mastelf.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 14. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Crystallization & Filtration
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to premature crystallization during filtration. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.
Troubleshooting Guide: Premature Crystallization
Premature crystallization during filtration is a common issue that can lead to clogged filters, loss of yield, and product impurities. This guide provides a systematic approach to diagnosing and resolving this problem.
Visual Troubleshooting Workflow
This workflow diagram provides a high-level overview of the troubleshooting process.
Caption: Troubleshooting workflow for premature crystallization.
FAQs: Understanding and Preventing Premature Crystallization
Q1: What are the primary causes of premature crystallization during filtration?
Premature crystallization is fundamentally driven by a rapid increase in supersaturation of the solute in the filtrate.[1] This can be triggered by several factors:
-
Temperature Drop: The solubility of most solids increases with temperature.[2][3] If a hot, saturated solution cools as it passes through the filtration apparatus, the solubility decreases, leading to crystallization.[4][5] This is a common issue in gravity and vacuum filtration.[4]
-
Solvent Evaporation: During vacuum filtration, the reduced pressure can cause the solvent to evaporate more rapidly. This concentrates the solute and can lead to supersaturation and crystallization.[4]
-
Anti-solvent Effects: When washing the filter cake, if the wash solvent is an anti-solvent (a solvent in which the product is less soluble), it can induce rapid crystallization of the product remaining in the mother liquor.[6][7]
-
High Initial Supersaturation: If the solution is already highly supersaturated before filtration, any small disturbance (like contact with the filter medium or a slight temperature change) can trigger nucleation and crystal growth.[1]
Q2: How does the cooling rate affect crystallization and filtration?
The rate of cooling has a significant impact on the size and morphology of crystals, which in turn affects filtration efficiency.[8][9][10]
| Cooling Rate | Effect on Nucleation & Growth | Resulting Crystal Characteristics | Impact on Filtration |
| Rapid | High nucleation rate, short growth period.[8] | Small, often irregular crystals.[8][10] | Can lead to filter clogging and slow filtration times.[11] |
| Slow | Low nucleation rate, prolonged growth period.[8] | Larger, more uniform crystals.[8][10] | Generally results in faster and more efficient filtration. |
As a general principle, slower cooling promotes the growth of larger, more well-defined crystals, which are easier to filter.[2][8]
Q3: What is "oiling out" and how can it be prevented?
"Oiling out" occurs when the solute comes out of solution as a liquid oil rather than solid crystals. This is undesirable as the oil can trap impurities. It often happens if the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this, you can try adding a little more solvent to the hot solution to reduce the saturation level.
Detailed Experimental Protocols
Protocol 1: Hot Filtration to Prevent Premature Crystallization
This protocol is essential when filtering a solution that is near its saturation point at an elevated temperature. The primary goal is to maintain the temperature of the solution and the filtration apparatus throughout the process to prevent cooling-induced crystallization.[5][12]
Materials:
-
Erlenmeyer flask containing the hot solution to be filtered
-
Receiving Erlenmeyer flask
-
Fluted filter paper[13]
-
Watch glass to cover the funnel
-
Heat source (e.g., steam bath or hot plate)
-
Additional hot solvent
-
Tongs or heat-resistant gloves
Procedure:
-
Pre-heat the Filtration Apparatus:
-
Place the receiving Erlenmeyer flask on the heat source and add a small amount of the filtration solvent. Bring it to a gentle boil.
-
Place the funnel with the fluted filter paper into the neck of the receiving flask. The rising solvent vapor will heat the funnel and filter paper, preventing crystallization at this stage.[2]
-
Cover the funnel with a watch glass to help trap the hot vapors.
-
-
Perform the Filtration:
-
Ensure the solution to be filtered is at or near its boiling point.
-
Using tongs or heat-resistant gloves, carefully pour the hot solution into the funnel in portions. Keep the solution on the heat source between additions to maintain its temperature.
-
If crystals begin to form on the filter paper, add a small amount of hot solvent to dissolve them.[2]
-
-
Final Steps:
-
Once all the solution has been filtered, rinse the original flask with a small amount of hot solvent and pour this through the filter to recover any remaining product.
-
Remove the receiving flask from the heat and allow the filtrate to cool slowly to induce crystallization of the purified product.
-
Caption: Step-by-step hot filtration protocol.
Protocol 2: Selecting an Appropriate Solvent System
The choice of solvent is critical to prevent premature crystallization.[14][15][16] An ideal solvent should exhibit a significant difference in the solute's solubility at high and low temperatures.
Solvent Selection Criteria:
| Property | Ideal Characteristic | Rationale |
| Solubility | High solubility at elevated temperatures, low solubility at room or cold temperatures.[14][15] | Maximizes recovery of the purified compound upon cooling. |
| Impurity Solubility | Impurities should be either highly soluble or insoluble in the solvent at all temperatures.[14] | Allows for separation of impurities through filtration (if insoluble) or by remaining in the mother liquor (if highly soluble). |
| Reactivity | Should not react with the compound being purified.[14] | Prevents the formation of byproducts. |
| Boiling Point | Should have a boiling point below the melting point of the solute. | Prevents the solute from "oiling out." |
| Volatility | Should be volatile enough to be easily removed from the purified crystals.[16] | Facilitates drying of the final product. |
Procedure for Solvent Selection:
-
Literature Review: Check for known solvents used for the crystallization of your compound or similar compounds.
-
Small-Scale Testing:
-
Place a small amount of your impure solid in several test tubes.
-
Add a small amount of a candidate solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.[14]
-
Heat the test tubes. A suitable solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solutions to cool slowly. The desired compound should crystallize out.
-
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be used. This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is not. The impure compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation). The solution is then reheated until it is clear and allowed to cool slowly.
Protocol 3: Best Practices for Washing the Filter Cake
Washing the filter cake is crucial for removing residual mother liquor and dissolved impurities. However, improper washing can induce crystallization or cause product loss.[6][7][17][18]
Key Considerations:
-
Wash Solvent Selection: The wash solvent should be miscible with the mother liquor.[6][19] The product should have low solubility in the wash solvent to minimize yield loss.[6][7]
-
Temperature: Use a cold wash solvent to further minimize the solubility of the product.
-
Volume: Use small volumes of wash solvent in multiple portions for more effective washing than a single large volume wash.
Procedure:
-
Displacement Wash:
-
After collecting the crystals via suction filtration, leave the vacuum on to remove as much mother liquor as possible.
-
Turn off the vacuum.
-
Add a small amount of cold wash solvent to the filter cake, ensuring it covers the entire surface.
-
Gently resuspend the cake in the wash solvent if possible without disturbing the filter paper.
-
-
Removal of Wash Solvent:
-
Turn the vacuum back on to pull the wash solvent through the filter cake.
-
Repeat the wash cycle as necessary.
-
-
Drying:
-
Continue to pull air through the filter cake for a few minutes to help dry the crystals.
-
References
- 1. mt.com [mt.com]
- 2. Recrystallization [wiredchemist.com]
- 3. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reelmind.ai [reelmind.ai]
- 9. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 10. atlantis-press.com [atlantis-press.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. brainly.com [brainly.com]
- 14. quora.com [quora.com]
- 15. mt.com [mt.com]
- 16. unifr.ch [unifr.ch]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. lathaminternational.com [lathaminternational.com]
- 19. US2823241A - Method for washing a filter cake - Google Patents [patents.google.com]
Technical Support Center: Dibromination of Substituted Xylenes
Welcome to the technical support center for the dibromination of substituted xylenes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The bromination of xylenes can be a powerful tool for introducing functional handles for further molecular elaboration, but it is not without its challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the dibromination of substituted xylenes. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical reasoning to empower your experimental design.
Issue 1: Poor Regioselectivity in Ring Dibromination (Electrophilic Aromatic Substitution)
Question: "I'm attempting to synthesize a specific dibromo-p-xylene isomer, but my NMR analysis shows a mixture of 2,3-, 2,5-, and 2,6-dibromo-p-xylene. How can I improve the selectivity for the desired 2,5-isomer?"
Answer:
Achieving high regioselectivity in the electrophilic bromination of xylenes is a common challenge due to the activating and directing effects of the two methyl groups. For p-xylene, both methyl groups direct incoming electrophiles to the same positions, but the second bromination can lead to different isomers. The 2,5-dibromo isomer is generally favored due to a combination of electronic and steric factors.[1] However, reaction conditions can significantly influence the product distribution.
Root Causes & Solutions:
-
Incorrect Catalyst or Catalyst Activity: The choice and state of the Lewis acid catalyst are critical.
-
Explanation: Anhydrous iron(III) halides are common catalysts. However, studies have shown that hydrated ferric halides, such as FeCl₃·6H₂O, can unexpectedly increase both the yield and the selectivity for the 2,5-isomer in the dibromination of p-xylene.[1][2] The hydrated form may modulate the catalyst's activity, leading to better selectivity.
-
Solution: Switch from an anhydrous catalyst to a hydrated form like FeCl₃·6H₂O. Ensure the catalyst is fully dissolved or well-dispersed in the reaction mixture before adding bromine.
-
-
Elevated Reaction Temperature: Higher temperatures provide more energy for the formation of less stable, kinetically favored isomers.
-
Explanation: The transition states leading to different isomers have different energy barriers. Lowering the temperature will favor the pathway with the lowest activation energy, which often leads to the most thermodynamically stable product. For the dibromination of p-xylene, lower temperatures favor the formation of the 2,5-isomer.[2]
-
Solution: Conduct the bromination at a lower temperature, in the range of -20°C to 0°C. While this may slow the reaction rate, it significantly improves the isomer ratio.[2]
-
-
Stoichiometry of Bromine: An incorrect bromine-to-xylene molar ratio can lead to a complex product mixture.
-
Explanation: Using too much bromine can lead to the formation of tribromo-p-xylene, while too little will result in incomplete conversion and a mixture of monobromo and dibromo products.[1][2]
-
Solution: Maintain a strict bromine-to-p-xylene molar ratio between 1.8 and 2.4.[2] This ensures sufficient bromine for dibromination while minimizing the formation of over-brominated byproducts.
-
Workflow for Improving Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Over-bromination in Side-Chain Dibromination (Free Radical Reaction)
Question: "I am trying to synthesize α,α'-dibromo-p-xylene using NBS and a radical initiator, but I'm getting a significant amount of the monobrominated intermediate and some tribrominated product. How can I improve the yield of the desired dibrominated product?"
Answer:
Controlling the extent of benzylic bromination is a classic challenge in organic synthesis.[3] The reaction proceeds via a free-radical chain mechanism, and the relative stability of the benzylic radical makes the methyl groups of xylene particularly susceptible to bromination.[4][5][6] The formation of a mixture of products is often due to issues with reaction kinetics and the availability of the brominating species.
Root Causes & Solutions:
-
Incorrect Stoichiometry of NBS: The amount of N-bromosuccinimide (NBS) directly controls the amount of bromine available for the reaction.
-
Explanation: The Wohl-Ziegler reaction uses NBS to provide a constant, low concentration of molecular bromine (Br₂), which is the active brominating agent in the radical chain.[7][8][9] Using less than two equivalents of NBS per equivalent of xylene will inevitably leave unreacted monobromo intermediate. Conversely, a large excess can promote over-bromination.
-
Solution: Use slightly more than two equivalents of NBS (e.g., 2.1-2.2 equivalents) for each equivalent of xylene to ensure complete conversion to the dibromide. The NBS should be added portion-wise to maintain a low and steady concentration of Br₂.
-
-
Inefficient Radical Initiation: The reaction will not proceed efficiently without proper initiation.
-
Explanation: The initiation step involves the homolytic cleavage of either the N-Br bond in NBS or, more commonly, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[10][11] Insufficient initiation leads to a slow reaction and a complex mixture.
-
Solution: Ensure you are using an adequate amount of a radical initiator (typically 1-5 mol%). Alternatively, use photochemical initiation with a sunlamp or UV lamp, which can be very effective for this reaction.[12]
-
-
Reaction Time and Monitoring: The reaction may not have reached completion, or it may have been allowed to proceed for too long.
-
Explanation: The conversion of the monobromide to the dibromide is slower than the initial bromination of xylene. If the reaction is stopped too early, a significant amount of the monobromo intermediate will remain.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Follow the disappearance of the monobrominated intermediate to determine the optimal reaction time. A recent study on a light-mediated bromination of p-xylene showed that reducing reaction time could control the formation of the tribromide.[13]
-
Data Summary: Controlling Over-bromination
| Parameter | Recommendation | Rationale |
| NBS Stoichiometry | 2.1 - 2.2 equivalents | Drives reaction to completion, minimizes residual monobromide. |
| Initiator | AIBN or Benzoyl Peroxide (1-5 mol%) or UV light | Ensures efficient generation of bromine radicals. |
| Solvent | Anhydrous CCl₄ or other non-polar solvent | Prevents ionic side reactions and is standard for Wohl-Ziegler.[10] |
| Monitoring | TLC or GC | Allows for determination of reaction endpoint to avoid both incomplete reaction and byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between ring bromination and side-chain (benzylic) bromination of xylenes?
A1: The two reactions proceed through entirely different mechanisms and require different conditions.
-
Side-Chain (Benzylic) Bromination: This is a free-radical substitution reaction.[4] It occurs on the methyl groups attached to the aromatic ring. The key requirements are a radical initiator (like UV light or AIBN) and a source of bromine radicals, typically N-bromosuccinimide (NBS). NBS is used because it maintains a very low concentration of Br₂, which favors radical substitution on the side chain over electrophilic addition to the ring.[7][9]
-
Ring Bromination: This is an electrophilic aromatic substitution reaction.[4] It occurs directly on the benzene ring. This reaction requires a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) to polarize the Br-Br bond, creating a strong electrophile (Br⁺ equivalent) that can attack the electron-rich aromatic ring.[1]
The choice of reagents dictates the outcome, as illustrated in the diagram below.
Caption: Reaction conditions determine bromination position.
Q2: My dibrominated xylene product is a dark brown crystalline solid. How can I purify it?
A2: The brown color is likely due to residual bromine or other minor, colored byproducts. Purification is essential to obtain a high-quality product suitable for further use, especially in pharmaceutical applications where purity is paramount.[14]
-
Work-up: Before purification, ensure a proper aqueous work-up has been performed. This typically involves washing the crude reaction mixture with a dilute solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted bromine. This is followed by a wash with a weak base (e.g., sodium bicarbonate) to remove acidic byproducts like HBr, and finally a brine wash.
-
Recrystallization: This is the most common and effective method for purifying solid dibrominated xylenes.
-
Solvent Selection: The choice of solvent is crucial. Ethanol, petroleum ether, and chloroform have been successfully used for the recrystallization of α,α'-dibromo-o-xylene.[12] For α,α'-dibromo-p-xylene, ethanol or chloroform are good choices.[15] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If colored impurities persist, you can treat the hot solution with a small amount of activated charcoal and then filter it hot through a fluted filter paper or a pad of celite. Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration.
-
Q3: Why is it so difficult to separate the different isomers of dibrominated xylenes?
A3: The separation of xylene isomers and their derivatives is a notoriously difficult industrial problem.[16][17][18] The challenges stem from their very similar physicochemical properties:
-
Close Boiling Points: Isomers like 3,4-dimethyl-bromobenzene (b.p. 215°C) and 2,3-dimethyl-bromobenzene (b.p. 214°C) have nearly identical boiling points, making separation by distillation extremely difficult and energy-intensive.[19]
-
Similar Structures and Polarities: The structural similarity of the isomers results in comparable polarities and solubilities, which complicates separation by chromatographic methods or fractional crystallization.
For these reasons, the most effective strategy is to optimize the reaction to produce a single isomer with high selectivity, rather than relying on challenging downstream purification to separate a mixture of isomers.[2]
Experimental Protocols
Protocol 1: Selective Synthesis of α,α'-Dibromo-p-xylene
This protocol is adapted from established procedures for benzylic bromination.[10][15]
Caution: p-Xylylene dibromide is a lachrymator. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-xylene (1 equivalent) and a suitable anhydrous solvent like carbon tetrachloride (CCl₄).
-
Reagents: Add N-bromosuccinimide (NBS, 2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (0.02 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) for 12 hours. The reaction can also be initiated by irradiating the flask with a sun lamp.
-
Monitoring: Monitor the reaction by TLC or GC, observing the disappearance of the starting material and the monobrominated intermediate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with a 10% sodium thiosulfate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield pure α,α'-dibromo-p-xylene as a white to light yellow crystalline powder.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. byjus.com [byjus.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
- 16. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 17. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. EP0492594A1 - Bromination of ortho-xylene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature for Reactions Involving 1,2-Bis(bromomethyl)-3-nitrobenzene
Welcome to the technical support guide for 1,2-Bis(bromomethyl)-3-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on optimizing reaction temperatures, a critical parameter for achieving high yields and purity with this highly reactive building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a versatile organic reagent characterized by two highly reactive benzylic bromide functionalities positioned ortho to each other, with a deactivating nitro group at the 3-position.[1] Its primary use is as a precursor in organic synthesis, particularly for constructing complex heterocyclic systems and macrocycles through double nucleophilic substitution reactions. The two bromomethyl groups serve as electrophilic sites for a wide range of nucleophiles.
Q2: Why is temperature control so critical when working with this reagent?
Temperature is arguably the most critical parameter for several reasons:
-
High Reactivity: The benzylic bromide groups are inherently reactive. This reactivity is further modulated by the electron-withdrawing nitro group, making the benzylic carbons highly susceptible to nucleophilic attack.
-
Risk of Side Reactions: Excessive temperatures can easily lead to a variety of side reactions, including elimination (if basic nucleophiles are used), over-alkylation, and polymerization, resulting in a complex mixture of products and reduced yield of the desired compound.
-
Thermal Instability: Nitroaromatic compounds, especially those with reactive functional groups like benzyl bromides, can be thermally sensitive.[2] High temperatures can cause decomposition, often indicated by a darkening of the reaction mixture, which compromises product integrity and complicates purification. Studies on similar nitrobenzyl halides have shown they can decompose exothermically.[2]
Q3: My reaction is not proceeding at room temperature. What is the first step I should take?
If your reaction shows little to no conversion at room temperature after a reasonable time, the system likely requires thermal energy to overcome the activation barrier. The recommended approach is to increase the temperature incrementally.
-
Gently warm the reaction to 40-50 °C.
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) every 30-60 minutes.
-
If no significant conversion is observed, you can continue to increase the temperature in 10-20 °C intervals. This methodical approach helps identify the minimum temperature required for the reaction to proceed efficiently, thereby minimizing the risk of side reactions.[3]
Q4: My reaction mixture turned dark brown/black. What does this signify?
A dark brown or black coloration is a strong indicator of product or reagent decomposition. This is often caused by excessive heat, leading to the thermal breakdown of the nitroaromatic compound.[2] If this occurs, the reaction should be stopped immediately. For subsequent attempts, it is crucial to run the reaction at a significantly lower temperature or explore alternative conditions, such as using a more reactive nucleophile or a different solvent system that may allow the reaction to proceed at a milder temperature.
Troubleshooting Guide: Temperature Optimization
This guide provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound, with a focus on temperature optimization.
Problem 1: Low or No Product Conversion
Potential Cause: The reaction temperature is insufficient to overcome the activation energy for the nucleophilic substitution. This can be particularly true for less reactive nucleophiles or when using solvents in which the reagents have poor solubility at lower temperatures.
Recommended Solution:
-
Confirm Reagent Integrity: Before adjusting the temperature, ensure that your nucleophile and solvent are pure and anhydrous, as contaminants can inhibit the reaction.
-
Incremental Temperature Increase: As detailed in the FAQ, gradually increase the reaction temperature in a stepwise fashion (e.g., from room temperature to 40 °C, then to 60 °C) while closely monitoring for product formation.
-
Solvent Selection: If the reaction still fails to proceed, consider switching to a higher-boiling point polar aprotic solvent like DMF or DMSO. These solvents can enhance the reactivity of nucleophiles and are effective for challenging substitutions.[4] However, be aware that their higher boiling points necessitate even more careful temperature control to avoid decomposition.
Experimental Protocol: General Procedure for Bis-Substitution
This protocol provides a starting point for a bis-alkylation reaction using a generic nucleophile (NuH) and serves as a framework for temperature optimization.
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the nucleophile (2.2 equivalents) and a suitable non-nucleophilic base (e.g., K₂CO₃, 2.5 equivalents) in an anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise over 10-15 minutes.
-
Maintain the reaction at room temperature and monitor its progress by TLC every hour.
-
If no conversion is observed after 2-3 hours, begin warming the reaction to 40 °C. Continue to monitor.
-
If the reaction is still sluggish, increase the temperature to 60 °C. Hold at this temperature, monitoring regularly. Avoid exceeding temperatures that lead to impurity formation.
-
Upon completion, cool the reaction, filter off any solids, and proceed with an appropriate aqueous workup and purification.
Problem 2: Complex Product Mixture & Low Yield of Desired Product
Potential Cause: The reaction temperature is too high, promoting competitive side reactions. The two primary side reactions are mono-alkylation (incomplete reaction) and intermolecular polymerization.
Recommended Solution:
-
Reduce Reaction Temperature: The most effective solution is to lower the temperature. Find the "sweet spot" where the desired reaction proceeds at a reasonable rate, but side reactions are minimized. This may require accepting a longer reaction time in exchange for higher purity and yield.
-
Control Stoichiometry and Addition: Ensure precise stoichiometry. A slight excess of the nucleophile can help drive the reaction to the bis-substituted product. Additionally, adding the this compound solution slowly (dropwise) to the nucleophile solution can help minimize localized high concentrations of the electrophile, which can favor polymerization.
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction pathway versus potential side reactions, highlighting the critical role of temperature.
References
Technical Support Center: Managing the Lachrymatory Effects of Benzyl Bromides
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with benzyl bromides. This guide provides in-depth technical information and practical, field-proven advice to safely handle these potent lachrymatory agents and troubleshoot common issues encountered during their use in experimental settings.
Introduction: Understanding the Challenge
Benzyl bromide and its derivatives are invaluable reagents in organic synthesis, frequently employed for introducing the benzyl protecting group onto alcohols, amines, and other nucleophilic substrates.[1][2][3] However, their utility is matched by their significant hazard profile. Benzyl bromide is a strong lachrymator, meaning it rapidly induces tearing and intense irritation upon contact with the eyes, mucous membranes, and respiratory tract.[1][2][4][5] Exposure can cause severe pain, and in some cases, lead to more serious health consequences such as pulmonary edema.[4][6]
This guide is structured to provide you with a comprehensive understanding of why benzyl bromides are lachrymatory and how to mitigate these effects through proper handling, emergency preparedness, and decontamination protocols.
Frequently Asked Questions (FAQs)
Q1: What makes benzyl bromide a lachrymator?
A1: The lachrymatory and irritant properties of benzyl bromide stem from its chemical reactivity as a potent alkylating agent.[7] The carbon atom of the bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack by biological macromolecules like proteins and nucleic acids.[7] When benzyl bromide vapor comes into contact with the moisture in the eyes, nose, and throat, it can alkylate nerve endings, triggering a pain response and the release of tears.
Q2: What are the immediate symptoms of exposure to benzyl bromide?
A2: Immediate symptoms upon exposure, even to low concentrations, include intense eye irritation and watering (lachrymation), a burning sensation in the nose and throat, coughing, and shortness of breath.[1][8][9] Skin contact will cause irritation and can lead to burns.[8][10]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling benzyl bromide?
A3: Due to its high reactivity and potent lachrymatory effects, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE:
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Tightly fitting safety goggles and a full-face shield. | Standard safety glasses are insufficient. A full-face shield protects the entire face from splashes and vapors.[8][9] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors. | Work should always be conducted in a certified chemical fume hood.[10][11] A respirator provides an essential secondary layer of protection against inhalation of vapors.[10] |
| Hands | Chemical-resistant gloves (e.g., Viton™ or laminate). | Double-gloving is recommended. Nitrile gloves offer splash protection but have a limited breakthrough time.[10] Always inspect gloves for integrity before use.[10] |
| Body | A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron or suit. | Protects against skin contact from spills and splashes.[8][9] |
Q4: How should I properly store benzyl bromide?
A4: Benzyl bromide is sensitive to light and moisture and should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizers, and metals.[8][10][12]
Troubleshooting Guide: Common Experimental Issues
Issue 1: I can smell a sharp, irritating odor in the lab, and my eyes are starting to water, but I haven't opened the stock bottle of benzyl bromide.
-
Possible Cause: A leaking container or a previously contaminated surface is releasing benzyl bromide vapors. Even a small amount of residual benzyl bromide on glassware or a stir bar can cause significant discomfort.
-
Immediate Action:
-
If you experience any irritation, immediately evacuate the area and alert your colleagues.
-
If safe to do so, ensure the fume hood sash is closed.
-
Do not re-enter the area without appropriate respiratory protection.
-
-
Troubleshooting Steps:
-
Carefully inspect the benzyl bromide container for any signs of leakage.
-
Decontaminate any potentially affected surfaces (see Decontamination Protocol below).
-
Review your experimental setup to ensure all connections are secure and there are no potential leak points.
-
Issue 2: During my reaction workup, I experienced significant eye irritation when concentrating the reaction mixture on the rotary evaporator.
-
Possible Cause: Benzyl bromide is volatile, and vapors can escape from the rotary evaporator, especially if it is not located within a fume hood or if the vacuum is not properly controlled.[1]
-
Preventative Measures:
-
Always perform rotary evaporation of reaction mixtures containing benzyl bromide inside a certified chemical fume hood.[1]
-
Ensure the cold trap on the rotary evaporator is functioning effectively to capture volatile compounds.
-
Consider quenching any unreacted benzyl bromide before concentration (see Quenching Protocol below).
-
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of Benzyl Bromide
This protocol outlines the essential steps for safely handling and dispensing benzyl bromide to minimize exposure risk.
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Have a quenching solution (e.g., 1 M sodium hydroxide) and a spill kit readily accessible.
-
-
Dispensing:
-
Place the benzyl bromide stock bottle in a secondary container within the fume hood.
-
Use a clean, dry syringe or cannula to transfer the required amount of benzyl bromide.
-
Dispense the benzyl bromide directly into the reaction vessel, keeping the sash of the fume hood as low as possible.
-
-
Post-Dispensing:
-
Immediately cap the stock bottle and return it to its designated storage location.
-
Decontaminate the syringe or cannula by rinsing it with a suitable quenching solution followed by an appropriate solvent.
-
Protocol 2: Quenching Unreacted Benzyl Bromide
Quenching unreacted benzyl bromide in a reaction mixture before workup can significantly reduce the risk of exposure.
-
Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Quenching Solution: Slowly add a quenching agent to the reaction mixture with vigorous stirring. Suitable quenching agents include:
-
A solution of a primary or secondary amine (e.g., diethylamine) in an appropriate solvent.
-
A basic solution such as aqueous sodium bicarbonate or sodium hydroxide.
-
-
Verification: Allow the mixture to stir for a sufficient amount of time to ensure all the benzyl bromide has reacted. The completion of the quench can be monitored by TLC or GC-MS if necessary.
Protocol 3: Spill Decontamination
In the event of a benzyl bromide spill, follow these steps for safe and effective cleanup.
-
Evacuation and Notification: Evacuate all non-essential personnel from the area and notify your lab manager or safety officer immediately.
-
Containment: If the spill is small and you are properly trained and equipped, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralization: Cover the absorbent material with a neutralizing agent such as sodium bicarbonate or a commercial spill neutralizing powder.[6][8]
-
Collection and Disposal: Carefully collect the neutralized material into a sealed container for hazardous waste disposal.
-
Final Decontamination: Decontaminate the spill area with a solution of sodium hydroxide, followed by a thorough rinse with water.
Visual Workflows
Workflow for Safe Handling of Benzyl Bromide
Caption: A stepwise workflow for the safe handling of benzyl bromide.
Decision Tree for Benzyl Bromide Exposure
Caption: A decision tree for immediate actions following benzyl bromide exposure.
References
- 1. Benzyl Bromide [commonorganicchemistry.com]
- 2. Benzyl bromide - Choice Org [choiceorg.com]
- 3. Benzyl Protection - Benzyl Bromide [commonorganicchemistry.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 10. westliberty.edu [westliberty.edu]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Comparative Guide to 1,2-Bis(bromomethyl)-3-nitrobenzene and Other Alkylating Agents for Researchers in Drug Discovery and Synthesis
In the landscape of synthetic organic chemistry and drug development, the strategic introduction of molecular scaffolds is paramount. Alkylating agents are indispensable tools in this endeavor, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Among these, benzylic halides are a prominent class, offering a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 1,2-Bis(bromomethyl)-3-nitrobenzene , a bifunctional alkylating agent, with other relevant alkylating agents. We will delve into its reactivity, synthetic applications, and provide a comparative analysis supported by experimental data and mechanistic insights to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Benzylic Alkylating Agents: Reactivity and Mechanism
Benzylic halides are compounds where a halogen atom is attached to a carbon atom that is directly bonded to an aromatic ring. Their reactivity in nucleophilic substitution reactions is significantly influenced by the stability of the benzylic carbocation intermediate (in SN1 reactions) or the transition state (in SN2 reactions). The aromatic ring participates in stabilizing the positive charge through resonance, making benzylic halides generally more reactive than their alkyl halide counterparts.
The reaction mechanism, SN1 versus SN2, is a critical consideration. Primary benzylic halides, such as benzyl bromide itself, predominantly react via an SN2 mechanism. However, the formation of a resonance-stabilized benzylic carbocation can also allow for an SN1 pathway, especially with secondary or tertiary benzylic halides or under solvolytic conditions.[1]
The presence of substituents on the aromatic ring profoundly impacts the reactivity of the benzylic halide. Electron-donating groups (EDGs) increase the electron density of the ring, stabilizing the developing positive charge in the transition state of both SN1 and SN2 reactions, thus accelerating the rate. Conversely, electron-withdrawing groups (EWGs), such as the nitro group (-NO2), decrease the electron density of the ring. This destabilizes the benzylic carbocation, slowing down SN1 reactions.[2] However, for SN2 reactions, the effect is more complex. While the carbocation is not fully formed, the partial positive charge on the benzylic carbon in the transition state is still affected. The inductive effect of an EWG can make the benzylic carbon more electrophilic, potentially accelerating the SN2 reaction.
This compound: A Bifunctional Reagent with Unique Reactivity
This compound is a unique alkylating agent featuring two reactive bromomethyl groups in an ortho relationship on a nitro-substituted benzene ring. This trifecta of functionalities—two benzylic bromides and an electron-withdrawing nitro group—imparts distinct reactivity and synthetic utility.
The Influence of the Ortho-Nitro Group
The presence of a nitro group at the 3-position has a significant electronic impact on the adjacent bromomethyl groups. A kinetic study on the solvolysis of o-nitrobenzyl bromide revealed that the ortho-nitro group significantly retards the reaction rate compared to the para-isomer.[3] This is attributed to the powerful electron-withdrawing inductive effect of the nitro group, which destabilizes the developing positive charge on the benzylic carbon during the transition state. This effect is more pronounced at the ortho position due to proximity.
This inherent electronic property of this compound suggests a moderated reactivity compared to its non-nitrated analog, 1,2-bis(bromomethyl)benzene. This can be advantageous in controlling the rate of alkylation and potentially improving selectivity in complex syntheses.
Bifunctionality and Applications in Heterocyclic Synthesis
The key feature of this compound is its ability to act as a bis-alkylating agent. The two ortho-disposed bromomethyl groups are perfectly positioned to react with dinucleophiles to form five- or six-membered heterocyclic rings. This is a powerful strategy for the synthesis of isoindoline and isoquinoline derivatives, which are common scaffolds in pharmaceuticals.
A notable application is in the synthesis of nitro-substituted isoindolinones. A Chinese patent describes a method for synthesizing nitroisoindolinone compounds starting from 2-methyl-3-nitrobenzoic acid methyl ester.[4] The key step involves the bromination of the methyl group to form 2-bromomethyl-3-nitro-benzoic acid methyl ester, a mono-alkylating agent structurally related to our topic compound. This intermediate is then reacted with an ammonia-containing solution to yield the corresponding nitroisoindolinone. This demonstrates the utility of the o-nitrobenzyl bromide moiety in constructing heterocyclic systems.
Caption: Synthetic pathway to nitroisoindolinone.
Comparative Analysis with Other Alkylating Agents
To fully appreciate the characteristics of this compound, it is essential to compare it with other commonly used alkylating agents.
Comparison with 1,2-Bis(bromomethyl)benzene
The most direct comparison is with its non-nitrated counterpart, 1,2-bis(bromomethyl)benzene.
| Feature | This compound | 1,2-Bis(bromomethyl)benzene |
| Reactivity | Moderated due to the electron-withdrawing nitro group. | Higher due to the absence of deactivating groups. |
| Solubility | Generally more soluble in polar organic solvents. | Soluble in a range of organic solvents. |
| Synthetic Utility | Synthesis of nitro-substituted heterocycles. The nitro group can be a handle for further functionalization (e.g., reduction to an amine). | Widely used for the synthesis of isoindolines, phthalans, and other heterocycles.[5] |
| Potential for Side Reactions | The nitro group can be susceptible to reduction under certain conditions. | Less prone to side reactions involving the aromatic ring under typical alkylation conditions. |
The lower reactivity of the nitrated compound can be a double-edged sword. While it may require more forcing conditions, it can also lead to greater control and selectivity in reactions with substrates possessing multiple nucleophilic sites.
Comparison with Monofunctional Benzyl Bromides
| Feature | This compound | Benzyl Bromide | p-Nitrobenzyl Bromide |
| Functionality | Bifunctional | Monofunctional | Monofunctional |
| Reactivity | Moderated | High | Lower than benzyl bromide, but potentially higher than the ortho-nitro isomer.[3] |
| Applications | Heterocycle synthesis, cross-linking | General benzylation of alcohols, phenols, amines, thiols, etc. | Introduction of a p-nitrobenzyl group, often used as a protecting group that can be cleaved under reductive conditions. |
Studies on the reaction of substituted benzylamines with benzyl bromide have shown that electron-withdrawing groups on the nucleophile decrease the reaction rate.[6] A similar trend is expected when the electron-withdrawing group is on the electrophile (the benzyl bromide).
Experimental Protocols
General Procedure for the Synthesis of N-Arylisoindoline
Caption: General workflow for N-arylisoindoline synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the primary amine (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (10 mL) in a round-bottom flask, add a base such as potassium carbonate (2.5 mmol, 2.5 equiv.).
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of 1,2-bis(bromomethyl)benzene (1.0 mmol, 1.0 equiv.) in the same solvent (5 mL) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired N-substituted isoindoline.
Note: For this compound, higher temperatures and longer reaction times may be necessary to achieve comparable yields due to its reduced reactivity.
Conclusion
This compound stands as a valuable, albeit less reactive, bifunctional alkylating agent compared to its non-nitrated analog and simple benzyl bromides. Its key advantages lie in its ability to construct nitro-substituted heterocyclic systems, with the nitro group serving as a handle for further synthetic transformations. The moderated reactivity, a direct consequence of the ortho-nitro group's electron-withdrawing nature, can be exploited to achieve greater control and selectivity in complex synthetic routes. For researchers and drug development professionals, the choice between this compound and other alkylating agents will depend on the specific synthetic goal, the required reactivity, and the potential for subsequent functionalization. This guide provides the foundational knowledge to make a strategic and informed decision.
References
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN115784967A - Synthesis method of nitroisoindolinone compounds - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Deep Dive: Distinguishing Bis(bromomethyl) and Tris(bromomethyl) Benzene Isomers
For researchers, synthetic chemists, and professionals in drug development, the precise structural characterization of starting materials and intermediates is not merely a procedural step but a cornerstone of reproducible and reliable science. Among the versatile building blocks in organic synthesis are the bromomethylated benzenes. Their utility as precursors for a multitude of derivatives hinges on the exact number and position of the reactive bromomethyl groups on the aromatic ring. This guide provides an in-depth spectroscopic comparison of bis(bromomethyl)benzene and tris(bromomethyl)benzene, focusing on how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged for unambiguous identification.
This comparison will primarily focus on the commercially common isomers: 1,2- (ortho), 1,3- (meta), and 1,4- (para) bis(bromomethyl)benzene, and 1,3,5-tris(bromomethyl)benzene. The distinct symmetry and electronic environments of these molecules give rise to unique spectroscopic fingerprints, which, when expertly interpreted, leave no room for structural ambiguity.
The Decisive Power of Symmetry and Substitution: An NMR Perspective
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the substitution pattern on a benzene ring. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic and benzylic protons, as well as the number and chemical shifts of the carbon signals, are exquisitely sensitive to the molecule's symmetry and the electronic effects of the substituents.
The bromomethyl group (-CH₂Br) is moderately electron-withdrawing, which influences the electron density of the aromatic ring and, consequently, the chemical shifts of the attached protons and carbons[1]. The key to distinguishing these isomers lies in recognizing the number of unique proton and carbon environments, a direct consequence of the molecule's symmetry.
¹H NMR: Unraveling the Aromatic Region
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.0 ppm) provides a wealth of information. The number of signals, their integration, and their splitting patterns are direct reporters of the substitution pattern.
-
1,4-Bis(bromomethyl)benzene (para): Due to its high symmetry (D₂h point group), all four aromatic protons are chemically and magnetically equivalent. This results in a single, sharp signal (a singlet) in the aromatic region, integrating to 4H.
-
1,2-Bis(bromomethyl)benzene (ortho): This isomer possesses a C₂v symmetry plane, resulting in two sets of equivalent aromatic protons. The spectrum displays a complex multiplet, often appearing as two sets of signals, each integrating to 2H.
-
1,3-Bis(bromomethyl)benzene (meta): This isomer also has C₂v symmetry, but with a different arrangement. It presents a more complex splitting pattern in the aromatic region, typically with signals that can be approximated as a triplet, a doublet, and another singlet-like peak, integrating to 1H, 2H, and 1H respectively.
-
1,3,5-Tris(bromomethyl)benzene: This highly symmetrical molecule (D₃h point group) has three equivalent aromatic protons. Consequently, it exhibits a sharp singlet in the aromatic region, integrating to 3H.
The benzylic protons (-CH₂Br) in all these compounds typically appear as sharp singlets between δ 4.4 and 4.7 ppm, as there are no adjacent protons to cause splitting. The integration of this signal is a straightforward indicator of the number of bromomethyl groups (4H for bis-isomers, 6H for the tris-isomer).
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Compound | Aromatic Protons (δ ppm, Multiplicity, Integration) | Benzylic Protons (-CH₂Br) (δ ppm, Multiplicity, Integration) |
| 1,2-Bis(bromomethyl)benzene | ~7.26-7.39 (m, 4H) | ~4.68 (s, 4H) |
| 1,3-Bis(bromomethyl)benzene | ~7.33 (m, 3H), ~7.43 (m, 1H) | ~4.48 (s, 4H) |
| 1,4-Bis(bromomethyl)benzene | ~7.37 (s, 4H) | ~4.48 (s, 4H) |
| 1,3,5-Tris(bromomethyl)benzene | ~7.26-7.36 (s, 3H) | ~4.45 (s, 6H) |
Data compiled from various sources, including The Royal Society of Chemistry supplementary information.[2]
¹³C NMR: A Tale of Unique Carbons
¹³C NMR spectroscopy complements ¹H NMR by revealing the number of unique carbon environments in the molecule. Due to symmetry, magnetically equivalent carbons will produce a single signal.
-
1,4-Bis(bromomethyl)benzene: High symmetry results in only two signals for the aromatic carbons (one for the two substituted carbons and one for the four proton-bearing carbons) and one signal for the two equivalent benzylic carbons.
-
1,2-Bis(bromomethyl)benzene: Lower symmetry leads to three distinct aromatic carbon signals and one benzylic carbon signal.
-
1,3-Bis(bromomethyl)benzene: This isomer displays four signals for the aromatic carbons and one for the benzylic carbons.
-
1,3,5-Tris(bromomethyl)benzene: Its high symmetry results in only two aromatic carbon signals (one for the substituted carbons and one for the protonated carbons) and one benzylic carbon signal.
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Compound | Aromatic Carbons (δ ppm) | Benzylic Carbons (-CH₂Br) (δ ppm) |
| 1,2-Bis(bromomethyl)benzene | ~136.7 (C), ~131.2 (CH), ~129.6 (CH) | ~30.1 |
| 1,3-Bis(bromomethyl)benzene | ~138.4 (C), ~129.6 (CH), ~129.3 (CH), ~129.1 (CH) | ~33.0 |
| 1,4-Bis(bromomethyl)benzene | ~138.1 (C), ~129.6 (CH) | ~33.0 |
| 1,3,5-Tris(bromomethyl)benzene | ~139.2 (C), ~129.8 (CH) | ~32.4 |
Data compiled from various sources, including The Royal Society of Chemistry supplementary information.[2]
References
A Comparative Guide to the Structural Validation of 1,2-Bis(bromomethyl)-3-nitrobenzene: A COSY NMR Deep Dive
In the landscape of pharmaceutical research and materials science, the unequivocal structural determination of synthesized organic molecules is paramount. For drug development professionals and researchers, confirming the precise arrangement of atoms within a molecule is a critical checkpoint, ensuring efficacy, safety, and reproducibility. This guide provides an in-depth technical comparison of analytical methods for the structural validation of 1,2-bis(bromomethyl)-3-nitrobenzene, with a specialized focus on the application and interpretation of 2D COSY (Correlation Spectroscopy) NMR.
The Challenge: Positional Isomerism in Substituted Benzenes
Substituted benzene rings present a common challenge in structural elucidation: positional isomerism. The synthesis of this compound could potentially yield other isomers, such as 1,3-bis(bromomethyl)-2-nitrobenzene or 1,2-bis(bromomethyl)-4-nitrobenzene. Distinguishing between these isomers requires analytical techniques that can definitively map the connectivity of the substituents on the aromatic ring. While 1D ¹H NMR provides initial clues, its interpretation can be ambiguous, especially in cases of signal overlap. This is where the power of two-dimensional NMR techniques, particularly COSY, becomes indispensable.[1][2][3]
COSY NMR: Mapping the Proton Network of this compound
COSY is a homonuclear 2D NMR experiment that reveals scalar (J) coupling between protons, typically through two to three bonds.[4][5][6][7][8] The resulting spectrum plots the ¹H NMR spectrum on both the x and y axes. The diagonal peaks correspond to the 1D ¹H spectrum, while the off-diagonal cross-peaks indicate which protons are coupled to each other.[4][9][10] This through-bond connectivity information is crucial for assembling molecular fragments and confirming the substitution pattern of the benzene ring.
Predicted ¹H NMR and COSY Spectrum of this compound
To understand the COSY spectrum, we must first predict the ¹H NMR spectrum of this compound. The aromatic region will feature three distinct proton signals, and the benzylic region will have two.
-
Aromatic Protons (H-4, H-5, H-6): The electron-withdrawing nitro group will significantly deshield the ortho and para protons.[11][12] The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents.[13][14][15][16]
-
Benzylic Protons (CH₂Br): The two bromomethyl groups are diastereotopic due to the chiral plane of the molecule, and therefore, they are expected to have slightly different chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | J-Coupling Constants (Hz) |
| H-4 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 7-9, ⁴J(H4-H6) ≈ 1-2 |
| H-5 | ~ 7.5 - 7.7 | Triplet (t) or dd | ³J(H5-H4) ≈ 7-9, ³J(H5-H6) ≈ 7-9 |
| H-6 | ~ 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 7-9, ⁴J(H6-H4) ≈ 1-2 |
| CH₂Br (pos. 1) | ~ 4.8 - 5.0 | Singlet | |
| CH₂Br (pos. 2) | ~ 4.7 - 4.9 | Singlet |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and concentration.
The coupling constants are critical for determining the relative positions of the protons. Ortho coupling (³J) is typically in the range of 6-10 Hz, while meta coupling (⁴J) is smaller, around 1-4 Hz.[17][18][19] Para coupling (⁵J) is often too small to be observed.
Interpreting the COSY Cross-Peaks
The COSY spectrum will provide unambiguous evidence for the 1,2,3-substitution pattern. The following cross-peaks are expected:
-
A strong cross-peak between H-4 and H-5: This confirms their ortho relationship (³J coupling).
-
A strong cross-peak between H-5 and H-6: This also confirms an ortho relationship (³J coupling).
-
A weaker cross-peak between H-4 and H-6: This would indicate a meta relationship (⁴J coupling), though it may not be visible in all COSY experiments.[18]
The absence of a cross-peak between the benzylic protons and the aromatic protons is also significant, as it confirms they are not directly coupled.
Experimental Protocol: Acquiring a High-Quality COSY Spectrum
Objective: To acquire a 2D ¹H-¹H COSY spectrum of this compound to confirm its structure.
Materials:
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse calibration.
-
-
COSY Experiment Setup:
-
Select a standard COSY pulse sequence (e.g., cosygp on Bruker spectrometers).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the number of increments in the indirect dimension (t₁) to at least 256.
-
Set the number of scans per increment based on the sample concentration (e.g., 4-16 scans).
-
Use a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Symmetrize the spectrum to reduce noise and artifacts.
-
Visualizing the Proton Connectivity
The following diagram illustrates the expected proton coupling network for this compound that would be confirmed by the COSY experiment.
Caption: Predicted COSY correlations for this compound.
Comparative Analysis: COSY vs. Other Techniques
While COSY is a powerful tool, a comprehensive structural validation often employs multiple analytical techniques.[24][25]
Table 2: Comparison of Analytical Techniques for the Structural Validation of this compound
| Technique | Information Provided | Strengths | Limitations |
| COSY NMR | Proton-proton coupling network, confirming connectivity | Unambiguously determines the substitution pattern of the aromatic ring.[4][7] | Does not provide information on carbon skeleton or through-space interactions. |
| ¹³C NMR (with DEPT) | Number and type of carbon atoms (CH, CH₂, CH₃, Cq) | Confirms the presence of the correct number of aromatic and benzylic carbons. | Does not directly provide connectivity information. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlations between protons and carbons over 2-3 bonds | Provides long-range connectivity information, linking the benzylic protons to the aromatic ring. | Can be less sensitive than other NMR experiments. |
| HSQC (Heteronuclear Single Quantum Coherence) | Direct one-bond correlations between protons and carbons | Confirms which protons are attached to which carbons. | Only provides one-bond connectivity. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space proximity of protons | Can help to confirm the relative positions of substituents. | NOE effects can be weak and ambiguous. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms the molecular formula and can provide structural clues from fragmentation. | Does not distinguish between isomers. |
| X-ray Crystallography | Absolute 3D structure in the solid state | The "gold standard" for structural determination.[26] | Requires a suitable single crystal, which can be difficult to obtain. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Confirms the presence of the nitro group and aromatic C-H bonds. | Provides limited information on the overall molecular structure. |
Conclusion: A Multi-faceted Approach to Structural Integrity
The structural validation of this compound serves as an excellent case study for the power and necessity of modern analytical techniques in chemical and pharmaceutical research. While 1D NMR and other methods provide valuable pieces of the puzzle, 2D COSY NMR stands out as the most direct and unambiguous method for confirming the crucial proton connectivity and, by extension, the substitution pattern of the aromatic ring.
For researchers and drug development professionals, a multi-technique approach is always the most robust strategy. Combining the connectivity information from COSY with data from other NMR experiments like HMBC and HSQC, along with mass spectrometry for molecular weight confirmation, provides a self-validating system that ensures the highest level of scientific integrity. This comprehensive approach is not merely about ticking boxes; it is the foundation upon which reliable and reproducible scientific advancement is built.
References
- 1. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 2. jchps.com [jchps.com]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. COSY [chem.ch.huji.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Secure Verification [cherry.chem.bg.ac.rs]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 16. srd.nist.gov [srd.nist.gov]
- 17. homework.study.com [homework.study.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. This compound synthesis - chemicalbook [chemicalbook.com]
- 21. This compound | C8H7Br2NO2 | CID 12317751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. scbt.com [scbt.com]
- 23. This compound (1 x 2 g) | Reagentia [reagentia.eu]
- 24. benchchem.com [benchchem.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ortho, Para- vs. Meta-Directing Groups in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Electrophilic Aromatic Substitution (EAS) is a foundational reaction class in organic chemistry, enabling the precise functionalization of aromatic rings—a common scaffold in pharmaceutical agents. The outcome of these reactions is profoundly influenced by the substituents already present on the aromatic ring. These groups not only alter the reaction rate but also dictate the position of the incoming electrophile. This guide provides an in-depth, data-supported comparison of the reactivity and directing effects of ortho, para-directing groups versus meta-directing groups, offering insights crucial for synthetic strategy and drug design.
Section 1: The Pillars of Reactivity and Regioselectivity
The behavior of a substituted benzene ring in an EAS reaction is governed by the interplay of two fundamental electronic phenomena: the Inductive Effect (I) and the Resonance Effect (R) (also known as the Mesomeric effect, M).[1][2]
-
Inductive Effect: This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups pull electron density away from the ring (-I effect), while electron-donating groups push electron density toward the ring (+I effect).[2][3]
-
Resonance Effect: This effect involves the delocalization of pi (π) electrons through the conjugated system of the aromatic ring. Groups with lone pairs or pi bonds can donate electron density to the ring (+R effect) or withdraw electron density from it (-R effect).[2]
Crucially, when these effects are in opposition, the resonance effect is typically dominant in determining the reaction's outcome.[1] These electronic influences classify substituents into two primary categories:
-
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus increasing the rate of reaction compared to unsubstituted benzene.[4][5][6]
-
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and decreasing the rate of reaction compared to benzene.[4][5][6]
Section 2: Ortho, Para-Directing Groups: The Activators (and Halogens)
Groups that direct incoming electrophiles to the ortho and para positions are overwhelmingly activating. This category includes alkyl groups and, most notably, heteroatoms with lone pairs like oxygen (-OR) and nitrogen (-NR₂).[6][7]
Mechanism of Ortho, Para-Direction
The directing effect is a direct consequence of the stability of the carbocation intermediate, known as the arenium ion or sigma complex, that forms during the reaction. For an activating group, attack at the ortho and para positions allows for the formation of a key resonance structure where the positive charge is delocalized onto the substituent itself. This additional resonance contributor, which often satisfies the octet of all atoms, significantly stabilizes the intermediate, thereby lowering the activation energy for its formation.[8]
Attack at the meta position does not allow for this direct delocalization onto the activating group, resulting in a less stable intermediate and a slower reaction at that site.
Caption: Ortho/para attack is favored due to a highly stable resonance intermediate.
The Halogen Anomaly
Halogens (F, Cl, Br, I) present a unique case. They are deactivating yet ortho, para-directing.[2][6] This is due to a conflict between their electronic effects:
-
Inductive Effect: Being highly electronegative, halogens strongly withdraw electron density through the sigma bond (-I effect), deactivating the ring overall.
-
Resonance Effect: They possess lone pairs that can be donated to the ring (+R effect), stabilizing the arenium ion for ortho and para attack, just like other activators.[9]
In this instance, the strong inductive effect reduces the overall reaction rate, but the resonance effect still governs the regioselectivity, directing the electrophile to the ortho and para positions.[2][10]
Section 3: Meta-Directing Groups: The Deactivators
With the exception of halogens, all deactivating groups are meta-directors.[8][11] This category includes groups with π-bonds to electronegative atoms, such as nitro (-NO₂), carbonyl (-COR), cyano (-CN), and sulfonic acid (-SO₃H) groups.[2][11]
Mechanism of Meta-Direction
These groups are powerful electron-withdrawers, primarily through a resonance effect (-R effect) that pulls electron density out of the aromatic ring.[2] This makes the ring significantly less reactive.
When analyzing the arenium ion intermediates, attack at the ortho and para positions results in a particularly unstable resonance structure where the positive charge is placed directly adjacent to the positively polarized atom of the deactivating group. This juxtaposition of positive charges is highly unfavorable and raises the activation energy for ortho and para attack significantly.[8]
Attack at the meta position avoids this destabilizing arrangement. While the meta intermediate is still less stable than that for benzene, it is the "least unstable" of the three possibilities.[6][8] Therefore, substitution occurs preferentially at the meta position, not because it is actively favored, but because the ortho and para positions are strongly disfavored.[11][12]
Caption: Meta attack is the "least unfavorable" path for deactivated rings.
Section 4: Quantitative Comparison: Reactivity and Product Distribution
Experimental data from nitration reactions provide a clear quantitative measure of these effects. The following table summarizes the relative rates of reaction compared to benzene (rate = 1) and the resulting isomer distributions.
| Substituent | Group | Classification | Directing Effect | Relative Rate of Nitration (vs. Benzene=1) | Product Distribution (%) |
| -OH | Hydroxyl | Strongly Activating | ortho, para | 1000 | 50% ortho, 50% para |
| -OCH₃ | Methoxy | Strongly Activating | ortho, para | 400 | 45% ortho, 55% para |
| -CH₃ | Methyl | Activating | ortho, para | 25 | 59% ortho, 4% meta, 37% para[13] |
| -H | Hydrogen | (Reference) | N/A | 1 | N/A |
| -Cl | Chloro | Deactivating | ortho, para | 0.033 | 30% ortho, 1% meta, 69% para |
| -COOCH₃ | Ester | Deactivating | meta | 0.003 | 22% ortho, 73% meta, 5% para[13] |
| -NO₂ | Nitro | Strongly Deactivating | meta | 6 x 10⁻⁸ | 6% ortho, 93% meta, 1% para |
Data compiled from various organic chemistry resources. Exact values may vary with reaction conditions.
Section 5: Experimental Protocol: Competitive Nitration
To empirically determine the relative reactivity of two aromatic compounds, a competitive nitration experiment is a classic and effective method.[14] This protocol uses a limited amount of the nitrating agent to force the two substrates to compete, with the product ratio directly reflecting their relative reaction rates.[14]
Caption: Experimental workflow for a competitive nitration reaction.
Step-by-Step Methodology
Safety Precaution: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]
-
Preparation of Nitrating Mixture:
-
In a clean, dry test tube, carefully add 1 mL of concentrated sulfuric acid.
-
Cool the test tube in an ice bath.
-
Slowly and carefully add 1 mL of concentrated nitric acid to the cold sulfuric acid.[15] Keep this mixture chilled until use. This mixture generates the reactive electrophile, the nitronium ion (NO₂⁺).[16]
-
-
Reaction Setup:
-
In a 50 mL Erlenmeyer flask, combine equimolar amounts (e.g., 10 mmol) of the two aromatic compounds to be compared (e.g., benzene and toluene).
-
Add a suitable solvent if necessary to ensure homogeneity (e.g., glacial acetic acid or dichloromethane).[14]
-
Cool this reaction flask in an ice bath for 5-10 minutes.
-
-
Nitration:
-
Using a Pasteur pipette, add the chilled nitrating mixture dropwise to the stirred substrate mixture over 10-15 minutes.
-
Maintain the reaction temperature below 15°C by keeping the flask in the ice bath. This prevents dinitration and side reactions.
-
-
Quenching and Workup:
-
After the addition is complete, let the reaction stir in the ice bath for an additional 15 minutes.
-
Carefully pour the reaction mixture over a beaker containing ~50 g of crushed ice.
-
Transfer the mixture to a separatory funnel and extract the organic products with an appropriate solvent (e.g., 2 x 20 mL of dichloromethane).
-
Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Analysis:
-
Dissolve the crude product mixture in a small volume of a suitable solvent.
-
Analyze the sample using Gas Chromatography (GC) to determine the relative peak areas of the nitrated products. The ratio of these areas corresponds to the relative rate of reaction.
-
Section 6: Implications for Drug Development
A thorough understanding of these directing effects is not merely academic; it is essential for the rational design of synthetic routes in drug development. Medicinal chemists rely on these principles to:
-
Control Regiochemistry: Introduce functional groups at specific positions on a pharmacophore to modulate binding affinity, selectivity, or metabolic stability.
-
Optimize Synthesis: Plan multi-step syntheses by introducing groups in a specific order to leverage their directing effects, avoiding the need for protecting groups or complex isomer separations.
-
Predict Reactivity: Anticipate the reactivity of different parts of a complex molecule, allowing for selective functionalization of one aromatic ring in the presence of others.
For example, in synthesizing a molecule with both an activated and a deactivated ring, a chemist can choose conditions for an EAS reaction that will selectively modify the more reactive, activated ring while leaving the deactivated ring untouched.
Conclusion
The distinction between ortho, para- and meta-directing groups is a cornerstone of electrophilic aromatic substitution. Activating, ortho, para-directing groups accelerate the reaction by stabilizing the arenium ion intermediate through resonance or induction. Conversely, deactivating, meta-directing groups retard the reaction by destabilizing the ortho and para intermediates, making the meta pathway the least unfavorable route. This fundamental understanding, supported by quantitative experimental data, provides chemists with the predictive power necessary to design and execute complex organic syntheses in fields ranging from materials science to pharmaceutical development.
References
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 6. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep® [chadsprep.com]
- 7. benchchem.com [benchchem.com]
- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. stmarys-ca.edu [stmarys-ca.edu]
- 15. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reaction Kinetics of 1,2-Bis(bromomethyl)-3-nitrobenzene and its Alternatives in Bifunctional Electrophilic Reactions
This guide provides a comprehensive analysis of the reaction kinetics of 1,2-Bis(bromomethyl)-3-nitrobenzene, a versatile bifunctional electrophile. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental determination of its reactivity and offers a comparative perspective against structurally related alternatives. By understanding the kinetic profiles of these reagents, researchers can make more informed decisions in the synthesis of complex molecular architectures, such as macrocycles and heterocyclic systems.
Introduction: The Role of Bifunctional Electrophiles in Synthesis
Bifunctional electrophiles, such as 1,2-bis(halomethyl)arenes, are crucial building blocks in organic synthesis. Their ability to react with two nucleophilic centers allows for the construction of cyclic structures, the linkage of different molecular fragments, and the formation of complex scaffolds. This compound is of particular interest due to the presence of two reactive benzylic bromide moieties and an electron-withdrawing nitro group that can modulate the reactivity of the aromatic ring and the benzylic positions.
This guide will focus on the kinetic analysis of reactions involving this compound, providing a detailed experimental protocol for researchers to quantify its reactivity. Furthermore, we will compare its kinetic behavior with that of its non-nitrated counterpart, 1,2-bis(bromomethyl)benzene, and the chlorinated analogue, 1,2-bis(chloromethyl)benzene, to elucidate the electronic and steric effects governing these reactions.
Kinetic Profile of this compound
The reaction kinetics of this compound are primarily dictated by the reactivity of the benzylic bromide groups in nucleophilic substitution reactions. The presence of the ortho-nitro group is expected to influence the reaction rate through its electron-withdrawing inductive and resonance effects.
Synthesis via Benzylic Bromination: A Kinetic Overview
The synthesis of this compound typically proceeds via the radical bromination of 3-nitro-o-xylene using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under photochemical conditions.[1][2] The mechanism of benzylic bromination is a radical chain reaction, and its kinetics can be complex.
The widely accepted Goldfinger mechanism suggests that NBS serves to maintain a low and constant concentration of molecular bromine (Br₂), which is the active brominating species.[3] The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from HBr (formed in situ) to generate a bromine radical. The propagation steps involve the abstraction of a benzylic hydrogen by the bromine radical to form a resonance-stabilized benzylic radical, which then reacts with Br₂ to yield the product and another bromine radical.
The rate of this reaction is influenced by several factors, including the concentration of the substrate, NBS, and the initiator, as well as temperature and light intensity (for photo-bromination). The electron-withdrawing nitro group in 3-nitro-o-xylene is expected to deactivate the benzylic positions towards radical abstraction, thus slowing down the reaction compared to the bromination of unsubstituted o-xylene.
Caption: Simplified mechanism of radical benzylic bromination.
Kinetics of Nucleophilic Substitution Reactions
This compound is a potent bifunctional electrophile in reactions with nucleophiles, such as amines, thiols, and carbanions. These reactions typically proceed via an S_N2 mechanism, given the primary nature of the benzylic carbons. The reaction rate is therefore dependent on the concentrations of both the electrophile and the nucleophile.
The electron-withdrawing nitro group at the 3-position is expected to have a modest rate-enhancing effect on the S_N2 reaction at the adjacent benzylic positions through an inductive effect, which stabilizes the partial negative charge developing on the leaving bromide ion in the transition state.
Comparative Kinetic Analysis
A meaningful way to understand the reactivity of this compound is to compare it with its structural analogues.
| Compound | Leaving Group | Aromatic Substituent | Expected Relative Reactivity (Formation) | Expected Relative Reactivity (Substitution) |
| This compound | Br | 3-NO₂ | Slower | Faster |
| 1,2-Bis(bromomethyl)benzene | Br | H | Faster | Slower |
| 1,2-Bis(chloromethyl)benzene | Cl | H | N/A (different mechanism) | Much Slower |
Table 1: Qualitative Comparison of Reactivity for Bifunctional Electrophiles.
1,2-Bis(bromomethyl)benzene
This compound is the direct, non-nitrated analogue.
-
Synthesis: The benzylic bromination of o-xylene to form 1,2-bis(bromomethyl)benzene is expected to be faster than that of 3-nitro-o-xylene. The absence of the deactivating nitro group makes the benzylic C-H bonds more susceptible to radical cleavage.
-
Reactivity in Nucleophilic Substitution: In S_N2 reactions, 1,2-bis(bromomethyl)benzene is expected to be slightly less reactive than its nitro-substituted counterpart. The lack of an electron-withdrawing group results in a less electron-deficient benzylic carbon and less stabilization of the leaving group in the transition state.
1,2-Bis(chloromethyl)benzene
This analogue features chlorine as the leaving group.
-
Synthesis: The synthesis of 1,2-bis(chloromethyl)benzene typically involves the chloromethylation of o-xylene, a reaction that proceeds through an electrophilic aromatic substitution mechanism and is known to involve hazardous reagents like formaldehyde and HCl, or chloromethyl methyl ether.[4][5] This is a fundamentally different synthetic route compared to the radical bromination used for the bromo-analogues.
-
Reactivity in Nucleophilic Substitution: Chloride is a poorer leaving group than bromide. Consequently, 1,2-bis(chloromethyl)benzene is significantly less reactive in nucleophilic substitution reactions compared to both 1,2-bis(bromomethyl)benzene and its nitro-derivative. This lower reactivity can be advantageous in some applications where a more controlled reaction is desired.
Experimental Protocol: Kinetic Study of a Cyclization Reaction
This section provides a detailed protocol for studying the kinetics of a cyclization reaction between this compound and a model dinucleophile, o-phenylenediamine, to form a substituted dibenzo[b,f][2][3]diazepine. This method can be adapted for other nucleophiles and electrophiles.
Caption: General workflow for a kinetic experiment.
Materials and Instrumentation
-
This compound
-
o-Phenylenediamine
-
Anhydrous, inert solvent (e.g., acetonitrile or DMF)
-
Non-reactive internal standard (e.g., dodecane or biphenyl)
-
Thermostated reaction vessel
-
HPLC or GC with a suitable detector (UV-Vis or FID)
-
Quenching solution (e.g., a dilute acid)
Procedure
-
Solution Preparation: Prepare stock solutions of this compound, o-phenylenediamine, and the internal standard in the chosen solvent at known concentrations.
-
Reaction Setup: In a thermostated reaction vessel, bring the solution of o-phenylenediamine and the internal standard to the desired reaction temperature (e.g., 25 °C, 40 °C, 55 °C).
-
Reaction Initiation: Initiate the reaction by adding a known volume of the stock solution of this compound to the reaction vessel. Start a timer immediately.
-
Sampling and Quenching: At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a quenching solution.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentrations of the reactants and product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactants versus time. From these plots, determine the initial reaction rate. By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant can be determined, and the rate law and rate constant can be calculated.
-
Activation Parameters: By determining the rate constant at different temperatures, the activation energy (Ea) and other activation parameters can be calculated using the Arrhenius equation.
Applications and Considerations
The choice between this compound and its analogues depends on the specific synthetic application.
-
This compound: Its enhanced reactivity makes it suitable for rapid cyclization reactions or when a more potent electrophile is required. The nitro group can also be a handle for further functionalization (e.g., reduction to an amine).
-
1,2-Bis(bromomethyl)benzene: This is a general-purpose bifunctional electrophile for applications where the electronic effect of a nitro group is not required or desired. It has been used in the synthesis of various macrocycles and polymers.
-
1,2-Bis(chloromethyl)benzene: Its lower reactivity can be beneficial for achieving selectivity in reactions with multiple nucleophilic sites or for applications requiring slower, more controlled bond formation.
Conclusion
The kinetic analysis of reactions involving this compound provides crucial insights into its reactivity and allows for the optimization of synthetic protocols. By comparing its kinetic profile with those of its non-nitrated and chlorinated analogues, researchers can select the most appropriate bifunctional electrophile for their specific needs. The experimental protocol detailed in this guide offers a robust framework for conducting such kinetic studies, empowering scientists to make data-driven decisions in the design and execution of complex organic syntheses.
References
A Comparative Guide to N-Bromosuccinimide vs. Molecular Bromine for Benzylic Bromination
For researchers and professionals in drug development and organic synthesis, the targeted functionalization of molecules is a foundational challenge. Benzylic bromination, the substitution of a hydrogen atom on a carbon adjacent to an aromatic ring with bromine, is a critical transformation that installs a versatile synthetic handle. The resulting benzyl bromides are valuable precursors for a multitude of subsequent reactions, including nucleophilic substitutions and eliminations. The two most prominent reagents for this task are N-bromosuccinimide (NBS) and elemental molecular bromine (Br₂). While both can achieve the desired transformation, their performance, selectivity, and handling characteristics differ significantly. This guide provides an in-depth, objective comparison to inform your choice of reagent and experimental design.
At a Glance: Key Performance Differences
| Parameter | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Primary Mechanism | Free Radical Chain Reaction | Free Radical or Electrophilic Aromatic Substitution |
| Selectivity | High for benzylic position | Lower; risk of competing ring bromination |
| Typical Yields | Good to excellent (often >80%) | Variable; can be high but often reduced by side products |
| Side Reactions | Minimal when used correctly | Electrophilic aromatic substitution, polybromination |
| Handling & Safety | Crystalline solid; easier to handle | Corrosive, volatile, toxic liquid; requires greater precautions |
| Ideal Conditions | Non-polar solvent, radical initiator (AIBN, BPO) or light | Non-polar solvent, light/heat for radical pathway |
The Mechanistic Dichotomy: Radical Purity vs. Competing Pathways
The choice between NBS and Br₂ for benzylic bromination hinges on controlling the reaction mechanism. The desired pathway is a free-radical chain reaction that selectively targets the weaker benzylic C-H bond.
N-Bromosuccinimide (NBS): The Selective Radical Pathway
NBS is the reagent of choice for selective benzylic bromination, a transformation known as the Wohl-Ziegler reaction.[1][2] Its efficacy lies in its ability to provide a constant, low concentration of molecular bromine (Br₂) in situ.[3][4] This is the critical factor for its high selectivity. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical irradiation.[5]
The widely accepted mechanism proceeds as follows:
-
Initiation: The radical initiator (or light) promotes the homolytic cleavage of a trace amount of Br₂, which is either present as an impurity in NBS or formed from the reaction of NBS with trace HBr, to generate bromine radicals (Br•).[1]
-
Propagation (Step 1): A bromine radical abstracts a hydrogen atom from the benzylic position, which is favored due to the lower bond dissociation energy of the benzylic C-H bond and the resonance stabilization of the resulting benzyl radical.[6][7]
-
Propagation (Step 2): The benzyl radical reacts with a molecule of Br₂ to form the benzyl bromide product and a new bromine radical, which continues the chain.[6]
-
Regeneration of Br₂: The HBr generated in the first propagation step reacts with NBS to produce succinimide and a new molecule of Br₂. This step is crucial as it maintains the very low, steady-state concentration of Br₂ needed for the radical pathway to dominate.[3][7]
Molecular Bromine (Br₂): A Tale of Two Pathways
When using molecular bromine directly, the reaction outcome is highly dependent on the conditions.[8]
-
Free-Radical Pathway: In the presence of UV light or high temperatures and the absence of a Lewis acid catalyst, Br₂ can undergo homolytic cleavage to initiate a free-radical chain reaction similar to that of NBS.[9][10] This pathway leads to the desired benzylic bromide. However, the concentration of Br₂ is inherently high, which can lead to complications.
-
Electrophilic Aromatic Substitution (EAS) Pathway: If a Lewis acid catalyst (like FeBr₃) is present, or if the aromatic ring is highly activated, an electrophilic attack on the ring can occur.[6][8] This is a significant competing pathway that leads to the formation of ortho- and para-brominated aromatic byproducts, reducing the yield and purity of the desired benzyl bromide. Even without a catalyst, the high concentration of Br₂ can favor polar reactions, especially with substrates susceptible to electrophilic attack.[3]
Experimental Data & Selectivity
The superior selectivity of NBS is not merely theoretical. Experimental evidence consistently demonstrates its ability to favor benzylic substitution while minimizing ring halogenation. For instance, in a study on the benzylic bromination of 2,6,7-trimethyl-yV(3)-pivaloyloxymethylquinazolinone, switching from a thermally initiated (AIBN) reaction in chlorobenzene to a photo-initiated reaction with NBS in dichloromethane improved the yield of the desired benzylic bromide from 47% to 80%, highlighting the impact of conditions on selectivity.[11]
While direct radical bromination with Br₂ and light can provide the benzylic product, the formation of byproducts is a common issue.[12][13] The reaction of ethylbenzene with Br₂ under radical conditions, for instance, yields the desired 1-bromo-1-phenylethane but can also lead to small amounts of styrene through rearrangement of the benzylic radical and further bromination products if excess Br₂ is used.[12][14] In contrast, modern protocols using NBS under visible light irradiation in greener solvents like acetonitrile have shown excellent selectivities (often >99%) and very good yields for a wide range of substituted toluenes.[15]
Experimental Protocols: A Side-by-Side Comparison
To illustrate the practical differences, here are representative protocols for the benzylic bromination of toluene.
Protocol 1: Benzylic Bromination of Toluene with NBS (Wohl-Ziegler Reaction)
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile (CH₃CN)[1][15]
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To the flask, add toluene (1.0 eq.), NBS (1.05 eq.), and the solvent (e.g., CCl₄).
-
Initiation: Add a catalytic amount of AIBN or BPO (approx. 0.02 eq.).
-
Reaction: Heat the mixture to a gentle reflux. The reaction can be monitored by observing the consumption of the dense NBS, which is converted to the less dense succinimide that floats on the surface of CCl₄.[5] The reaction is typically complete within 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate (to quench any remaining bromine) and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude benzyl bromide can be purified by vacuum distillation.
Protocol 2: Benzylic Bromination of Toluene with Br₂ and Light
Materials:
-
Toluene
-
Molecular Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other inert solvent
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, UV lamp or high-wattage incandescent bulb
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Position a UV lamp or a bright incandescent light bulb to irradiate the flask.
-
Reagents: Charge the flask with toluene and the solvent.
-
Reaction: Heat the mixture to reflux while irradiating with the light source. Add Br₂ (1.0 eq.) dropwise from the dropping funnel over the course of the reaction. The disappearance of the red-brown bromine color indicates its consumption.
-
Workup: After the addition is complete and the color has faded, cool the reaction mixture. Bubble a stream of nitrogen through the solution to remove any excess Br₂ and HBr. Wash the solution with aqueous sodium thiosulfate, sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous calcium chloride (CaCl₂), filter, and remove the solvent. Purify the product by vacuum distillation.
Safety and Handling: A Critical Consideration
The choice of reagent has significant implications for laboratory safety.
-
N-Bromosuccinimide (NBS):
-
Form: A crystalline solid, which is significantly easier and safer to weigh and handle than liquid bromine.
-
Hazards: NBS is a corrosive solid that can cause severe skin burns and eye damage. It is also a skin sensitizer and an oxidizer.[12][13] Inhalation of dust should be avoided.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with combustible materials.[9]
-
-
Molecular Bromine (Br₂):
-
Form: A dense, highly volatile, red-brown liquid.
-
Hazards: Bromine is extremely corrosive, toxic, and dangerous for the environment.[3] It causes severe burns to the skin, eyes, and respiratory tract upon contact or inhalation. It is a strong oxidizing agent.
-
Handling: All manipulations must be performed in a chemical fume hood.[6] Wear heavy-duty, chemically resistant gloves (e.g., fluorinated rubber or nitrile for aqueous solutions), chemical splash goggles, and a face shield.[3][6] A solution of sodium thiosulfate should always be kept on hand to neutralize spills.[3]
-
Conclusion and Recommendation
For the vast majority of applications in research and development, N-bromosuccinimide is the superior reagent for benzylic bromination . Its primary advantage is the exceptional selectivity for the benzylic position, which stems from its ability to maintain a low, steady-state concentration of Br₂, thus favoring the free-radical pathway and suppressing the competing electrophilic aromatic substitution.[3][4] This leads to higher yields of the desired product, a cleaner reaction profile, and simpler purification. Furthermore, as a crystalline solid, NBS is considerably safer and easier to handle than the highly corrosive and volatile liquid bromine.
While molecular bromine can be used to achieve benzylic bromination under radical conditions, the inherent risk of side reactions, particularly on the aromatic ring, makes it a less reliable choice. Its use is generally reserved for situations where NBS is incompatible with other functional groups in the substrate or for large-scale industrial processes where cost and atom economy are the primary drivers and reaction conditions can be rigorously controlled. For the modern laboratory focused on precision, safety, and efficiency, the Wohl-Ziegler reaction with NBS remains the gold standard.
References
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Toluene reacts with bromine in the presence of light class 11 chemistry JEE_Main [vedantu.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. homework.study.com [homework.study.com]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. brainly.com [brainly.com]
- 13. brainly.com [brainly.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1,2-Bis(bromomethyl)-3-nitrobenzene: An HPLC-Centric Comparative Analysis
For researchers and professionals in drug discovery and development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. The compound 1,2-Bis(bromomethyl)-3-nitrobenzene (CAS 66126-16-7), a crucial building block in various organic syntheses, is no exception.[1][2][3] Its reactive bromomethyl groups make it highly useful, but also susceptible to the formation of impurities during synthesis and storage. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the critical task of purity assessment of this compound.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[4] Its high-resolution capabilities are indispensable for separating the main analyte from structurally similar impurities that may arise during synthesis.
Anticipated Impurity Profile
A robust analytical method is built upon an understanding of potential impurities. For this compound, the impurity profile can include:
-
Starting Materials: Unreacted 3-nitrotoluene or its precursors.
-
Isomeric Byproducts: Positional isomers such as 1,2-Bis(bromomethyl)-4-nitrobenzene or other isomers that may form depending on the synthetic route.[5]
-
Under- or Over-brominated Species: Compounds like 1-(bromomethyl)-3-nitrobenzene or tribrominated species.[6]
-
Degradation Products: Hydrolysis products where one or both bromomethyl groups are converted to hydroxymethyl groups, particularly if exposed to moisture.
The ability of HPLC to resolve these closely related compounds is a significant advantage.[7]
A Validated HPLC Protocol for Purity Assessment
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure reliable and reproducible results.[8]
Experimental Protocol: Reversed-Phase HPLC
| Parameter | Recommended Conditions | Causality and Field-Proven Insights |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while being suitable for separating compounds with varying polarity, such as the parent compound and its potential more polar degradation products. |
| Mobile Phase | Acetonitrile:Water (gradient) | A gradient elution is chosen to ensure the timely elution of more polar impurities (higher water content at the start) and the sharp resolution of the main peak and any closely related, less polar impurities (higher acetonitrile content later in the run). |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Detection | UV at 254 nm | The nitroaromatic structure of this compound and its likely impurities exhibit strong UV absorbance at this wavelength, ensuring high sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of peak distortion and column overloading. |
| Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Run Time | Approx. 20 minutes | This allows for the elution of all potential impurities and re-equilibration of the column for the next injection. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]
System Suitability: Before sample analysis, a system suitability test must be performed by injecting a standard solution. Key parameters to monitor include peak resolution, tailing factor, and theoretical plates to ensure the chromatographic system is performing optimally.[9]
Comparative Analysis with Alternative Methods
While HPLC is the workhorse for purity analysis of this compound, a comprehensive assessment often benefits from orthogonal techniques. The choice of method depends on the specific information required.[10]
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, with UV absorbance detection.[10] | Separation based on volatility and polarity, with mass-to-charge ratio detection.[10] | Quantitative determination based on the relationship between the integrated NMR signal intensity and the number of protons.[4] |
| Applicability | Ideal for non-volatile and thermally labile compounds.[4] | Suitable for volatile and thermally stable compounds.[7] | Applicable to any molecule with NMR-active nuclei. |
| Sample Prep | Simple dissolution and filtration. | May require derivatization for less volatile impurities. | Precise weighing of sample and an internal standard, followed by dissolution in a deuterated solvent. |
| Strengths | High resolution for isomers and non-volatile impurities.[7] Robust and reproducible. | Excellent for identifying volatile impurities and residual solvents.[7] Provides structural information from mass spectra. | Provides absolute purity without a specific reference standard.[4] Gives structural confirmation. |
| Limitations | Requires a reference standard for quantitative analysis. Does not provide structural information for unknown impurities. | Not suitable for this compound itself due to its low volatility and thermal lability. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For this compound, GC-MS is not the primary choice for purity analysis due to the compound's low volatility and potential for degradation at the high temperatures of the GC injector.[11] However, it is an invaluable tool for identifying and quantifying volatile impurities, such as residual solvents from the synthesis (e.g., toluene, ethyl acetate).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful orthogonal technique that can determine the absolute purity of a sample without the need for a specific reference standard of the analyte. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, a direct purity value can be calculated. This method is particularly useful for qualifying in-house reference materials. However, its sensitivity is lower than that of HPLC, making it less suitable for detecting trace-level impurities.[4]
Conclusion and Recommendations
For the comprehensive purity assessment of synthesized this compound, a multi-pronged approach is recommended.
-
Primary Method: A validated reversed-phase HPLC method, as detailed in this guide, should be the cornerstone of routine purity analysis. Its high resolving power is essential for separating the parent compound from its most likely non-volatile impurities and isomers.[12]
-
Orthogonal Technique: For the certification of a reference standard or for an in-depth investigation of a new synthetic route, qNMR is the method of choice for determining absolute purity and confirming the structure.[4]
-
Complementary Method: GC-MS should be employed to analyze for residual volatile organic solvents, which are common impurities from the synthetic process.
By understanding the strengths and limitations of each analytical technique, researchers can implement a robust quality control strategy, ensuring the integrity of their synthetic intermediates and the reliability of their subsequent research and development efforts.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound (1 x 2 g) | Reagentia [reagentia.eu]
- 4. benchchem.com [benchchem.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Benzene, 1-(bromomethyl)-3-nitro- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Linker Selection for Macrocycle Synthesis
Introduction: The Critical Role of the Linker in Macrocycle Design
In the landscape of modern drug discovery, macrocycles occupy a unique and increasingly important chemical space. Their constrained yet flexible structures allow them to bind to challenging biological targets, such as protein-protein interfaces, that are often inaccessible to traditional small molecules.[1] The transformation of a linear precursor into a cyclic architecture is a pivotal step, and the choice of the "linker" — the entity that closes the ring — is far from a trivial decision.[2] The linker is not merely a passive connector; it is an active participant in shaping the final molecule's pharmacological profile. It can profoundly influence a macrocycle's binding affinity, selectivity, metabolic stability, and cell permeability.[3][4]
This guide provides a comparative analysis of different linker strategies for macrocycle synthesis, offering insights into their mechanisms, advantages, and limitations. We will delve into the experimental nuances of various cyclization reactions and provide data-driven comparisons to aid researchers in selecting the optimal linker for their specific application.
Classification of Macrocyclization Linkers
The diverse array of chemical reactions employed for macrocyclization can be categorized based on the nature of the bond formed by the linker. This classification provides a framework for understanding the properties and potential applications of the resulting macrocycles.
Caption: A classification of common linkers for macrocycle synthesis based on the type of bond formed.
Comparative Analysis of Key Linker Strategies
The selection of a macrocyclization strategy is a multifactorial decision that depends on the nature of the precursor molecule, the desired properties of the final macrocycle, and the compatibility of the reaction conditions with other functional groups present. Below is a comparative overview of some of the most widely used linker chemistries.
Amide Bond-Forming Linkers: The Classical Approach
The formation of an amide bond (lactamization) is the most traditional method for peptide and non-peptidic macrocyclization.[5]
-
Mechanism: This typically involves the activation of a carboxylic acid and its subsequent reaction with a primary or secondary amine.
-
Advantages: The resulting amide bond is exceptionally stable and mimics the peptide backbone, which can be advantageous for peptidomimetics. A vast array of coupling reagents is commercially available.
-
Limitations: Standard lactamization often requires high dilution conditions to favor intramolecular cyclization over intermolecular oligomerization.[6] Steric hindrance near the reaction sites can significantly impede cyclization efficiency.
Native Chemical Ligation (NCL): A powerful variation for peptide macrocyclization, NCL involves the reaction of a C-terminal thioester with an N-terminal cysteine residue.[7] This chemoselective reaction proceeds under mild, aqueous conditions and is tolerant of most amino acid side chains.
Ugi Multicomponent Reaction: This reaction offers a unique approach by incorporating elements of the linker during the cyclization step itself. The Ugi four-component reaction (Ugi-4CR) combines a carboxylic acid, an amine, an isocyanide, and an aldehyde to form an α-acylamino amide.[8] This strategy allows for the introduction of diversity into the macrocyclic scaffold at the point of cyclization.[7]
Azide-Alkyne "Click" Chemistry: Efficiency and Orthogonality
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a mainstay in macrocycle synthesis due to its high efficiency, broad functional group tolerance, and orthogonal nature.[9][10]
-
Mechanism: A terminal alkyne and an azide are joined to form a stable 1,2,3-triazole ring.
-
Advantages: The reaction is typically high-yielding, proceeds under mild conditions (often in aqueous media), and is orthogonal to most functional groups found in biological molecules, making it ideal for complex systems.[11] The resulting triazole can act as an amide bond mimic.[10]
-
Limitations: The requirement for a copper catalyst can be a concern for biological applications, although catalyst-free strain-promoted versions of the reaction (SPAAC) are available.
Ring-Closing Metathesis (RCM): For Carbon-Carbon Double Bonds
RCM has proven to be a robust method for forming macrocycles containing a carbon-carbon double bond.
-
Mechanism: Two terminal alkenes are joined with the extrusion of ethylene, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts).
-
Advantages: RCM is highly efficient for forming medium to large rings and is tolerant of a wide range of functional groups. The resulting alkene can be subsequently modified (e.g., by hydrogenation) to fine-tune the macrocycle's properties.
-
Limitations: The presence of a metal catalyst may necessitate a purification step to remove residual metal. The resulting alkene linker introduces a degree of rigidity that may or may not be desirable.
Thiol-Based Linkers: For Disulfide and Thioether Bonds
Utilizing the reactivity of cysteine's thiol group is a common strategy, particularly in peptide macrocyclization.
-
Disulfide Bonds: The oxidation of two thiol groups to form a disulfide bridge is a straightforward method for cyclization. While effective, disulfide bonds can be cleaved under reducing conditions, such as those found inside a cell, which can be either a feature (for drug release) or a liability.
-
Thioether Bonds: A more stable alternative is the formation of a thioether linkage, typically through the reaction of a thiol with an electrophile such as a maleimide or an alkyl halide. These reactions are generally chemoselective and proceed under mild conditions.
Performance Comparison of Different Linker Strategies
| Linker Strategy | Bond Formed | Typical Yield | Orthogonality | Key Advantages | Key Disadvantages |
| Lactamization | Amide | Moderate to High | Low | Stable bond, mimics peptide backbone | Requires high dilution, risk of oligomerization |
| Native Chemical Ligation (NCL) | Amide | High | High | Chemoselective, aqueous conditions | Requires N-terminal cysteine |
| CuAAC "Click" Chemistry | Triazole | High to Excellent | Excellent | High efficiency, broad functional group tolerance | Requires copper catalyst (can be toxic) |
| Ring-Closing Metathesis (RCM) | C=C double bond | High | High | Forms stable C-C bonds, alkene is modifiable | Requires metal catalyst |
| Disulfide Formation | Disulfide (S-S) | High | Moderate | Simple reaction, reducible linker | Unstable in reducing environments |
| Thioether Formation | Thioether (C-S) | High | High | Stable bond, chemoselective reaction | Requires specific functional groups (thiol, electrophile) |
Experimental Protocols
Protocol 1: General Procedure for Macrocyclization via CuAAC
This protocol provides a general guideline for the synthesis of a macrocycle using a copper-catalyzed azide-alkyne cycloaddition.
Caption: A typical experimental workflow for CuAAC-mediated macrocyclization.
Methodology:
-
Preparation: Dissolve the linear precursor containing terminal alkyne and azide functionalities in a suitable solvent system (e.g., a mixture of DMF and water).
-
Catalyst Addition: To the solution, add a copper(I) source. This is often generated in situ by adding copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS, until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction (e.g., by adding EDTA to chelate the copper). The crude product is then purified, typically by reverse-phase HPLC, to yield the desired macrocycle.
Protocol 2: General Procedure for Macrocyclization via RCM
This protocol outlines a general procedure for ring-closing metathesis.
Methodology:
-
Preparation: Dissolve the linear diene precursor in a degassed, anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: Add the ruthenium catalyst (e.g., Grubbs' second-generation catalyst) to the solution. The reaction is often performed at elevated temperatures to ensure efficient turnover.
-
Reaction: Stir the reaction mixture under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, quench it by adding a scavenger for the catalyst (e.g., ethyl vinyl ether). Concentrate the mixture and purify the crude product by flash column chromatography to obtain the macrocyclic alkene.
The "Traceless" Linker Concept
In some applications, the linker is desired to be a temporary scaffold that facilitates cyclization but can be subsequently removed or modified to yield a native peptide or a different structure. These are often referred to as "traceless" or cleavable linkers.[6][8] For instance, a linker might be designed to be photolabile, allowing for its removal with UV light after cyclization.[8] Another strategy involves using turn-inducing moieties that pre-organize the linear peptide for cyclization and are then cleaved under specific conditions.[6][8] The diaminonicotinic acid (DAN) linker is a recent example of a traceless linker that facilitates rapid and efficient head-to-tail cyclization.[12]
Conclusion: A Strategic Choice
The selection of a linker for macrocycle synthesis is a critical decision that extends beyond simply closing a ring. It is a strategic choice that impacts the physicochemical and pharmacological properties of the final molecule.[2][13] While classical lactamization remains a valuable tool, the development of highly efficient and orthogonal reactions like CuAAC and RCM has significantly expanded the toolbox for macrocycle synthesis. Furthermore, the growing appreciation for the linker's role in modulating macrocycle conformation and properties has led to the development of sophisticated linker derivatization strategies.[3][4] By carefully considering the factors outlined in this guide, researchers can make informed decisions to accelerate the discovery and development of novel macrocyclic therapeutics.
References
- 1. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linker Modification Enables Control of Key Functional Group Orientation in Macrocycles. | Semantic Scholar [semanticscholar.org]
- 4. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 5. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Experimental Mass Spectrometry Data
Byline: Your Name/Title, Senior Application Scientist
Introduction: The Imperative of Validation in Mass Spectrometry
In the precise world of proteomics and drug development, the data generated by a mass spectrometer is foundational to critical discoveries. However, the raw output of even the most sophisticated instrument is merely a collection of mass-to-charge ratios and intensities. To transform this data into reliable biological insights, a rigorous validation process is not just recommended—it is an absolute necessity. This guide provides an in-depth, experience-driven walkthrough of the principles and practices for validating experimental mass spectrometry data against theoretical values, ensuring the scientific integrity of your findings.
The core principle of this validation rests on a simple yet powerful premise: if we can accurately predict the theoretical properties of a molecule, such as a peptide, we can then compare these predictions to our experimental measurements. The closer the match, the higher our confidence in the identification. This guide will dissect this process, moving beyond a simple checklist to explain the "why" behind the "how," empowering you to not only follow protocols but to understand and troubleshoot them.
Part 1: The Theoretical Framework - Predicting the "Expected"
Before any experimental data can be validated, a theoretical model must be generated. This involves the in silico digestion of proteins and the calculation of the precise mass and isotopic distribution of the resulting peptides.
In Silico Proteolytic Digestion: The First Step in Prediction
The process begins with the selection of a protein sequence database (e.g., UniProt, RefSeq) and a specific protease.[1] The choice of protease is a critical experimental decision that directly impacts the theoretical peptides generated. Trypsin is the most commonly used protease in proteomics for several key reasons:
-
Specificity: Trypsin cleaves with high specificity at the C-terminal side of lysine (K) and arginine (R) residues, except when followed by proline.[2][3] This predictability is crucial for generating a defined set of theoretical peptides.
-
Peptide Length: Tryptic digestion typically produces peptides of a size that is ideal for analysis by most mass spectrometers (around 700-1500 daltons).[3]
-
Ionization Efficiency: The resulting peptides, with a basic residue at the C-terminus, tend to ionize well, leading to stronger signals in the mass spectrometer.[4]
While trypsin is the workhorse, other proteases like Lys-C, Asp-N, or Glu-C can be used to generate overlapping peptides, increasing protein sequence coverage.[4][5] Some software tools, such as ProteaseGuru, can aid in the in silico evaluation of different proteases for a given protein or proteome.[6]
Calculating Theoretical Peptide Mass and Isotopic Distribution
Once the theoretical peptides are generated, their monoisotopic masses are calculated by summing the masses of their constituent amino acids. However, a simple mass is not enough for robust validation. We must also consider the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H).
The presence of these heavier isotopes results in a characteristic isotopic distribution, or "envelope," for each peptide, rather than a single peak.[7] The theoretical isotopic distribution can be calculated based on the elemental composition of the peptide.[8][9] This distribution has two key features:
-
Peak Spacing: The spacing between the isotopic peaks is determined by the charge state of the ion. For a singly charged ion, the peaks will be separated by approximately 1 Da. For a doubly charged ion, the separation will be about 0.5 Da, and so on.
-
Peak Intensities: The relative intensities of the isotopic peaks are determined by the probability of incorporating a certain number of heavy isotopes.
Accurate calculation of the theoretical isotopic distribution is crucial, as it provides a multi-point signature for each peptide, significantly increasing the confidence of a match compared to a single mass value alone.[10]
Part 2: The Experimental Reality - Generating High-Quality Data
The quality of the experimental data is paramount for a successful validation. This is influenced by the choice of mass analyzer and the overall experimental design.
The Role of the Mass Analyzer: Resolution and Mass Accuracy
The choice of mass analyzer directly impacts two critical parameters for data validation:
-
Mass Resolution: This is the ability of the mass spectrometer to distinguish between two ions of very similar mass-to-charge ratios.[11] High resolution is essential to separate the isotopic peaks of a peptide and to resolve peptides with very similar masses from other components in a complex mixture.[12]
-
Mass Accuracy: This is the closeness of the measured mass-to-charge ratio to the true value.[13] High mass accuracy is critical for confidently matching an experimental mass to a theoretical mass.
The table below compares common mass analyzers in the context of these parameters:
| Mass Analyzer | Typical Resolution (FWHM) | Typical Mass Accuracy (ppm) | Key Strengths for Validation |
| Time-of-Flight (TOF) | 10,000 - 40,000 | < 5 ppm | High speed, good for complex mixtures.[14] |
| Orbitrap | 60,000 - 240,000+ | < 2 ppm | Very high resolution and mass accuracy, excellent for confident peptide identification.[14] |
| Quadrupole | Unit Resolution (~500) | ~100 ppm | Good for targeted quantification, but not ideal for high-confidence identification based on mass accuracy alone.[14] |
| Ion Trap | 1,000 - 4,000 | < 10 ppm | Good for MSn fragmentation experiments, but with lower resolution and mass accuracy than TOF or Orbitrap.[14] |
This table represents typical values and can vary depending on the specific instrument model and experimental conditions.
As a Senior Application Scientist, my advice is to use the highest resolution and mass accuracy available for your application. For high-confidence proteomics, an instrument capable of at least 5 ppm mass accuracy is highly recommended.
Experimental Workflow: From Sample to Spectrum
A typical bottom-up proteomics workflow, which is the basis for generating the experimental data to be validated, is as follows:
References
- 1. Target-Decoy Approach and False Discovery Rate: When Things May Go Wrong - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProteaseGuru: A Tool for Protease Selection in Bottom-up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isotopica: a tool for the calculation and viewing of complex isotopic envelopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Mass Resolution and Mass Accuracy: How Much Is Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. acdlabs.com [acdlabs.com]
- 14. americanlaboratorytrading.com [americanlaboratorytrading.com]
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom into a molecular scaffold is a cornerstone of synthetic organic chemistry. As a versatile functional group, the bromo-substituent serves as a linchpin for subsequent carbon-carbon and carbon-heteroatom bond formations, making the choice of bromination strategy a critical decision in the design of a synthetic route. This guide provides an in-depth, mechanistically driven comparison of several fundamental bromination reactions. By dissecting the underlying principles and providing supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Electrophilic Aromatic Bromination: The Arenium Ion Pathway
The direct bromination of aromatic rings is a classic example of electrophilic aromatic substitution (EAS).[1][2] This reaction is paramount for the functionalization of benzene and its derivatives, which are common cores in many pharmaceutical agents.
Mechanism:
The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2][3][4] A Lewis acid catalyst, typically FeBr₃, is required to polarize the Br-Br bond, generating a potent electrophile that can overcome the inherent stability of the aromatic ring.[1][5]
-
Step 1: Formation of the Electrophile and Attack on the Aromatic Ring. The Lewis acid catalyst reacts with molecular bromine to form a highly electrophilic species. This electrophile is then attacked by the nucleophilic π-system of the aromatic ring, forming the arenium ion and temporarily disrupting aromaticity.[1][2][5] This step is the rate-determining step of the reaction.[1][2]
-
Step 2: Deprotonation and Restoration of Aromaticity. A weak base, often FeBr₄⁻, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the brominated aromatic compound.[1][2]
Controlling Regioselectivity:
The position of bromination on a substituted benzene ring is dictated by the electronic nature of the substituent already present. Electron-donating groups (EDGs) activate the ring and direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and direct bromination to the meta position.[3]
Experimental Protocol: Bromination of Acetanilide
This protocol details the bromination of acetanilide, where the acetamido group acts as an activating, ortho, para-directing group.
-
Dissolve 5.0 g of acetanilide in 20 mL of glacial acetic acid in a 100 mL flask.
-
In a separate container, cautiously dissolve 2.0 mL of bromine in 10 mL of glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring.
-
After the addition is complete, stir the mixture for 15 minutes.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the precipitated p-bromoacetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the product from ethanol to obtain purified crystals.
Free Radical Bromination of Alkanes: A Chain Reaction
In contrast to the ionic mechanism of aromatic bromination, the substitution of a hydrogen atom on an alkane with bromine proceeds via a free radical chain mechanism.[6][7] This method is typically initiated by ultraviolet (UV) light or heat.[6][8][9]
Mechanism:
The reaction is characterized by three distinct stages: initiation, propagation, and termination.[6][7]
-
Initiation: The reaction is initiated by the homolytic cleavage of the Br-Br bond by UV light or heat, generating two bromine radicals (Br•).[6][9][10]
-
Propagation: A bromine radical abstracts a hydrogen atom from the alkane, forming HBr and an alkyl radical. This alkyl radical then reacts with a molecule of Br₂ to produce the bromoalkane and a new bromine radical, which can continue the chain reaction.[6][9]
-
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.[6]
Regioselectivity:
Free radical bromination is significantly more selective than chlorination.[8] Bromination preferentially occurs at the most substituted carbon, following the order of tertiary > secondary > primary.[8] This selectivity is attributed to the relative stability of the resulting alkyl radicals (tertiary > secondary > primary).
Electrophilic Addition of Bromine to Alkenes: The Bromonium Ion Intermediate
The reaction of bromine with alkenes results in the addition of two bromine atoms across the double bond to form a vicinal dibromide.[11][12] This reaction is a powerful tool for the conversion of unsaturated hydrocarbons into functionalized alkanes.
Mechanism:
The generally accepted mechanism involves the formation of a cyclic bromonium ion intermediate.[11][13][14]
-
Step 1: Formation of the Bromonium Ion. The electron-rich π-bond of the alkene attacks one of the bromine atoms in Br₂, displacing a bromide ion. The lone pair on the initially attacked bromine atom then immediately attacks the other carbon of the former double bond to form a three-membered ring called a bromonium ion.[11][13]
-
Step 2: Nucleophilic Attack by Bromide. The bromide ion, acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge.[14][15] This backside attack is analogous to an Sₙ2 reaction and results in the opening of the three-membered ring.[13][14]
Stereoselectivity:
The bromination of alkenes is a stereospecific anti-addition.[12][13][14] The two bromine atoms add to opposite faces of the double bond. This is a direct consequence of the backside attack of the bromide ion on the cyclic bromonium ion intermediate.
Experimental Protocol: Bromination of (E)-Stilbene
-
Dissolve 1.0 g of (E)-stilbene in 20 mL of dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 0.9 g of bromine in 5 mL of dichloromethane dropwise with stirring. The reddish-brown color of the bromine should disappear as it reacts.
-
Once the addition is complete and a faint bromine color persists, allow the reaction to stir for an additional 10 minutes.
-
Remove the solvent under reduced pressure.
-
The resulting solid is meso-1,2-dibromo-1,2-diphenylethane. Recrystallize from a suitable solvent like ethanol if necessary.
Specialized Brominating Agents: N-Bromosuccinimide (NBS)
While molecular bromine (Br₂) is a powerful brominating agent, its high reactivity and hazardous nature can be problematic.[16][17] N-Bromosuccinimide (NBS) is a convenient and safer alternative that serves as a source of bromine for various transformations, including allylic and benzylic brominations.[17][18][19][20]
Mechanism in Allylic/Benzylic Bromination:
NBS is particularly useful for the selective bromination at the allylic or benzylic position via a free radical mechanism known as the Wohl-Ziegler reaction.[18][21] The reaction is initiated by a radical initiator or light. The key role of NBS is to provide a low, constant concentration of Br₂, which is generated from the reaction of NBS with HBr produced during the propagation step.[17][19] This low concentration of Br₂ favors radical substitution over electrophilic addition to the double bond.[17][19]
Comparative Summary of Bromination Reactions
| Reaction Type | Substrate | Reagent(s) | Mechanism | Key Intermediate | Selectivity |
| Electrophilic Aromatic Bromination | Aromatic Compounds | Br₂, FeBr₃ | Electrophilic Substitution | Arenium Ion | Regioselective (ortho/para vs. meta) |
| Free Radical Bromination | Alkanes | Br₂, UV light/heat | Free Radical Chain | Alkyl Radical | Regioselective (tertiary > secondary > primary) |
| Electrophilic Addition to Alkenes | Alkenes | Br₂ | Electrophilic Addition | Bromonium Ion | Stereospecific (anti-addition) |
| Allylic/Benzylic Bromination | Alkenes/Alkylbenzenes | NBS, initiator/light | Free Radical Chain | Allylic/Benzylic Radical | Regioselective |
Mechanistic Diagrams
Electrophilic Aromatic Bromination
Caption: Mechanism of Electrophilic Aromatic Bromination.
Free Radical Bromination of an Alkane
Caption: Free Radical Bromination Mechanism.
Electrophilic Addition of Bromine to an Alkene
Caption: Mechanism of Alkene Bromination.
Conclusion
The choice of a bromination reaction is a nuanced decision that hinges on the nature of the substrate and the desired synthetic outcome. Electrophilic aromatic substitution provides a direct route to functionalized arenes, with regioselectivity governed by existing substituents. Free radical bromination offers a method for functionalizing saturated hydrocarbons, demonstrating high selectivity for the most substituted positions. The electrophilic addition to alkenes proceeds with high stereospecificity, yielding anti-addition products. Finally, reagents like NBS provide a safer and more selective means of achieving allylic and benzylic bromination. A thorough understanding of the mechanisms governing these reactions is paramount for any researcher aiming to leverage the power of bromination in organic synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. savemyexams.com [savemyexams.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. quora.com [quora.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. 9. NBS | PDF [slideshare.net]
- 19. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 20. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to Product Identity Confirmation Following Synthesis with 1,2-Bis(bromomethyl)-3-nitrobenzene
Introduction: The Synthetic Utility of a Versatile Building Block
In the landscape of medicinal chemistry and materials science, the strategic synthesis of complex molecular scaffolds is paramount. 1,2-Bis(bromomethyl)-3-nitrobenzene is a valuable bifunctional electrophile, serving as a rigid building block for the construction of various heterocyclic systems.[1][2][3] Its two benzylic bromide groups are highly reactive towards nucleophiles, making it an ideal precursor for cyclization reactions to form fused ring systems.[4] A primary application is its reaction with primary amines to yield N-substituted 4-nitroisoindolines, a core structure present in numerous biologically active compounds.[5][6]
However, the synthesis of a target molecule is only half the battle. Rigorous, unambiguous confirmation of the product's identity and purity is a critical, non-negotiable step in any research and development workflow, particularly in the pharmaceutical industry where purity is directly linked to safety and efficacy.[7] This guide provides a comprehensive, field-proven framework for confirming the identity of a model product synthesized from this compound. We will compare the utility of orthogonal analytical techniques, explaining the causality behind their application and demonstrating how they collectively create a self-validating system of evidence.
The Model Reaction: Synthesis of N-Benzyl-4-nitroisoindoline
To illustrate the principles of product confirmation, we will focus on a representative reaction: the double nucleophilic substitution of this compound with benzylamine to form N-benzyl-4-nitroisoindoline.
Reaction Scheme: this compound + Benzylamine → N-Benzyl-4-nitroisoindoline
This reaction proceeds via a tandem SN2 mechanism. The primary amine acts as the nucleophile, displacing the first bromide. A subsequent intramolecular SN2 reaction, facilitated by a base to deprotonate the resulting secondary ammonium salt, leads to the formation of the five-membered isoindoline ring.[8] The choice of a non-nucleophilic base, such as potassium carbonate, is crucial to neutralize the HBr byproduct without competing in side reactions.
The primary challenge in this synthesis is ensuring the desired intramolecular cyclization has occurred and distinguishing the product from potential impurities such as mono-alkylated intermediates, unreacted starting materials, or polymeric side products. This is where a multi-technique analytical approach becomes indispensable.
A Multi-Pronged Analytical Workflow for Product Validation
No single analytical technique can provide a complete picture of a molecule's identity and purity. True confidence is achieved by integrating data from several orthogonal methods.[9] Each technique interrogates a different molecular property, and their collective agreement forms an unassailable confirmation of the product's structure.
Below is a workflow diagram illustrating this integrated approach.
Caption: Integrated workflow for synthesis, purification, and multi-technique analytical confirmation.
Comparative Analysis of Key Analytical Techniques
We will now compare the data obtained from four essential analytical techniques for our model product, N-benzyl-4-nitroisoindoline (C₁₅H₁₄N₂O₂; Molecular Weight: 266.29 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within their local chemical environments. It is the cornerstone for elucidating molecular connectivity.
Expected Data for N-Benzyl-4-nitroisoindoline:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |
| ¹H NMR | ~7.5-7.8 | Aromatic protons on the nitro-substituted ring. The nitro group is strongly electron-withdrawing, shifting these protons downfield. |
| ¹H NMR | ~7.2-7.4 | Aromatic protons of the N-benzyl group. |
| ¹H NMR | ~4.0-4.2 | Two singlets (or AB quartets), integrating to 2H each. These are the diastereotopic benzylic protons of the isoindoline ring (Ar-CH₂ -N). Their appearance confirms ring formation. |
| ¹H NMR | ~3.8-3.9 | Singlet, integrating to 2H. These are the benzylic protons of the N-benzyl group (N-CH₂ -Ph). |
| ¹³C NMR | ~148 | Aromatic carbon attached to the nitro group. |
| ¹³C NMR | ~122-140 | Remaining aromatic carbons. |
| ¹³C NMR | ~58 | Benzylic carbon of the N-benzyl group. |
| ¹³C NMR | ~53 | Benzylic carbons of the isoindoline ring. |
Strengths: Unparalleled for determining the precise arrangement of atoms and connectivity. Integration in ¹H NMR allows for proton counting, confirming the ratio of different groups.
Limitations: Relatively low sensitivity compared to MS. May not detect minor impurities (<1-2%) unless they have sharp, distinct signals. Quantitation can be complex (requiring qNMR).[7]
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified, dry product.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without having signals that overlap with key product signals.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) to confirm assignments.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, providing powerful evidence for product identity.
Expected Data for N-Benzyl-4-nitroisoindoline:
| Ionization Mode | Expected m/z | Rationale |
| ESI+ | 267.1128 | [M+H]⁺ adduct. This is the protonated molecular ion. The high-resolution value is calculated for C₁₅H₁₅N₂O₂⁺. |
| ESI+ | 289.0947 | [M+Na]⁺ adduct. Often observed as a sodium adduct from glassware or solvents. |
Strengths: Extremely high sensitivity, capable of detecting trace-level components. Provides definitive molecular weight and, with HRMS, the elemental composition.[10] When coupled with liquid chromatography (LC-MS), it provides both separation and mass identification.
Limitations: Provides no direct information about atom connectivity; isomers cannot be distinguished by mass alone. Fragmentation patterns (MS/MS) can provide structural clues but require expert interpretation.
Experimental Protocol: LC-MS Analysis
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject a small volume (1-5 µL) into an LC-MS system.
-
The sample is first separated by the HPLC column (e.g., a C18 reverse-phase column).
-
The eluent is directed into the mass spectrometer source (e.g., Electrospray Ionization - ESI).
-
Acquire the full scan mass spectrum for the peak corresponding to the product.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. It is an excellent tool for identifying the presence or absence of key functional groups.
Expected Data for N-Benzyl-4-nitroisoindoline:
| Wavenumber (cm⁻¹) | Vibration | Rationale for Confirmation |
| ~1525 & ~1345 | N-O asymmetric & symmetric stretch | Strong, sharp peaks confirming the presence of the nitro group. This is a critical fingerprint for the product. |
| ~3050-3100 | Aromatic C-H stretch | Confirms the presence of the aromatic rings. |
| ~2850-2950 | Aliphatic C-H stretch | Confirms the presence of the CH₂ groups. |
| Absence of ~3300-3500 | N-H stretch | The disappearance of the N-H stretch from the benzylamine starting material is strong evidence of successful N-alkylation and ring formation. |
Strengths: Fast, non-destructive, and excellent for confirming functional groups. The "fingerprint region" (<1500 cm⁻¹) is unique to the molecule.
Limitations: Provides little information on the overall molecular skeleton or connectivity. Not suitable for assessing purity.
Experimental Protocol: FTIR-ATR
-
Place a small, solvent-free amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum. No further sample preparation is needed.
The Logic of Orthogonal Confirmation
The power of this multi-technique approach lies in its self-validating nature. Each result must be consistent with the others for the product's identity to be confirmed.
Caption: Logical flow showing how orthogonal analytical data converge to confirm product identity.
Comparison with an Alternative Synthetic Route
While direct cyclization with 1,2-bis(bromomethyl)arenes is efficient, it's valuable to consider alternative strategies that may be advantageous in certain contexts. A common alternative for producing isoindolinone scaffolds (a related class of compounds) involves starting with 2-carboxybenzaldehyde or its derivatives.[11]
Alternative Route Example: Reductive Amidation
-
Reactants: 2-Carboxybenzaldehyde and a primary amine.
-
Process: A one-pot reaction involving the formation of an imine followed by an intramolecular cyclization and reduction.[11]
-
Comparison:
-
Atom Economy: This route can be more atom-economical as it avoids the use of bromine.
-
Starting Material Availability: Phthalic acid derivatives are often readily available and inexpensive.
-
Scope: This method is typically used for synthesizing isoindolinones (containing a carbonyl group), whereas the bis(bromomethyl) route directly yields isoindolines. The choice of synthetic route is therefore dictated by the desired final product scaffold.
-
This comparison highlights that while our primary focus is on confirming the product from a specific reaction, a senior scientist must also be aware of the broader synthetic landscape to make informed decisions about pathway selection.
Conclusion
References
- 1. PubChemLite - this compound (C8H7Br2NO2) [pubchemlite.lcsb.uni.lu]
- 2. 1,2-bis(bromomethyl)-3-nitro-benzene | Chemrio [chemrio.com]
- 3. This compound | C8H7Br2NO2 | CID 12317751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Isoindoline synthesis [organic-chemistry.org]
- 6. Isoindoline - Wikipedia [en.wikipedia.org]
- 7. Identity determination and purity testing [chemcon.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoindolinone synthesis [organic-chemistry.org]
A Comprehensive Guide to the Regioselectivity of 1,2-Bis(bromomethyl)-3-nitrobenzene in Heterocyclic Synthesis
Introduction: Navigating the Intricacies of Regioselective Reactions
For researchers, scientists, and professionals in drug development, the precise construction of molecular frameworks is paramount. 1,2-Bis(bromomethyl)-3-nitrobenzene stands as a versatile, yet challenging, building block in the synthesis of a variety of heterocyclic systems, particularly those with seven-membered rings. The strategic placement of a nitro group ortho to one of the two reactive bromomethyl groups introduces a fascinating element of regioselectivity. This guide provides an in-depth evaluation of the factors governing the regioselectivity of reactions with this substrate, offering a comparative analysis with alternative synthetic routes and furnishing detailed experimental protocols to empower your research endeavors.
The core of this guide is to dissect the nuanced reactivity of the two benzylic bromide moieties. One is positioned ortho to the strongly electron-withdrawing nitro group, while the other resides in a meta-position. This seemingly subtle difference in positioning has profound implications for the reaction pathways with various nucleophiles, dictating the final structure of the synthesized heterocycle. Through a blend of theoretical principles and practical insights, we will explore how to harness this inherent regioselectivity to achieve desired synthetic outcomes.
Understanding the Dichotomy of Reactivity: Electronic and Steric Influences
The regioselectivity observed in reactions of this compound is a direct consequence of the interplay between electronic and steric effects imparted by the ortho-nitro group.
Electronic Effects: The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. This deactivates the aromatic ring towards electrophilic attack but, more importantly in this context, it significantly influences the reactivity of the benzylic positions towards nucleophilic substitution.
-
C1-Bromomethyl (ortho to -NO₂): The bromomethyl group at the C1 position is in close proximity to the nitro group. The strong electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the benzylic carbon at C1, making it more susceptible to nucleophilic attack. Furthermore, studies on the solvolysis of o-nitrobenzyl bromide have suggested that the ortho-nitro group can act as an intramolecular nucleophilic assistant, potentially stabilizing the transition state of a substitution reaction at the adjacent benzylic position[1][2].
-
C2-Bromomethyl (meta to -NO₂): The bromomethyl group at the C2 position is meta to the nitro group. While still influenced by the inductive effect of the nitro group, it is not in a position to be directly influenced by its resonance effect. This generally results in a lower electrophilicity compared to the ortho position.
Steric Effects: The bulky nitro group can sterically hinder the approach of a nucleophile to the adjacent C1-bromomethyl group. This steric hindrance can play a significant role in modulating the intrinsic electronic reactivity, especially with bulky nucleophiles.
Therefore, a delicate balance exists: the C1 position is electronically activated but sterically hindered, while the C2 position is electronically less activated but sterically more accessible. The preferred site of reaction will depend on the nature of the nucleophile and the reaction conditions.
Comparative Analysis of Regioselectivity in Cyclization Reactions
The synthesis of seven-membered heterocyclic rings is a common application of 1,2-bis(bromomethyl)benzene derivatives. In the case of this compound, the reaction with dinucleophiles can theoretically lead to two different regioisomers.
Diagram: Regioselective Cyclization Pathways
Caption: Potential reaction pathways for the cyclization of this compound with a generic dinucleophile H-X-Y-H.
Reaction with Diamines: Synthesis of Nitro-Substituted Dibenzodiazepines
The reaction of this compound with diamines, such as ethylenediamine, is expected to yield a nitro-substituted dibenzo[b,f][3][4]diazepine ring system. Based on the electronic activation, the initial attack is more likely to occur at the C1 position.
| Nucleophile | Predicted Major Product | Predicted Minor Product | Rationale for Regioselectivity |
| Ethylenediamine | 6-Nitro-2,3,4,5-tetrahydro-1H-dibenzo[b,e][3][4]diazepine | 7-Nitro-2,3,4,5-tetrahydro-1H-dibenzo[b,e][3][4]diazepine | The C1 position is more electrophilic due to the proximity of the nitro group, favoring initial attack at this site. |
| o-Phenylenediamine | 5-Nitro-11,12-dihydro-5H-dibenzo[b,e][3][4]diazepine | 10-Nitro-11,12-dihydro-5H-dibenzo[b,e][3][4]diazepine | Similar to ethylenediamine, the electronically activated C1 position is the likely site of initial nucleophilic attack. |
Reaction with Dithiols: Synthesis of Nitro-Substituted Dibenzodithiepines
The reaction with dithiols, like 1,2-ethanedithiol, would lead to the formation of nitro-substituted dibenzo[b,f][3][4]dithiepine derivatives. Sulfur nucleophiles are generally "softer" than nitrogen nucleophiles, which might influence the regioselectivity. However, the electronic activation at C1 is still expected to be a dominant factor.
| Nucleophile | Predicted Major Product | Predicted Minor Product | Rationale for Regioselectivity |
| 1,2-Ethanedithiol | 6-Nitro-2,3-dihydrodibenzo[b,f][3][4]dithiepine | 7-Nitro-2,3-dihydrodibenzo[b,f][3][4]dithiepine | The higher electrophilicity of the C1 benzylic carbon is anticipated to direct the initial reaction. |
| 1,3-Propanedithiol | 7-Nitro-3,4-dihydro-2H-dibenzo[b,g][3][5]dithionine | 8-Nitro-3,4-dihydro-2H-dibenzo[b,g][3][5]dithionine | The electronic preference for attack at C1 remains the primary directing factor. |
Reaction with Amino-thiols: Synthesis of Nitro-Substituted Dibenzothiazepiines
When reacting with nucleophiles containing two different nucleophilic atoms, such as 2-aminothiophenol, the regioselectivity is further complicated by the differential nucleophilicity of sulfur and nitrogen. Typically, the softer and more nucleophilic thiol group will react first.
| Nucleophile | Predicted Major Product | Rationale for Regioselectivity |
| 2-Aminothiophenol | 11-Nitro-5,6-dihydrodibenzo[b,f][3][4]thiazepine | The highly nucleophilic thiol will preferentially attack the more electrophilic C1 position, followed by intramolecular cyclization of the amino group onto the C2-bromomethyl moiety. |
Alternative Reagents and Comparative Performance
While this compound is a useful precursor, other reagents can be employed for the synthesis of similar nitro-substituted seven-membered heterocycles.
| Alternative Reagent | Target Heterocycle | Advantages | Disadvantages | Reference |
| 2,4,6-Trinitrotoluene | Dibenzo[b,f]oxepines, Dibenz[b,f][3][4]oxazepinones | Readily available starting material. | Multi-step synthesis often required. | [4][6] |
| 4-Bromo-5-nitrophthalonitrile | Dibenzoxazepines, Dibenzthiazepines | Utilizes activated aromatic nucleophilic substitution. | Requires specific bifunctional nucleophiles. | [5] |
| ω-Nitroalkenes | Saturated N-heterocycles | Domino reaction approach. | Limited to saturated heterocyclic systems. | [5] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key synthetic transformations.
Diagram: General Experimental Workflow
Caption: A generalized workflow for the synthesis of heterocyclic compounds from this compound.
Protocol 1: Synthesis of 6-Nitro-2,3,4,5-tetrahydro-1H-dibenzo[b,e][3][4]diazepine
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Addition of Nucleophile and Base: To the stirred solution, add ethylenediamine (1.1 eq) and a non-nucleophilic base like potassium carbonate (2.5 eq).
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and regiochemistry. The ¹H NMR spectrum is expected to show distinct signals for the benzylic protons, with the protons on the carbon adjacent to the nitro group likely appearing at a different chemical shift compared to the other benzylic protons.
Protocol 2: Synthesis of 11-Nitro-5,6-dihydrodibenzo[b,f][3][4]thiazepine
-
Reactant Preparation: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF.
-
Addition of Nucleophile and Base: Add 2-aminothiophenol (1.0 eq) and a base such as triethylamine (2.2 eq) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., dichloromethane).
-
Purification and Characterization: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography to isolate the target compound and characterize it by spectroscopic methods. The regioselectivity can be confirmed by 2D NMR techniques such as HMBC to establish the connectivity between the aromatic protons and the benzylic carbons.
Conclusion and Future Outlook
This compound is a valuable synthon for accessing a range of nitro-substituted seven-membered heterocycles. The regioselectivity of its reactions is primarily dictated by the electronic activation of the C1-bromomethyl group by the ortho-nitro substituent. While steric hindrance can play a role, particularly with bulky nucleophiles, the electronic effect is generally the dominant factor in determining the site of initial nucleophilic attack. This guide provides a framework for predicting and controlling the outcomes of these reactions, enabling the targeted synthesis of complex molecules.
Further experimental studies, including kinetic measurements and computational modeling, are warranted to provide a more quantitative understanding of the regioselectivity. The development of new catalytic systems could also offer enhanced control over the reaction pathways, expanding the synthetic utility of this versatile building block. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel heterocyclic structures with potential applications in medicinal chemistry and materials science.
References
- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrti.org [ijrti.org]
- 4. quora.com [quora.com]
- 5. Synthesis of Substituted Dibenzoxazepines and Dibenzthiazepine Using 4‐Bromo‐5‐nitrophthalonitrile. | Semantic Scholar [semanticscholar.org]
- 6. Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding the Hazard Profile of 1,2-Bis(bromomethyl)-3-nitrobenzene
An In-Depth Guide to the Safe Disposal of 1,2-Bis(bromomethyl)-3-nitrobenzene
For researchers and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the safe and compliant disposal of these chemicals, particularly those with hazardous properties like this compound, is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and chemical waste management principles.
Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is paramount. This compound is a halogenated organic compound with the following key characteristics:
| Property | Information | Source |
| Molecular Formula | C8H7Br2NO2 | [1] |
| Molecular Weight | 308.95 g/mol | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Classification | Irritant | [1] |
| Chemical Class | Halogenated Organic Compound | [2] |
The presence of bromine atoms classifies this compound as a halogenated organic waste, which requires specific disposal procedures to prevent environmental contamination and ensure compliance with hazardous waste regulations.[2][3][4] Halogenated solvents are often more costly to dispose of due to the need for specialized incineration processes.[3][4]
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Due to its irritant nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6][7]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[5] A face shield should be worn in situations with a higher risk of splashing.[5]
-
Skin Protection: A lab coat must be worn and fully fastened.[8] Disposable nitrile gloves are suitable for incidental contact, but it is crucial to inspect them before use and change them immediately if contaminated.[5] For tasks with a higher potential for skin contact, consider wearing more robust gloves and additional protective clothing.[9]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood is unavoidable, a full-face respirator with appropriate cartridges should be used.[9][10]
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the principles of hazardous waste segregation and management.
Step 1: Waste Segregation
-
Crucially, do not mix halogenated organic waste with non-halogenated waste. [2][4][11] This is the most critical step in managing this type of waste, as mixing can complicate and increase the cost of disposal.[3][4]
-
This compound waste should be collected in a designated container for "Halogenated Organic Waste."[2]
-
This waste stream must also be kept separate from other waste categories such as acids, bases, and heavy metals.[3]
Step 2: Waste Container Selection and Labeling
-
Use only chemically compatible and properly sealed containers for waste collection.[9][12] The container must have a threaded cap to ensure it is vapor-tight and spill-proof.[12]
-
As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[3][11]
-
The label must clearly identify the contents, including the full chemical name: "Waste: this compound."[12] If it is a mixed waste stream, all components and their approximate percentages must be listed.[11]
Step 3: Accumulation and Storage
-
Waste containers should be kept closed at all times, except when actively adding waste.[3][12]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[3]
-
The storage area should be cool, dry, and well-ventilated.[9][12]
-
Ensure the waste container is stored in secondary containment to prevent spills from spreading.[3]
Step 4: Disposal of Contaminated Materials
-
Any materials contaminated with this compound, such as gloves, absorbent pads from a spill cleanup, or empty containers, must also be disposed of as hazardous waste.
-
Contaminated disposable items should be placed in a sealed bag and tagged as hazardous waste.[3]
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated organic waste.[9] Alternatively, the container can be punctured to render it unusable and disposed of according to institutional guidelines.[9]
Step 5: Arranging for Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.[3][12] Do not allow excessive amounts of waste to accumulate in the laboratory.[12]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (such as sand or vermiculite) to contain the spill.[3][13]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management and disposal of hazardous chemicals like this compound are fundamental to a safe and sustainable research environment. By adhering to the principles of hazard identification, proper use of personal protective equipment, stringent waste segregation, and compliant disposal procedures, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) for the most accurate and detailed guidance.
References
- 1. This compound | C8H7Br2NO2 | CID 12317751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. fishersci.com [fishersci.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. unifr.ch [unifr.ch]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
